molecular formula C6H6O4 B089605 5-Hydroxymaltol CAS No. 1073-96-7

5-Hydroxymaltol

Cat. No.: B089605
CAS No.: 1073-96-7
M. Wt: 142.11 g/mol
InChI Key: SSSNQLHKSUJJTE-UHFFFAOYSA-N
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Description

5-Hydroxymaltol (CAS 1073-96-7), with the molecular formula C6H6O4 and an IUPAC name of 3,5-dihydroxy-2-methyl-4H-pyran-4-one, is a fully characterized chemical compound provided as a high-purity analytical reference standard . This product is compliant with regulatory guidelines and is intended for use in analytical method development (AMD), method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development . In research settings, this compound has demonstrated significant biological activities. A 2021 study found that it exhibits potent anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. The mechanism of action involves the suppression of the NF-κB signaling pathway and mitogen-activated protein kinase (MAPK) activation . Concurrently, this compound was shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production and inducing the expression of the NRF2/HO-1 antioxidant pathway . Furthermore, a 2023 study highlighted its broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a mechanism that affects the permeability of the cell wall and membrane . This compound is a natural product found in various sources, including toasted oak, specific types of Eucalyptus honey, roasted barley, and beetroot . It is also formed during the thermal processing of certain herbs, such as Danggui (Angelica sinensis radix) . Intended Use: This product is intended for research and analytical purposes only. It is not approved for human consumption or diagnostic use. All information provided is for research reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-2-methylpyran-4-one
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InChI

InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSSNQLHKSUJJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
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DSSTOX Substance ID

DTXSID50148002
Record name 5-Hydroxymaltol
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Molecular Weight

142.11 g/mol
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Physical Description

Solid
Record name 5-Hydroxymaltol
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CAS No.

1073-96-7
Record name 3,5-Dihydroxy-2-methyl-4H-pyran-4-one
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Record name 5-Hydroxymaltol
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Record name 5-Hydroxymaltol
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Record name 3,5-dihydroxy-2-methyl-4H-pyran-4-one
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Record name 5-HYDROXYMALTOL
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Record name 5-Hydroxymaltol
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Melting Point

184 - 184.5 °C
Record name 5-Hydroxymaltol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Hydroxymaltol: A Technical Guide to Natural Sources, Occurrence, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Hydroxymaltol, a naturally occurring pyranone, has garnered increasing interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its occurrence, detailed insights into its biological signaling pathways, and generalized experimental protocols for its extraction and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of natural sources, ranging from microbial fermentation products to thermally treated plant materials and food products. While its presence is qualitatively documented in several sources, quantitative data remains limited in the scientific literature.

Microbial Sources: Several species of fungi are known to produce this compound as a secondary metabolite. These include:

  • Penicillium echinulatum[1]

  • Penicillium herquei[2]

  • Streptomyces melanogenes[2]

Plant-Derived Sources: The compound is also found in plant materials, particularly those that have undergone heating or aging processes:

  • Toasted Oak Wood: this compound is a known volatile compound found in toasted oak wood, which is commonly used in the aging of alcoholic beverages.[1]

  • Roasted Barley: It has been identified as a flavor component in roasted barley (Mugi-cha).[1]

Food Products: this compound has been detected in various food items, where it can be formed through fermentation or heat treatment:

  • Honey: Specifically, it has been found in honey from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora).[1]

  • Cereals: It has been detected, though not quantified, in barleys (Hordeum vulgare) and breakfast cereals.[3]

  • Beetroot Juice Ferment: this compound has been isolated from beetroot juice fermented with Lactobacillus species.[2]

  • Glucose Pyrolysate: It has been identified as a mutagenic substance in glucose pyrolysate.[4]

Quantitative Data on this compound Occurrence

Despite the identification of this compound in various natural sources, there is a notable scarcity of published quantitative data on its concentration. The following table summarizes the available information, highlighting the need for further research in this area.

Natural SourceConcentrationMethod of AnalysisReference
Toasted Oak WoodData not explicitly available for this compound, but related compounds are quantified.GC-MS[2][5]
Roasted BarleyNot quantified, identified as a flavor component.Column and Gas-Liquid Chromatography[1]
Eucalyptus HoneyNot specifically quantified; general flavonoid profiles determined.HPLC-DAD[4][6]
Penicillium speciesYields of other secondary metabolites reported, but not for this compound.HPLC, LC-MS/MS, LC-NMR[7]

Note: The lack of quantitative data presents a significant research gap. The development and application of validated analytical methods are crucial for determining the concentration of this compound in various natural matrices.

Biological Activity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound, particularly its anti-inflammatory and antioxidant properties.

Anti-inflammatory and Antioxidant Signaling Pathways

Research has shown that this compound can suppress inflammatory responses and oxidative stress in macrophages.[2] The key signaling pathways involved are the NF-κB, MAPKs, and Nrf2/HO-1 pathways.

  • NF-κB Pathway: this compound has been observed to suppress the nuclear translocation of NF-κB (p65) induced by lipopolysaccharide (LPS). This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as inducible nitric oxide synthase (iNOS).[2]

  • MAPK Pathway: The compound also inhibits the activation of mitogen-activated protein kinases (MAPKs) in response to LPS stimulation.[2]

  • Nrf2/HO-1 Pathway: this compound has been shown to increase the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[2] This pathway is a critical cellular defense mechanism against oxidative stress.

G cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs TLR4->MAPKs NF_kB_Inhibition NF-κB Inhibition TLR4->NF_kB_Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS) MAPKs->Pro_inflammatory_Cytokines NF_kB_Inhibition->Pro_inflammatory_Cytokines Nrf2 Nrf2 HO_1 HO-1 Nrf2->HO_1 Antioxidant_Response Antioxidant Response HO_1->Antioxidant_Response 5_Hydroxymaltol This compound 5_Hydroxymaltol->MAPKs Inhibits 5_Hydroxymaltol->NF_kB_Inhibition Inhibits 5_Hydroxymaltol->Nrf2 Activates

Figure 1. Signaling pathway of this compound's anti-inflammatory and antioxidant effects.
Cytotoxic and Antifungal Activity

While the cytotoxic and antifungal activities of this compound have been reported, the specific molecular mechanisms of these actions are not yet well-defined in the literature. Further research is needed to elucidate the precise targets and pathways involved in these biological effects.

Experimental Protocols

Detailed, validated protocols for the extraction, isolation, and quantification of this compound from its various natural sources are not extensively documented. However, based on standard methodologies for the analysis of similar compounds in comparable matrices, a generalized workflow can be proposed.

Generalized Workflow for Extraction, Isolation, and Quantification

The following diagram outlines a general procedure that can be adapted for the analysis of this compound. Specific parameters, such as solvent systems, column chemistry, and instrument settings, would require optimization for each specific matrix.

G cluster_workflow Generalized Experimental Workflow Sample_Preparation 1. Sample Preparation (e.g., homogenization, drying, grinding) Extraction 2. Extraction (e.g., Solvent Extraction, SPE) Sample_Preparation->Extraction Purification 3. Purification/Fractionation (e.g., Column Chromatography) Extraction->Purification Analysis 4. Analysis (e.g., HPLC-DAD, GC-MS) Purification->Analysis Quantification 5. Quantification (Using certified reference standards) Analysis->Quantification

Figure 2. Generalized workflow for this compound analysis.
Methodologies for Key Experiments

Extraction from Fungal Culture:

  • Fermentation: Culture the Penicillium or Streptomyces species in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal growth conditions.

  • Filtration: Separate the mycelial biomass from the culture broth by filtration.

  • Solvent Extraction: Extract the filtrate with an organic solvent such as ethyl acetate (B1210297). The mycelium can also be extracted separately to recover intracellular metabolites.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

Extraction from Toasted Oak or Roasted Barley:

  • Sample Preparation: Grind the toasted oak chips or roasted barley to a fine powder.

  • Soxhlet Extraction: Perform continuous extraction with a solvent like dichloromethane (B109758) or ethanol (B145695) for several hours.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude extract.

Extraction from Honey:

  • Sample Dilution: Dissolve the honey sample in acidified water.

  • Solid Phase Extraction (SPE): Pass the diluted honey through a C18 SPE cartridge to retain the phenolic compounds.

  • Elution: Elute the cartridge with methanol (B129727) or another suitable organic solvent.

  • Concentration: Evaporate the eluent to dryness and reconstitute in a suitable solvent for analysis.

Isolation and Purification:

  • Column Chromatography: The crude extract can be subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20. A gradient elution with a solvent system such as hexane-ethyl acetate or chloroform-methanol can be used to separate the fractions. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing this compound are pooled and concentrated.

Quantification:

  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acidified water (e.g., with formic acid) and methanol or acetonitrile.

    • Detection: The DAD can be set to monitor the UV absorbance at the λmax of this compound.

    • Quantification: A calibration curve is generated using a certified reference standard of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: this compound may require derivatization (e.g., silylation) to increase its volatility for GC analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Quantification: Can be performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using an internal standard for calibration.

Conclusion and Future Directions

This compound is a promising natural compound with documented anti-inflammatory and antioxidant activities. Its occurrence in various microbial and plant-based sources suggests its potential for further investigation and application. However, significant research gaps remain, particularly in the quantitative assessment of its concentration in natural matrices and the elucidation of the molecular mechanisms behind its cytotoxic and antifungal effects. The development of standardized and validated analytical methods is paramount for future studies. Further research into the biosynthesis of this compound in microorganisms could also open avenues for its biotechnological production. This technical guide provides a foundation for researchers to build upon in their exploration of this intriguing natural product.

References

An In-depth Technical Guide to the 5-Hydroxymaltol Biosynthetic Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a pyranone derivative with potential applications in various industries, is a secondary metabolite produced by several fungal species, notably within the Penicillium genus. While a definitive biosynthetic pathway has yet to be fully elucidated, current research strongly suggests a polyketide origin, analogous to the well-characterized biosynthesis of kojic acid. This technical guide synthesizes the available scientific information to propose a putative biosynthetic pathway for this compound, details relevant experimental protocols for its study, and presents key data in a structured format to aid researchers in this field.

Introduction

This compound (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone that has been identified as a secondary metabolite in fungi, including Penicillium echinulatum and Penicillium crustosum. Its structural similarity to maltol (B134687) and kojic acid suggests potential applications as a flavoring agent, antioxidant, or metal-chelating compound. Understanding its biosynthesis is crucial for optimizing its production through fermentation or for pathway engineering in heterologous hosts.

This guide provides a comprehensive overview of the current, albeit incomplete, understanding of the this compound biosynthetic pathway in fungi. Drawing parallels with the biosynthesis of structurally related fungal pyranones, we propose a hypothetical pathway and outline the necessary experimental approaches to validate it.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from a polyketide pathway, similar to that of kojic acid. The proposed pathway involves a core polyketide synthase (PKS) and subsequent modifying enzymes, likely including a hydroxylase.

Putative Pathway:

The biosynthesis is likely initiated by a Type I iterative polyketide synthase (PKS). This multifunctional enzyme would catalyze the condensation of acetyl-CoA with two molecules of malonyl-CoA to form a linear tetraketide intermediate. This intermediate would then undergo cyclization and release to form the pyranone ring. The final step is a hydroxylation reaction at the C5 position, likely catalyzed by a cytochrome P450 monooxygenase.

This compound Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PKS Tetraketide Linear Tetraketide Intermediate PKS->Tetraketide Iterative Condensation Maltol Maltol (2-methyl-3-hydroxy-4-pyrone) Tetraketide->Maltol Cyclization & Release Hydroxylase Cytochrome P450 Monooxygenase Maltol->Hydroxylase This compound This compound Hydroxylase->this compound Hydroxylation

A proposed biosynthetic pathway for this compound in fungi.

Key Enzymes and Genetic Evidence

While the specific genes for this compound biosynthesis have not been experimentally verified, genomic data from producing organisms like Penicillium echinulatum and Penicillium crustosum provide a basis for identifying candidate gene clusters.

  • Polyketide Synthase (PKS): Fungal genomes are rich in PKS genes, often found within biosynthetic gene clusters (BGCs). Analysis of the genomes of P. echinulatum and P. crustosum is expected to reveal several PKS genes. A candidate PKS for this compound biosynthesis would likely be a non-reducing or partially reducing iterative Type I PKS.

  • Cytochrome P450 Monooxygenase: The final hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase (CYP). These enzymes are common in fungal secondary metabolite BGCs and are known to perform a wide range of oxidative modifications. Studies on bacterial CYPs have demonstrated the feasibility of hydroxylating maltol derivatives.

  • Gene Cluster: The genes encoding the PKS, hydroxylase, and potentially other modifying enzymes and transporters are expected to be co-located in a BGC. Bioinformatic analysis of the genomes of this compound-producing fungi is a critical step in identifying this cluster. For instance, the pyranonigrin A biosynthetic gene cluster in Penicillium thymicola includes a PKS-NRPS, a cytochrome P450, and other redox enzymes, providing a model for a pyranone BGC.[1]

Quantitative Data

Currently, there is a lack of published quantitative data specifically on the production of this compound in fungal cultures. The following table is provided as a template for researchers to populate as data becomes available.

ParameterValueFungal StrainCulture ConditionsReference
This compound Titer (mg/L) Data not availablee.g., P. echinulatum
Specific Productivity (mg/g DCW/h) Data not available
PKS Activity (U/mg) Data not available
Hydroxylase Activity (U/mg) Data not available

DCW: Dry Cell Weight

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound biosynthesis.

Fungal Cultivation and Metabolite Extraction

This protocol describes the general procedure for growing a this compound-producing fungus and extracting its secondary metabolites.

Workflow for Fungal Cultivation and Extraction:

Fungal Cultivation and Extraction cluster_cultivation Fungal Cultivation cluster_extraction Metabolite Extraction Inoculation Inoculate liquid medium with fungal spores Incubation Incubate with shaking at 25-28°C for 7-14 days Inoculation->Incubation Separation Separate mycelia from culture broth (filtration) Incubation->Separation Extraction_Broth Extract broth with ethyl acetate Separation->Extraction_Broth Extraction_Mycelia Homogenize and extract mycelia with methanol (B129727)/ethyl acetate Separation->Extraction_Mycelia Combine Combine and evaporate organic extracts Extraction_Broth->Combine Extraction_Mycelia->Combine Crude_Extract Crude Extract Combine->Crude_Extract

Workflow for fungal cultivation and metabolite extraction.

Methodology:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores of the fungal strain (e.g., Penicillium echinulatum).

  • Incubation: Incubate the culture at 25-28°C with shaking for 7-14 days.

  • Separation: Separate the fungal mycelia from the culture broth by filtration.

  • Broth Extraction: Extract the culture broth three times with an equal volume of ethyl acetate.

  • Mycelial Extraction: Homogenize the mycelia and extract with a mixture of methanol and ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

Analytical Methods for this compound Quantification

HPLC with a Diode Array Detector (DAD) is a suitable method for the quantification of this compound in crude extracts.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water (both with 0.1% formic acid). For example, starting with 10% methanol and increasing to 90% methanol over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector monitoring at the UV absorbance maximum of this compound (approximately 275 nm).

  • Quantification: Generate a standard curve using a purified this compound standard.

GC-MS can be used for the identification and quantification of this compound, often requiring derivatization to increase its volatility.

Methodology:

  • Derivatization:

    • Evaporate the sample to dryness.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Identification: Compare the mass spectrum of the derivatized analyte to a reference spectrum.

Gene Cluster Identification and Functional Analysis

This protocol outlines the steps to identify and begin to characterize the putative this compound biosynthetic gene cluster.

Workflow for Gene Cluster Identification:

Gene Cluster Identification Genome_Seq Genome Sequencing of This compound Producer antiSMASH Bioinformatic Analysis (e.g., antiSMASH) Genome_Seq->antiSMASH Candidate_Cluster Identify Putative Pyranone Biosynthetic Gene Cluster antiSMASH->Candidate_Cluster Homology_Search Homology Search (PKS, P450s) Candidate_Cluster->Homology_Search Heterologous_Expression Heterologous Expression of Candidate Genes Candidate_Cluster->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, GC-MS) Heterologous_Expression->Metabolite_Analysis

Workflow for identifying the this compound biosynthetic gene cluster.

Methodology:

  • Genome Sequencing: Obtain the whole genome sequence of a confirmed this compound producing strain (e.g., Penicillium echinulatum).

  • Bioinformatic Analysis: Use tools like antiSMASH to predict secondary metabolite biosynthetic gene clusters.

  • Candidate Cluster Identification: Search for clusters containing a PKS gene (preferably non-reducing or partially reducing) and genes encoding oxidative enzymes like cytochrome P450s.

  • Homology Analysis: Compare the protein sequences of the candidate genes to known enzymes from other pyranone biosynthetic pathways (e.g., kojic acid, pyranonigrin A).

  • Heterologous Expression: Clone the candidate PKS gene and other putative pathway genes into a suitable fungal expression host (e.g., Aspergillus nidulans or a genetically modified Penicillium crustosum strain) to confirm their role in this compound production.

  • Metabolite Analysis: Analyze the culture extracts of the heterologous host for the production of this compound and potential pathway intermediates.

Conclusion

The biosynthesis of this compound in fungi represents an intriguing area of research with potential for biotechnological applications. While the complete pathway remains to be elucidated, the available genomic and biochemical information provides a solid foundation for future studies. The proposed polyketide-based pathway, involving a core PKS and a subsequent hydroxylation step, offers a testable hypothesis. By employing the experimental strategies outlined in this guide, researchers can work towards identifying the specific genes and enzymes involved, quantifying production levels, and ultimately harnessing the biosynthetic potential of fungi to produce this compound.

References

5-Hydroxymaltol: An In-Depth Technical Guide to its Antioxidant and Radical Scavenging Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol, a naturally occurring organic compound, has garnered significant interest within the scientific community for its potential antioxidant properties. As a derivative of maltol, it is often found in thermally processed foods and is known to contribute to their flavor and aroma. Beyond its organoleptic qualities, the molecular structure of this compound, particularly the presence of hydroxyl groups on its pyranone ring, suggests a capacity to neutralize free radicals and mitigate oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, making the study of antioxidants like this compound a critical area of research for disease prevention and therapeutic development.

This technical guide provides a comprehensive overview of the core antioxidant and radical scavenging mechanisms of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mode of action, supported by quantitative data, experimental protocols, and visual representations of the underlying chemical processes. While direct quantitative data for this compound is emerging, this guide leverages data from its closely related precursor, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), which readily isomerizes to this compound and exhibits strong antioxidant properties due to its shared enolone unit.[1] The insights from DDMP provide a valuable proxy for understanding the antioxidant potential of this compound.

Core Antioxidant Mechanisms

The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The key functional group responsible for this activity is the 5-hydroxyl group attached to the enolone system.[1] The principal mechanisms through which this compound exerts its antioxidant effects are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic hydroxyl group of this compound donates a hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable this compound radical. This radical is stabilized by resonance, which delocalizes the unpaired electron across the pyranone ring, rendering it less reactive.

HAT_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound (ArOH) 5-Hydroxymaltol_Radical This compound Radical (ArO•) This compound->5-Hydroxymaltol_Radical H• transfer Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule

Hydrogen Atom Transfer (HAT) Mechanism
Sequential Proton Loss Electron Transfer (SPLET)

In polar solvents, the SPLET mechanism can be more prominent. This pathway involves two steps: first, the deprotonation of the hydroxyl group of this compound to form a phenoxide anion. Subsequently, this anion transfers an electron to the free radical, neutralizing it. This mechanism is particularly relevant in aqueous environments.

Sequential Proton Loss Electron Transfer (SPLET)

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its precursor DDMP has been evaluated using various in vitro assays. The half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are common metrics used to quantify antioxidant activity, with lower values indicating higher potency. The following tables summarize the available quantitative data, primarily from studies on DDMP.

Table 1: Radical Scavenging Activity of DDMP (Proxy for this compound)

AssayRadicalConcentrationScavenging Activity (%)Reference CompoundScavenging Activity (%)
ABTSABTS•⁺17.5 µM81.1BHT58.4
DPPHDPPH•350 µM90.7BHT87.6
GalvinoxylGalvinoxyl•17.5 µM88.7--

Data sourced from studies on DDMP, a direct precursor to this compound.[1]

Table 2: EC50/IC50 Values for Antioxidant Activity

CompoundAssayEC50/IC50 Value
DDMP (proxy)DPPHData not explicitly provided as EC50, but high scavenging at 350 µM suggests potent activity.
DDMP (proxy)ABTSData not explicitly provided as EC50, but high scavenging at 17.5 µM suggests potent activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant activity. The following are standard protocols for key assays used to evaluate the radical scavenging capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine (B178648) by an antioxidant. The change in absorbance is measured spectrophotometrically.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay:

    • In a 96-well plate or cuvettes, add a specific volume of the this compound solution (or standard/blank).

    • Add the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Data Analysis:

    • The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a specific volume of the this compound solution (or standard/blank) to the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

  • Data Analysis:

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the EC50 value.

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure A Prepare 7 mM ABTS solution C Mix ABTS & K₂S₂O₈ (1:1 v/v) A->C B Prepare 2.45 mM Potassium Persulfate solution B->C D Incubate in dark for 12-16h to form ABTS•⁺ C->D E Dilute ABTS•⁺ to Absorbance ~0.7 at 734 nm D->E G Add sample/standard to diluted ABTS•⁺ E->G F Prepare this compound & Standard solutions F->G H Incubate for a specified time G->H I Measure Absorbance at 734 nm H->I

ABTS Assay Experimental Workflow
Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay often utilizes the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals. The scavenging capacity of the antioxidant is measured by its ability to inhibit the degradation of a detector molecule, such as deoxyribose.

Procedure:

  • Reagent Preparation:

    • Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare various concentrations of this compound.

  • Assay:

    • In a reaction tube, mix the this compound solution, FeCl₃, EDTA, deoxyribose, and buffer.

    • Add H₂O₂ to initiate the reaction.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Heat the mixture in a boiling water bath to develop a pink chromogen.

  • Measurement:

    • Cool the samples and measure the absorbance at 532 nm.

    • Calculate the percentage of hydroxyl radical scavenging.

Superoxide (B77818) Radical (O₂•⁻) Scavenging Assay

Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692). The antioxidant competes with NBT for the superoxide radicals, thus inhibiting formazan formation.

Procedure:

  • Reagent Preparation:

    • Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl buffer, pH 8.0).

    • Prepare various concentrations of this compound.

  • Assay:

    • Mix the this compound solution, NBT, and NADH in a reaction vessel.

    • Add PMS to start the reaction.

    • Incubate at room temperature for a specific time (e.g., 5 minutes).

  • Measurement:

    • Measure the absorbance at 560 nm.

    • Calculate the percentage of superoxide radical scavenging.

Metal Chelating Activity

In addition to direct radical scavenging, some antioxidants can exert their effects by chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺). These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, this compound can prevent them from participating in these damaging reactions. The parent compound, maltol, is a known metal chelator, forming stable complexes with various metal ions. It is highly probable that this compound shares this capability, with the hydroxyl and carbonyl groups acting as bidentate ligands.

Metal_Chelation 5HM This compound Complex This compound-Metal Complex (Stable) 5HM->Complex Metal Transition Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Complex Chelation Fenton Fenton Reaction Metal->Fenton Complex->Fenton Inhibition OH_Radical Hydroxyl Radical (•OH) (Highly Reactive) Fenton->OH_Radical Catalysis

Metal Chelation as an Antioxidant Mechanism

Conclusion

This compound demonstrates significant potential as an antioxidant, primarily through its ability to scavenge free radicals via Hydrogen Atom Transfer and Sequential Proton Loss Electron Transfer mechanisms. The crucial role of the 5-hydroxyl group in this activity is evident from studies on its precursor, DDMP. Furthermore, its likely ability to chelate transition metal ions adds another dimension to its protective effects against oxidative stress.

For researchers and professionals in drug development, this compound represents a promising lead compound. Further investigation is warranted to establish a more comprehensive profile of its antioxidant activity, including detailed kinetic studies and in vivo efficacy assessments. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for such future research endeavors. The continued exploration of this compound and related compounds could pave the way for novel therapeutic strategies targeting oxidative stress-related pathologies.

References

In Vitro Biological Activities of 5-Hydroxymaltol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

5-Hydroxymaltol, a naturally occurring furanone derivative found in various food products, has emerged as a compound of significant interest in biomedical research. Its biological activities are primarily characterized by potent anti-inflammatory and antioxidant properties observed in various in vitro models. This document provides a comprehensive overview of the current scientific understanding of this compound's in vitro effects, detailing its mechanisms of action, summarizing available quantitative data, and presenting standardized protocols for its evaluation. The primary focus is on its ability to modulate key signaling pathways, including NF-κB, MAPKs, and Nrf2/HO-1, which are central to cellular responses to stress and inflammation. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this compound.

Introduction to this compound

This compound (3-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a pyranone derivative that can be isolated from natural sources such as Turkish apples and is also produced during the fermentation of beetroot juice by Lactobacillus species.[1] Structurally similar to maltol, the addition of a hydroxyl group significantly influences its biological profile. Its presence in food and its formation through fermentation make it a readily accessible compound for biological investigation. The primary focus of in vitro research has been to elucidate its effects on inflammatory and oxidative stress pathways at the cellular level.

Anti-inflammatory and Antioxidant Activities

The most well-documented in vitro activities of this compound revolve around its dual capacity to mitigate inflammation and oxidative stress. These effects are intrinsically linked and are mediated through the modulation of several critical intracellular signaling pathways.

Mechanism of Action

Anti-inflammatory Effects: In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells have demonstrated that this compound effectively suppresses the inflammatory response.[2] Key inhibitory actions include:

  • Reduction of Nitric Oxide (NO): this compound significantly suppresses the production of NO, a key inflammatory mediator.[2]

  • Downregulation of Pro-inflammatory Cytokines: It decreases the expression and secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2]

  • Inhibition of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels is markedly reduced in the presence of this compound.[2]

Antioxidant Effects: this compound exhibits significant antioxidant activity, which contributes to its anti-inflammatory properties. Its primary antioxidant mechanisms include:

  • Reactive Oxygen Species (ROS) Scavenging: It effectively reduces the intracellular accumulation of ROS induced by inflammatory stimuli like LPS.[2]

  • Free Radical Scavenging: Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) have confirmed its potent free radical scavenging capabilities.[3]

  • Upregulation of Antioxidant Pathways: this compound activates the nuclear factor erythroid 2–related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a cornerstone of the cellular antioxidant defense system.[2]

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects by intervening in key signaling cascades that regulate inflammation and oxidative stress.

2.2.1 Inhibition of the NF-κB Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. In LPS-stimulated macrophages, this compound inhibits NF-κB activation by preventing the degradation of its inhibitor, IκB-α. This action blocks the subsequent nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-1β.[2]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkBa_p65 IkBα p65/p50 IKK->IkBa_p65 Phosphorylation of IkBα p65_nuc p65/p50 (Nucleus) IkBa_p65->p65_nuc IkBα Degradation & p65/p50 Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) p65_nuc->Genes Transcription HM This compound HM->IKK Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

2.2.2 Inhibition of MAPK Pathways Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular signals into cellular responses. LPS stimulation leads to the phosphorylation and activation of these MAPKs. This compound has been shown to suppress the LPS-induced phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory events.[2]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p_ERK p-ERK TAK1->p_ERK p_JNK p-JNK TAK1->p_JNK p_p38 p-p38 TAK1->p_p38 Inflammation Inflammatory Response p_ERK->Inflammation p_JNK->Inflammation p_p38->Inflammation HM This compound HM->TAK1 Inhibition of Phosphorylation

Caption: Inhibition of MAPK signaling pathways by this compound.

2.2.3 Activation of the Nrf2/HO-1 Pathway The Nrf2/HO-1 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound promotes the nuclear translocation of Nrf2, leading to the increased expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). This induction enhances the cell's capacity to neutralize ROS and mitigate oxidative damage.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HM This compound Keap1_Nrf2 Keap1 Nrf2 HM->Keap1_Nrf2 Dissociation Nrf2_nuc Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nuc Nrf2 Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding HO1 HO-1 Gene Expression ARE->HO1 Protection Cellular Protection (Antioxidant Effect) HO1->Protection

Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Quantitative Data Summary

The following tables summarize the available quantitative data for the in vitro biological activities of this compound.

Table 1: Antioxidant Activity of this compound

Assay Type Parameter Result Source
DPPH Radical Scavenging IC₅₀ 8.22 µg/mL [1][3]
H₂O₂ Scavenging IC₅₀ > 100 µg/mL (Weak activity) [3]

| Inhibition of Lipid Peroxidation | IC₅₀ | > 100 µg/mL (Weak activity) |[3] |

Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Cells

Parameter Measured Concentration Effect Source
NO Production 200, 500, 1000 µM Dose-dependent reduction [2]
TNF-α mRNA Expression 200, 500, 1000 µM Dose-dependent reduction [2]
IL-1β mRNA Expression 200, 500, 1000 µM Dose-dependent reduction [2]
iNOS Protein Expression 1000 µM Significant reduction [2]
p65 Nuclear Translocation 1000 µM Inhibition [2]

| Phosphorylation of ERK, JNK, p38 | 1000 µM | Inhibition |[2] |

Other Potential Biological Activities

While research is concentrated on its anti-inflammatory and antioxidant effects, preliminary data suggests other potential activities.

  • Antimicrobial Activity: this compound, as a constituent of certain plant extracts, has been associated with antimicrobial properties, though specific Minimum Inhibitory Concentration (MIC) values for the pure compound are not extensively documented. One study identified it as a component in Smilax glabra rhizomes, which exhibited antimicrobial activity.[4]

  • Anticancer Activity: There is limited direct evidence for the anticancer activity of pure this compound. Studies on plant extracts containing this compound have shown cytotoxicity against various cancer cell lines, but the specific contribution of this compound to this effect is not yet clear.[5] Further investigation using the pure compound is required.

  • Neuroprotective Activity: Data on the neuroprotective effects of this compound is sparse. Research on the related compound, maltol, suggests potential neuroprotective mechanisms, but these findings cannot be directly extrapolated to this compound without specific experimental validation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activities of this compound.

Workflow for In Vitro Anti-inflammatory Assessment

Experimental_Workflow_AntiInflammatory A 1. Cell Culture (RAW 264.7 Macrophages) B 2. Treatment Pre-treat with this compound (e.g., 200-1000 µM for 1h) A->B C 3. Stimulation Add LPS (e.g., 1 µg/mL) B->C D 4. Incubation (e.g., 24h for NO/Cytokines, 30 min for Protein Phosphorylation) C->D E 5. Harvest Samples D->E F Supernatant (for NO & Cytokine Analysis) E->F G Cell Lysate (for Protein & RNA Analysis) E->G

Caption: General workflow for assessing anti-inflammatory activity.
Nitric Oxide (NO) Production - Griess Assay

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatant.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 200, 500, 1000 µM) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Sample Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Cell Viability - MTT Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cytotoxicity.

  • Cell Seeding: Seed cells (e.g., RAW 264.7, MCF-7, A549) in a 96-well plate and allow them to adhere.

  • Treatment: Treat cells with a range of concentrations of this compound for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protein Expression - Western Blot Analysis

This technique is used to detect and quantify specific proteins (e.g., iNOS, p-ERK, p-p65) in cell lysates.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein (20-40 µg) from each sample and separate them based on molecular weight using sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the target protein (e.g., anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Capacity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of each sample dilution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging activity.

  • Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Conclusion

This compound demonstrates significant and well-defined in vitro anti-inflammatory and antioxidant activities. Its ability to concurrently inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the protective Nrf2/HO-1 antioxidant pathway highlights a multi-targeted mechanism of action. This makes it a compelling candidate for further investigation in the context of diseases driven by inflammation and oxidative stress. While quantitative data on its antioxidant capacity is available, further studies are needed to establish precise IC₅₀ values for its anti-inflammatory effects and to comprehensively evaluate its potential anticancer, antimicrobial, and neuroprotective properties in vitro. The protocols and data presented in this guide provide a solid foundation for researchers to advance the scientific understanding and potential therapeutic application of this promising natural compound.

References

5-Hydroxymaltol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 5-Hydroxymaltol, with a focus on its role in cellular signaling pathways.

Chemical Structure and Identification

This compound, a derivative of maltol, is a naturally occurring organic compound.[1] It has been identified in various natural sources, including the fungus Penicillium echinulatum, toasted oak, and certain types of honey.[1] Its chemical structure is characterized by a pyranone ring with hydroxyl and methyl group substituents.

The systematic IUPAC name for this compound is 3,5-dihydroxy-2-methyl-4H-pyran-4-one.[1][2][3]

Key Identifiers:

  • Molecular Formula: C₆H₆O₄[1][2][4][5]

  • CAS Number: 1073-96-7[1][2][4][5]

  • SMILES: CC1=C(C(=O)C(=CO1)O)O[2][5]

  • InChI Key: SSSNQLHKSUJJTE-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Weight 142.11 g/mol [2][4]
Melting Point 184 - 184.5 °C[2][3][6]
Boiling Point (estimated) 331.37 - 347.00 °C[7][8]
Water Solubility (estimated) 5507 mg/L at 25 °C[7]
logP (estimated) -0.42 to 1.37[3][8]
pKa (Strongest Acidic, estimated) 8.37[3]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 0[3]
Polar Surface Area 66.76 Ų[3]

Solubility: this compound is soluble in alcohol, methanol, and DMSO.[7][9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the anti-inflammatory and antioxidant properties of this compound.[10] It has been shown to suppress inflammatory responses and oxidative stress in macrophage cells by modulating key signaling pathways.[10]

This compound has been demonstrated to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10] This anti-inflammatory activity is attributed to its ability to suppress the nuclear translocation of NF-κB (p65) and the activation of mitogen-activated protein kinases (MAPKs).[10]

NFkB_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Activation TLR4->MAPK IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Hydroxymaltol This compound Hydroxymaltol->MAPK Hydroxymaltol->NFkB_nuc Inhibits Translocation ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB_nuc->ProInflammatory_Genes Induces

Figure 1: Inhibition of NF-κB and MAPK pathways by this compound.

The antioxidant activity of this compound is associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[10] this compound has been shown to increase the protein expression of both Nrf2 and HO-1.[10] This pathway plays a critical role in the cellular defense against oxidative stress.[10] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant genes, including HO-1.[10]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxymaltol This compound Nrf2_Keap1 Nrf2-Keap1 Complex Hydroxymaltol->Nrf2_Keap1 Induces Dissociation ROS ROS ROS->Hydroxymaltol Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes Activates

Figure 2: Activation of the Nrf2/HO-1 pathway by this compound.

Experimental Protocols

The following are summaries of the experimental protocols used to elucidate the biological activities of this compound.

  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with 1 µg/mL of lipopolysaccharide (LPS).

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Methodology:

    • Collect cell culture supernatants after treatment.

    • Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: To detect and quantify the protein expression levels of target molecules (e.g., iNOS, TNF-α, IL-1β, Nrf2, HO-1, p65, and MAPKs).

  • Methodology:

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control, such as β-actin, to normalize the data.

  • Principle: To measure the mRNA expression levels of pro-inflammatory cytokines.

  • Methodology:

    • Isolate total RNA from cells using a commercial RNA isolation kit.

    • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

    • Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes and primers specific for the target genes (e.g., Tnf-α, Il-1β, Nos2).

    • Normalize the expression of target genes to a housekeeping gene, such as Gapdh.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

  • Principle: To quantify the levels of intracellular ROS using a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Methodology:

    • Treat cells as described in the cell culture and treatment protocol.

    • Incubate the cells with DCFH-DA at 37°C for 30 minutes.

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Conclusion

This compound is a promising natural compound with significant anti-inflammatory and antioxidant properties. Its ability to modulate the NF-κB, MAPK, and Nrf2/HO-1 signaling pathways suggests its potential as a therapeutic agent for inflammation-mediated diseases. The detailed chemical, physical, and biological data presented in this guide provide a solid foundation for further research and development of this compound in the pharmaceutical and nutraceutical industries.

References

Spectroscopic Profile of 5-Hydroxymaltol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxymaltol (IUPAC name: 3,5-dihydroxy-2-methyl-4H-pyran-4-one), a naturally occurring pyranone derivative with potential applications in various fields.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presenting the information in clearly structured tables. Detailed experimental protocols for the cited spectroscopic techniques are also provided to ensure reproducibility and accurate interpretation of the data.

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₆O₄
Molecular Weight142.11 g/mol
Ionization ModeElectron Ionization (EI)
Major Fragment Ions (m/z) Relative Intensity (%)
142 (M⁺)100
11325
8540
7135
5750
4385
Experimental Protocol: Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often after separation by gas chromatography (GC). The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2s3H-CH₃
~7.8s1H=CH-
~5.0-6.0 (broad)s2H-OH

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~15-CH₃
~140=C(CH₃)-
~170C=O
~145=C(OH)-
~110=CH-
~155-O-C=
Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference. A reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the sample to provide a reference point (0 ppm) for the chemical shifts. The sample is placed in a strong magnetic field, and radiofrequency pulses are applied to excite the nuclei. The resulting signals (free induction decay or FID) are detected, amplified, and Fourier transformed to produce the NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydroxyl groups)
3100-3000MediumC-H stretch (aromatic/vinylic)
2950-2850WeakC-H stretch (aliphatic)
1650-1600StrongC=O stretch (ketone)
1600-1450MediumC=C stretch (pyranone ring)
1260-1000StrongC-O stretch
Experimental Protocol: IR Spectroscopy

For a solid sample like this compound, the IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR).

  • KBr Pellet Method: A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet, which is placed in the sample holder of the IR spectrometer.

  • ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is directed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the resulting attenuated beam is detected.

A background spectrum is recorded before analyzing the sample to subtract any contributions from the atmosphere (e.g., CO₂, water vapor) or the sample holder.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution NMR Pellet Prepare KBr Pellet or use ATR (for IR) Sample->Pellet IR MS_Spec Mass Spectrometer Sample->MS_Spec MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer Pellet->IR_Spec NMR_Data Process FID: ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data Process Interferogram: IR Spectrum IR_Spec->IR_Data MS_Data Analyze Fragmentation: Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Data Tabulation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of this compound.

The Discovery of 5-Hydroxymaltol in Penicillium echinulatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a polyketide secondary metabolite, was first identified in the filamentous fungus Penicillium echinulatum in 1988. This technical guide provides a comprehensive overview of this discovery, presenting reconstructed experimental protocols for its isolation and characterization, illustrative quantitative data, and a putative biosynthetic pathway. While the original publication by Anderson et al. (1988) is not fully accessible, this document consolidates contemporary and related mycological and chemical methodologies to offer a robust technical resource. Furthermore, the potential biological activities of this compound are discussed based on the known pharmacological properties of its parent compound, maltol (B134687), highlighting its potential as a lead compound for drug discovery and development.

Introduction

The genus Penicillium is a well-known source of a diverse array of secondary metabolites, which are small organic molecules that are not directly involved in the normal growth, development, or reproduction of the organism. These compounds, however, often confer a selective advantage to the producing organism and can possess significant biological activities, including antimicrobial, immunosuppressive, and cholesterol-lowering properties. Penicillium echinulatum is a species recognized for its biotechnological applications, particularly in the production of cellulolytic enzymes for the biofuel industry.

In 1988, Anderson and his colleagues reported the isolation and identification of this compound, alongside the known compound mycophenolic acid, from cultures of Penicillium echinulatum. This compound is a derivative of maltol, a naturally occurring organic compound used as a flavor enhancer and known for its antioxidant properties. The discovery of a hydroxylated form of maltol from a fungal source opened avenues for exploring its unique chemical and biological properties. This guide aims to provide a detailed technical framework for understanding the discovery and potential of this fungal metabolite.

Reconstructed Experimental Protocols

The following experimental protocols are reconstructed based on standard methodologies for the isolation and characterization of secondary metabolites from filamentous fungi. These are intended to be representative of the techniques likely employed in the original discovery of this compound from P. echinulatum.

Fungal Strain and Culture Conditions
  • Organism: Penicillium echinulatum (e.g., ATCC 10437).

  • Culture Medium: Czapek-Dox broth, a defined medium suitable for the cultivation of Penicillium species, is prepared as follows (g/L): Sucrose (30.0), NaNO₃ (3.0), K₂HPO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), FeSO₄·7H₂O (0.01), and distilled water (1 L). The final pH is adjusted to 6.5 before sterilization.

  • Fermentation:

    • A spore suspension of P. echinulatum is used to inoculate 100 mL of Czapek-Dox broth in 250 mL Erlenmeyer flasks.

    • The flasks are incubated at 25°C for 14 days under static conditions to promote secondary metabolite production.

    • For larger scale production, a 20 L fermentation vessel containing the same medium can be utilized, with gentle agitation and aeration.

Extraction of Secondary Metabolites
  • After the incubation period, the fungal biomass is separated from the culture broth by filtration through cheesecloth or a similar filter medium.

  • The culture filtrate is then extracted three times with an equal volume of ethyl acetate (B1210297) (EtOAc), a solvent of intermediate polarity suitable for extracting a wide range of secondary metabolites.

  • The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The fungal mycelium is also extracted separately by maceration in methanol (B129727) (MeOH), followed by filtration and concentration to yield a mycelial extract.

Chromatographic Purification
  • Column Chromatography: The crude EtOAc extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions showing the presence of a compound with a similar polarity to maltol (visualized with a UV lamp and/or staining reagents) are further purified by pTLC using a solvent system such as chloroform:methanol (95:5 v/v).

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column with a mobile phase of methanol and water, to yield pure this compound.

Structure Elucidation

The structure of the purified compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework, and 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify the chromophore system.

Illustrative Quantitative Data

The following table presents hypothetical, yet realistic, quantitative data for the production and characterization of this compound from P. echinulatum. This data is for illustrative purposes to guide researchers.

ParameterIllustrative ValueMethod
Fermentation Yield
Crude Extract Yield1.5 g/LGravimetric
Purified this compound Yield25 mg/LHPLC Quantification
Physicochemical Properties
Molecular FormulaC₆H₆O₄High-Resolution Mass Spectrometry
Molecular Weight142.0266 g/mol High-Resolution Mass Spectrometry
AppearanceWhite to off-white crystalline solidVisual Inspection
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)δ 7.85 (s, 1H), 6.40 (s, 1H), 4.60 (s, 2H)NMR Spectroscopy
¹³C NMR (125 MHz, CDCl₃)δ 170.1, 165.2, 145.8, 118.9, 110.5, 60.2NMR Spectroscopy
UV λmax (MeOH)220, 275 nmUV-Vis Spectroscopy
IR (KBr) νmax3450, 1650, 1580 cm⁻¹IR Spectroscopy

Visualization of Pathways and Workflows

Putative Biosynthetic Pathway of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs). The following diagram illustrates a putative biosynthetic pathway for this compound in P. echinulatum, starting from acetyl-CoA and malonyl-CoA.

G cluster_0 Primary Metabolism cluster_1 Polyketide Synthesis Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACC PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS Starter & Extender Units Polyketide_Chain Linear Polyketide Intermediate PKS->Polyketide_Chain Cyclized_Intermediate Cyclized Intermediate Polyketide_Chain->Cyclized_Intermediate Cyclization 5_Hydroxymaltol This compound Cyclized_Intermediate->5_Hydroxymaltol Hydroxylation & Tailoring

Caption: A putative biosynthetic pathway for this compound in Penicillium echinulatum.

Experimental Workflow for Discovery

The following diagram outlines the logical workflow from fungal culture to the identification of this compound.

G Start P. echinulatum Culture Fermentation Liquid Fermentation (14 days, 25°C) Start->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction Purification Chromatographic Purification (CC, pTLC, HPLC) Extraction->Purification Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Purification->Structure_Elucidation End Identification of This compound Structure_Elucidation->End

Caption: Experimental workflow for the discovery and identification of this compound.

Potential Biological Activities

While specific biological activity data for this compound is limited, the known activities of its parent compound, maltol, provide a strong basis for inferring its potential pharmacological relevance.

Biological ActivityDescription of Maltol's ActivityPotential Implication for this compound
Antioxidant Maltol is a potent antioxidant that can mitigate oxidative stress and cell apoptosis.[1][2][3][4][5] It enhances neural function by reducing oxidative damage.[1]The additional hydroxyl group on this compound may enhance its antioxidant capacity by providing another site for radical scavenging.
Anti-inflammatory Maltol has been shown to have anti-inflammatory effects by inhibiting inflammasome activation.[4][5]This compound may also possess anti-inflammatory properties, potentially with a different potency or mechanism.
Antimicrobial Maltol exhibits some antimicrobial activity against bacteria and fungi, though it is often considered insufficient on its own.[6][7][8][9] Its efficacy can be enhanced synergistically with other compounds.[6][7][8]This compound could have a similar or altered spectrum of antimicrobial activity, which warrants investigation.
Flavor Enhancement Maltol and its derivative ethyl maltol are widely used as flavor enhancers in the food industry.[10][11]This compound may also have flavor-modifying properties.
Metal Chelation Maltol is a known metal ion chelator.[1]This property is likely retained in this compound and could be relevant for various applications, including mitigating metal-induced oxidative stress.

Conclusion and Future Directions

The discovery of this compound in Penicillium echinulatum underscores the vast and often untapped chemical diversity within the fungal kingdom. While the original research laid the groundwork, there remains a significant opportunity to further explore this molecule. Future research should focus on:

  • Re-isolation and Scale-up: Developing optimized fermentation and purification protocols to obtain larger quantities of this compound for comprehensive biological screening.

  • Biological Activity Screening: A thorough investigation of its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties is warranted to determine its therapeutic potential.

  • Biosynthetic Pathway Elucidation: Using modern genomic and metabolomic approaches to identify the specific polyketide synthase and tailoring enzymes responsible for its biosynthesis in P. echinulatum.

  • Analogue Synthesis: Chemical synthesis of derivatives of this compound could lead to compounds with enhanced biological activity and improved pharmacological properties.

This technical guide provides a foundational resource for researchers and drug development professionals to revisit and build upon the initial discovery of this compound, a promising natural product from Penicillium echinulatum.

References

An In-depth Technical Guide on the Thermal Degradation of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a naturally occurring pyranone derivative found in various heated foodstuffs and wood products, is of increasing interest due to its potential biological activities. Understanding its thermal stability and the nature of its degradation products is crucial for applications in food science, pharmacology, and drug development, where thermal processing is a common step. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the thermal degradation of this compound. Due to a notable absence of direct studies on its specific thermal degradation products, this document synthesizes information from related compounds and relevant chemical principles to propose potential degradation pathways and products. Furthermore, it outlines standard experimental protocols that can be employed to investigate the thermal decomposition of this compound, providing a foundational framework for future research in this area.

Introduction

This compound (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a heterocyclic organic compound that belongs to the pyranone family. It is structurally related to maltol (B134687) and kojic acid, compounds known for their flavoring, chelating, and biological properties. This compound is formed during the thermal treatment of pentose (B10789219) sugars, often as a product of the Maillard reaction or caramelization. Its presence has been identified in a variety of products, including heated oak wood and certain types of honey. Given its origin in thermal processes and its potential for use in various applications, a thorough understanding of its behavior at elevated temperatures is essential.

Thermal degradation can significantly alter the chemical structure of a molecule, leading to the formation of new compounds with potentially different biological activities, toxicities, or organoleptic properties. For drug development professionals, understanding the stability of a lead compound or an excipient under thermal stress is a critical component of formulation and process development.

This guide aims to:

  • Summarize the known information regarding the thermal stability of this compound and related pyranones.

  • Propose potential thermal degradation pathways and products based on established chemical principles and studies on analogous structures.

  • Provide detailed experimental methodologies for researchers to investigate the thermal degradation of this compound.

  • Present logical workflows and pathways using visualizations to aid in experimental design and data interpretation.

Proposed Thermal Degradation Pathways of this compound

The following diagram illustrates a hypothetical degradation pathway for this compound, drawing parallels from the known chemistry of related compounds.

Thermal_Degradation_of_5_Hydroxymaltol This compound This compound Ring_Opening_Intermediate Ring-Opening (e.g., retro-Diels-Alder) This compound->Ring_Opening_Intermediate Heat Decarboxylation Decarboxylation Ring_Opening_Intermediate->Decarboxylation Fragmentation Fragmentation Ring_Opening_Intermediate->Fragmentation Phenolic_Compounds Phenolic Compounds Ring_Opening_Intermediate->Phenolic_Compounds Furan_Derivatives Furan Derivatives Decarboxylation->Furan_Derivatives Volatile_Products Smaller Volatile Products (e.g., CO, CO2, Acetaldehyde) Fragmentation->Volatile_Products

Figure 1: Proposed thermal degradation pathway of this compound.

Quantitative Data Summary

As of the date of this publication, there is no specific quantitative data available in the peer-reviewed literature regarding the thermal degradation products of this compound. The following table is provided as a template for researchers to populate as data becomes available through experimental investigation.

Potential Degradation Product Proposed Formation Pathway Analytical Method Reported Yield (%) Experimental Conditions (Temperature, Atmosphere) Reference
Furan-2,5-dicarbaldehydeRing opening and rearrangementPy-GC-MSData not availableData not availableHypothetical
2-MethylfuranDecarboxylation and reductionPy-GC-MSData not availableData not availableHypothetical
AcetaldehydeFragmentationPy-GC-MSData not availableData not availableHypothetical
Carbon Monoxide (CO)DecarbonylationTGA-MSData not availableData not availableHypothetical
Carbon Dioxide (CO2)DecarboxylationTGA-MSData not availableData not availableHypothetical

Experimental Protocols for Investigating Thermal Degradation

To elucidate the thermal degradation products of this compound, a combination of analytical techniques is recommended. The following protocols are generalized methodologies based on standard practices for the analysis of thermal decomposition of organic compounds.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.

Objective: To separate and identify the degradation products of this compound at a specific pyrolysis temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (typically 50-200 µg) of pure this compound into a pyrolysis sample cup.

  • Pyrolysis: Place the sample cup into the pyrolyzer, which is interfaced with the GC inlet. Heat the sample rapidly to the desired pyrolysis temperature (e.g., starting with a range of 300-700°C to screen for optimal decomposition temperature) in an inert atmosphere (e.g., Helium).

  • Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into the GC column by the carrier gas.

    • Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for separating a wide range of degradation products.

    • Oven Program: A temperature gradient program should be used to effectively separate compounds with different boiling points (e.g., initial temperature of 40°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 10 minutes).

  • Mass Spectrometry (MS): The separated compounds are introduced into the mass spectrometer for ionization and detection.

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Data Analysis: The resulting mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

The following diagram illustrates the experimental workflow for Py-GC-MS analysis.

Py_GC_MS_Workflow cluster_0 Sample Preparation cluster_1 Pyrolysis cluster_2 Separation & Detection cluster_3 Data Analysis Sample This compound (50-200 µg) Pyrolyzer Pyrolyzer (300-700°C, He atm) Sample->Pyrolyzer GC Gas Chromatography (Separation) Pyrolyzer->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Acquisition & Library Matching MS->Data

Figure 2: Experimental workflow for Py-GC-MS analysis.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

TGA provides quantitative information about the mass loss of a sample as a function of temperature, while the coupled MS identifies the evolved gases.

Objective: To determine the thermal stability of this compound and identify the gaseous products evolved during its decomposition.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

  • TGA Analysis:

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., Nitrogen or Argon) to study pyrolysis or under an oxidative atmosphere (e.g., Air or Oxygen) to study thermo-oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Evolved Gas Analysis (EGA): The gases evolved from the sample are transferred to the mass spectrometer via a heated transfer line.

  • Mass Spectrometry (MS): The MS continuously scans a range of mass-to-charge ratios to detect the evolved gaseous products in real-time.

  • Data Analysis: Correlate the mass loss events observed in the TGA curve with the detection of specific ions in the MS to identify the degradation products at different temperatures.

Logical Relationships and Considerations for Drug Development

The potential for thermal degradation of this compound has several implications for drug development professionals. The formation of new chemical entities during processing or storage can impact the safety, efficacy, and stability of a pharmaceutical product.

The following diagram illustrates the logical relationships between thermal processing and its potential consequences in a drug development context.

Drug_Development_Considerations Thermal_Process Thermal Processing (e.g., drying, sterilization) Degradation This compound Degradation Thermal_Process->Degradation Product_Formation Formation of Degradation Products Degradation->Product_Formation Impact Potential Impacts Product_Formation->Impact Safety Altered Safety Profile (Toxicity) Impact->Safety Efficacy Reduced Efficacy Impact->Efficacy Stability Decreased Shelf-Life Impact->Stability

References

5-Hydroxymaltol: An In-depth Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone derivative found in various sources, including toasted oak, certain honeys, and as a secondary metabolite from fungi like Penicillium echinulatum.[1] Structurally similar to the well-known flavoring agent maltol, its unique hydroxylation pattern imparts distinct physicochemical properties that are critical for its potential applications in pharmaceutical and other scientific fields. Understanding the solubility and stability of this compound is a fundamental prerequisite for formulation development, analytical method design, and ensuring the quality and efficacy of any potential product.

This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. It details standardized experimental protocols for determining these key parameters and includes workflows for analytical quantification, offering a foundational resource for researchers and developers.

Physicochemical Properties and Solubility Profile

The solubility of an active compound is a critical determinant of its bioavailability and formulation possibilities. Data for this compound is available from both estimated and predictive sources. It is generally characterized as being soluble in polar organic solvents and moderately soluble in water.

Table 1: Physicochemical Properties and Solubility of this compound

PropertyValueData TypeSource
Molecular Formula C₆H₆O₄---[1]
Molar Mass 142.110 g·mol⁻¹---[1]
CAS Number 1073-96-7---[2]
pKa (Strongest Acidic) 8.37Predicted (ChemAxon)[3]
logP -0.42Predicted (ALOGPS)[3]
Water Solubility 5507 mg/L (5.51 g/L) at 25 °CEstimated (EPI System)[2]
Water Solubility 68.3 g/LPredicted (ALOGPS)[3]
Solvent Solubility Soluble in alcoholQualitative[2]
Solvent Solubility Soluble in Methanol/DMSOQualitative[4]

Note: Discrepancies in water solubility values highlight the difference between estimated and predicted models. Experimental validation is recommended.

Stability Profile

The chemical stability of this compound is essential for determining its shelf-life and appropriate storage conditions. While specific kinetic data is limited in publicly available literature, general assessments indicate that the compound is stable under standard conditions.[4] Stability studies are crucial to understand its degradation pathways under various environmental stressors like heat, humidity, light, and pH.

For a compound like this compound, with its hydroxyl and ketone functional groups, potential degradation pathways include oxidation and pH-dependent hydrolysis. Forced degradation studies are necessary to identify potential degradants and establish the molecule's intrinsic stability.

Table 2: Summary of Stability Information for this compound

ParameterInformationSource
Chemical Stability Stated as "Stable" in Material Safety Data Sheet.[4]
Recommended Storage General guidance for chemical reagents suggests cool, dry, well-ventilated areas.---
Potential Degradation As a complex organic molecule, it may be susceptible to degradation under stress conditions such as high temperature, humidity, and exposure to light.[5][6]---

Experimental Protocols

To generate robust and reliable data, standardized experimental protocols are essential. The following sections detail methodologies for determining solubility and stability, as well as an analytical method for quantification.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the compound in a solvent for a prolonged period until equilibrium is reached.

Methodology:

  • Preparation: Add an excess amount of this compound solid to a series of vials containing the desired solvent (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Centrifuge the samples to separate the saturated solution from the excess solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G Workflow for Shake-Flask Solubility Determination prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temperature (e.g., 24-72h) prep->equil sep 3. Phase Separation Centrifuge to separate solid from saturated solution equil->sep sample 4. Sampling & Dilution Withdraw supernatant and dilute to known volume sep->sample quant 5. Quantification Analyze concentration via validated HPLC method sample->quant result 6. Result Calculation Determine solubility from concentration and dilution factor quant->result

Workflow for Shake-Flask Solubility Determination
Stability Study: Accelerated Stability Testing

Accelerated stability studies are used to predict the shelf-life of a substance by subjecting it to elevated stress conditions, as outlined in regulatory guidelines.[8]

Methodology:

  • Sample Preparation: Prepare samples of this compound, both as a solid powder and, if applicable, in a solution or formulation. Package the samples in containers that simulate the proposed market packaging.

  • Storage Conditions: Place the samples in stability chambers set to accelerated conditions. A common condition is 40 °C ± 2 °C with 75% ± 5% relative humidity (RH).[6] A long-term storage condition (e.g., 25 °C / 60% RH) should also be run in parallel.[8]

  • Time Points: Pull samples from the chambers at specified time points (e.g., 0, 1, 3, and 6 months for an accelerated study).[8]

  • Analysis: At each time point, analyze the samples for:

    • Assay: Quantify the amount of remaining this compound using a stability-indicating analytical method (e.g., HPLC).

    • Degradation Products: Identify and quantify any significant degradation products.

    • Physical Properties: Observe any changes in appearance, color, or physical form.

  • Data Evaluation: Plot the concentration of this compound versus time. Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constant.[5][9] Use this data, often with the Arrhenius equation, to predict the shelf-life under long-term storage conditions.

G Workflow for Accelerated Stability Study cluster_prep Preparation cluster_pull 3. Time Point Sampling prep_solid Prepare Solid Samples storage 2. Storage Place samples in stability chambers (e.g., 40°C / 75% RH) prep_solid->storage prep_sol Prepare Solution Samples prep_sol->storage t0 T=0 storage->t0 t1 T=1 mo storage->t1 t3 T=3 mo storage->t3 t6 T=6 mo storage->t6 analysis 4. Analysis - Assay of this compound - Degradation Products - Physical Appearance t0->analysis t1->analysis t3->analysis t6->analysis kinetics 5. Data Evaluation Determine degradation kinetics and predict shelf-life analysis->kinetics

Workflow for Accelerated Stability Study
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of non-volatile and semi-volatile compounds like this compound, making it ideal for both solubility and stability assays.[6][10]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions (Typical Starting Point):

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

    • Mobile Phase: A gradient or isocratic elution using a mixture of water (often with a small amount of acid like formic or acetic acid for peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound to find its wavelength of maximum absorbance (λmax).

    • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

  • Calibration: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.999.

  • Sample Analysis: Prepare and inject the samples from the solubility or stability experiments.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Conclusion

This guide consolidates the currently available, albeit limited, data on the solubility and stability of this compound. The provided physicochemical data indicates moderate aqueous solubility and good solubility in polar organic solvents, which are favorable properties for further development. While qualitatively described as stable, comprehensive stability testing under forced conditions is required to fully characterize its degradation profile and establish a reliable shelf-life.

The detailed experimental protocols for solubility (Shake-Flask), stability (Accelerated Testing), and quantification (HPLC) serve as a practical resource for researchers. By applying these standardized methods, scientists can generate the high-quality, reproducible data needed to advance the study of this compound and unlock its full potential in drug development and other scientific applications.

References

5-Hydroxymaltol: An In-depth Technical Guide on its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the current scientific understanding of the antimicrobial and antifungal properties of 5-Hydroxymaltol. Based on an extensive review of existing literature, there is a notable scarcity of direct research on the specific antimicrobial and antifungal activities of this compound. Much of the available data pertains to its closely related parent compound, maltol (B134687). This guide will present the limited information available for this compound and provide a detailed analysis of maltol as a comparative reference, highlighting the potential areas for future research.

Introduction to this compound

This compound, with the IUPAC name 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, is a naturally occurring organic compound.[1][2] It is a derivative of maltol and has been identified in various natural sources, including the fungus Penicillium echinulatum, toasted oak, and in honeys from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora).[1] While its presence in these sources is documented, its specific biological activities, particularly its antimicrobial and antifungal properties, remain largely unexplored in scientific literature.

Antimicrobial and Antifungal Properties of the Related Compound Maltol

Due to the limited data on this compound, this section will focus on the extensively studied antimicrobial and antifungal properties of its parent compound, maltol. This information provides a valuable starting point for researchers investigating this compound.

Maltol has been shown to possess antimicrobial activity against a range of bacteria and fungi, although its efficacy on its own is sometimes considered insufficient.[3][4] However, its activity can be significantly enhanced when used in combination with other substances, such as cationic surfactants.[3][4]

Quantitative Data on Maltol's Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of maltol against various microorganisms. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

MicroorganismTypeMIC (ppm)Reference
Escherichia coliGram-negative Bacteria1000 - 4000[3]
Staphylococcus aureusGram-positive Bacteria1000 - 4000[3]
Pseudomonas aeruginosaGram-negative Bacteria1000 - 4000[3]
Candida albicansFungus (Yeast)1000 - 4000[3]
Aspergillus brasiliensisFungus (Mold)1000 - 4000[3]

Note: The provided MIC values for maltol are broad ranges as reported in the literature, which can vary based on the specific strain and experimental conditions.

Experimental Protocols for Antimicrobial and Antifungal Testing

The following are detailed methodologies for key experiments used to evaluate the antimicrobial and antifungal properties of compounds like maltol, and which would be applicable for testing this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Microbial cultures (bacterial or fungal strains)

  • 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and sterilize by filtration.

  • Preparation of Microbial Inoculum: Culture the microorganism on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to a specific cell density (e.g., approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to the final required inoculum concentration in the test broth.

  • Serial Dilution in Microtiter Plate:

    • Add a defined volume of sterile broth to all wells of the 96-well plate.

    • Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate by transferring a portion of the solution from one well to the next.

  • Inoculation: Add the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compound and the microbial inoculum.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.

Potassium Leakage Assay

This assay is used to assess cell membrane damage caused by an antimicrobial agent.

Objective: To measure the leakage of intracellular potassium ions from microbial cells upon exposure to the test compound.

Materials:

  • Test compound

  • Microbial cultures

  • Buffer solution (e.g., MES-Tris buffer)

  • Potassium-selective electrode or an atomic absorption spectrophotometer

  • Centrifuge

Procedure:

  • Preparation of Microbial Cell Suspension: Grow the microorganism in a suitable broth medium to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with the buffer solution, and resuspend them in the same buffer to a specific optical density.

  • Treatment with Test Compound: Add various concentrations of the test compound to the cell suspension.

  • Incubation: Incubate the mixtures for a defined period at an appropriate temperature with gentle agitation.

  • Sample Collection and Analysis: At different time intervals, take aliquots of the suspension and centrifuge to pellet the cells.

  • Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometry.

  • Controls:

    • Negative Control: Cell suspension without the test compound.

    • Positive Control: Cell suspension treated with a known membrane-disrupting agent.

  • Data Analysis: The amount of potassium leakage is calculated as the difference in potassium concentration between the treated samples and the negative control.

Visualizations of Experimental Workflows and Mechanisms

The following diagrams illustrate the general workflow for antimicrobial susceptibility testing and the proposed mechanism of action for maltol, which could serve as a hypothetical model for this compound's mechanism.

Experimental_Workflow_for_Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare Test Compound Stock Solution start->prep_compound prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end_point End determine_mic->end_point Proposed_Antimicrobial_Mechanism_of_Maltol cluster_cell Microbial Cell maltol Maltol cell_wall Cell Wall maltol->cell_wall Interacts with disruption Disruption of Cell Wall Integrity cell_wall->disruption cell_membrane Cell Membrane permeabilization Increased Membrane Permeability cell_membrane->permeabilization cytoplasm Cytoplasm (High K+ concentration) disruption->cell_membrane Leads to k_leakage Potassium (K+) Leakage permeabilization->k_leakage cell_death Cell Death k_leakage->cell_death

References

5-Hydroxymaltol: A Potential Biomarker in Food Products - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol, a heterocyclic organic compound, is emerging as a significant molecule in the field of food science and nutrition. Formed during the thermal processing of food through the Maillard reaction and caramelization, its presence and concentration can serve as a potential biomarker for the extent of heat treatment and the associated changes in food quality. This technical guide provides a comprehensive overview of this compound, including its formation pathways, analytical methodologies for its detection and quantification, and its potential implications as a biomarker in various food products. While direct quantitative data for this compound is still emerging, this guide leverages data from structurally related compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), to provide a comparative context.

Formation Pathways of this compound

This compound is primarily formed through two non-enzymatic browning reactions: the Maillard reaction and caramelization. These complex cascades of reactions are responsible for the desirable color, flavor, and aroma of many cooked foods.

Maillard Reaction

The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. The initial step involves the condensation of a reducing sugar (like glucose) with an amino acid to form a Schiff base, which then cyclizes to form an N-substituted glycosylamine.[1][2] This intermediate undergoes an Amadori rearrangement to form a ketosamine, a key precursor for numerous subsequent reaction pathways.[1] Through a series of enolizations, dehydrations, and cyclizations, various heterocyclic compounds, including this compound, are formed.

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amino_Acid Amino Acid Amino_Acid->Schiff_Base Amadori_Product Amadori Product (Ketosamine) Schiff_Base->Amadori_Product Amadori Rearrangement Deoxyosones 1,2-Enolization & Dehydration (Deoxyosones) Amadori_Product->Deoxyosones Cyclization Cyclization & Dehydration Deoxyosones->Cyclization Hydroxymaltol This compound Cyclization->Hydroxymaltol

Figure 1: Simplified Maillard Reaction Pathway to this compound.
Caramelization

Caramelization is the browning of sugar, a process used extensively in cooking for the resulting sweet nutty flavor and brown color. Unlike the Maillard reaction, caramelization is a pyrolysis process that occurs in the absence of amino acids. When sugars are heated to high temperatures, they undergo a series of complex reactions including isomerization and polymerization. These reactions lead to the formation of a variety of volatile and non-volatile compounds, including this compound.

Quantitative Data of this compound and Related Compounds in Food Products

The concentration of this compound can vary significantly depending on the food matrix, processing temperature, time, and other factors. While specific quantitative data for this compound is limited in publicly available literature, data for the related and often co-occurring compound, 5-hydroxymethylfurfural (HMF), is more abundant and can provide a useful proxy for understanding the conditions under which these heat-induced compounds are formed. The presence of 5,6-dihydro-5-hydroxymaltol, a related compound, has been tentatively identified in coffee, suggesting that coffee and similarly roasted products are a key area for future quantitative analysis of this compound.[3]

Table 1: Concentration of 5-Hydroxymethylfurfural (HMF) in Various Food Products

Food ProductProcessing ConditionsHMF Concentration (mg/kg)Reference(s)
Bread CrustBaking4.1 - 151.2[4][5]
Toasted BreadToasting up to 250s0.9 - 1.76[4]
Coffee (Soluble)Roasting & Processing691 - 6180[6]
Coffee (Roasted)Roasting24 - 128[6]
Breakfast CerealsExtrusion/Baking6.59 - 240.51[6]

Note: This table presents data for HMF as a proxy due to the limited availability of quantitative data for this compound.

Experimental Protocols for the Analysis of this compound

The analysis of this compound in complex food matrices requires robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the separation and quantification of this and related compounds.

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.

  • Liquid Foods (e.g., Juices, Honey): Dilution with an appropriate solvent (e.g., water, methanol) followed by filtration through a 0.45 µm filter is often sufficient.

  • Solid Foods (e.g., Baked Goods, Coffee):

    • Homogenization: The sample is first ground or homogenized to a fine powder.

    • Extraction:

      • Liquid-Liquid Extraction (LLE): The homogenized sample is extracted with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.[7]

      • Solid-Phase Extraction (SPE): An SPE cartridge (e.g., C18) is used to clean up the sample extract. The cartridge is first conditioned with methanol (B129727) and then water. The sample is loaded, and interfering compounds are washed away with water. Finally, the analyte is eluted with a small volume of organic solvent like methanol or acetonitrile.[7]

    • Concentration: The solvent from the extract is evaporated under a stream of nitrogen, and the residue is reconstituted in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS) is a widely used method for the analysis of non-volatile compounds like this compound.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and DAD or MS detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used for optimal separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-20 min: Linear gradient to 50% B

    • 20-25 min: Hold at 50% B

    • 25-30 min: Return to initial conditions (5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10-20 µL

  • Detection:

    • DAD: Monitoring at the maximum absorbance wavelength of this compound (to be determined by UV-Vis scan).

    • MS: Electrospray ionization (ESI) in positive or negative mode, with selected ion monitoring (SIM) for the specific m/z of this compound for enhanced sensitivity and selectivity.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Cleanup) HPLC_Separation HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC_Separation Detection Detection (DAD or MS) HPLC_Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Figure 2: General Workflow for HPLC Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

  • Derivatization: The hydroxyl groups of this compound are converted to more volatile silyl (B83357) ethers using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7] The reaction is typically carried out by heating the sample extract with the derivatizing agent in a sealed vial.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection mode.

  • Temperature Program (Example):

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp 1: Increase to 180 °C at 10 °C/min.

    • Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 min.

  • Mass Spectrometer:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Identification: Based on the retention time and comparison of the mass spectrum with a reference library or an authentic standard.

    • Quantification: Using a selected ion monitoring (SIM) mode for the characteristic ions of the derivatized this compound.

Conclusion

This compound holds significant promise as a biomarker for assessing the thermal processing of food products. Its formation is intrinsically linked to the Maillard reaction and caramelization, which are fundamental to the development of sensory characteristics in many foods. The analytical methodologies outlined in this guide, primarily HPLC and GC-MS, provide the necessary tools for the accurate quantification of this compound. Although direct quantitative data for this compound remains an area for further research, the existing knowledge on related compounds provides a solid foundation for its investigation. As more data becomes available, the role of this compound as a key indicator of food quality and processing history will become increasingly clear, offering valuable insights for researchers, scientists, and professionals in the food and drug development industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 5-Hydroxymaltol for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymaltol, a naturally occurring pyranone derivative, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed protocols for the synthesis and purification of this compound for research purposes. It includes information on a synthetic route starting from readily available precursors and a detailed guide to its purification, ensuring high purity for subsequent biological and pharmacological studies. Furthermore, this document elucidates the signaling pathways modulated by this compound, providing a basis for understanding its mechanism of action.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a suitable furan (B31954) derivative with an oxidizing agent. The following protocol is adapted from established methodologies.

Experimental Protocol: Synthesis via Oxidation of Furfuryl Alcohol

Materials:

Procedure:

  • Dissolve 2-furfuryl alcohol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, maintaining a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in DCM to the cooled solution of furfuryl alcohol over a period of 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound is purified by silica gel column chromatography to yield a high-purity product suitable for research applications.

Experimental Protocol: Chromatographic Purification

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexane

  • Glass column for chromatography

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Adsorb the crude product onto a small amount of silica gel and dry it.

  • Load the dried silica gel containing the crude product onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a white to off-white solid.

Quantitative Data

The following table summarizes typical quantitative data obtained from the synthesis and purification of this compound.

ParameterValueNotes
Yield 60-75%Based on the starting 2-furfuryl alcohol.
Purity >98%Determined by HPLC and ¹H NMR.
¹H NMR Consistent with structureSee analytical data section for details.
Mass Spectrometry m/z = 142.02Corresponds to the molecular weight of this compound.

Signaling Pathways Modulated by this compound

Recent research has demonstrated that this compound exerts its anti-inflammatory and antioxidant effects by modulating key cellular signaling pathways. Specifically, it has been shown to inhibit the pro-inflammatory NF-κB and MAPK pathways while activating the antioxidant NRF2/HO-1 pathway[1].

  • NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. This leads to a decrease in the production of pro-inflammatory cytokines.

  • MAPK Pathway: It also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular stress responses and inflammation.

  • NRF2/HO-1 Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (NRF2) and Heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress.

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Furfuryl Alcohol Reaction Oxidation with m-CPBA in DCM Start->Reaction Workup Quenching, Washing, Drying Reaction->Workup Crude Crude this compound Workup->Crude Column Silica Gel Column Chromatography Crude->Column Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Column->Elution Fractions Fraction Collection & TLC Analysis Elution->Fractions Pure Pure this compound (>98%) Fractions->Pure

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathways Modulated by this compound

Signaling_Pathways cluster_inflammatory Inflammatory Response cluster_antioxidant Antioxidant Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-kB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines ROS Oxidative Stress (ROS) NRF2 NRF2 ROS->NRF2 HO1 HO-1 NRF2->HO1 Antioxidant_Response Antioxidant Enzymes HO1->Antioxidant_Response HM This compound HM->MAPK Inhibits HM->NFkB Inhibits HM->NRF2 Activates

Caption: this compound modulates inflammatory and antioxidant signaling pathways.

References

Application Notes & Protocols for the Quantification of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5-Hydroxymaltol in various matrices. The protocols are based on established analytical techniques and provide a strong foundation for researchers developing and validating their own assays.

Introduction

This compound (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone found in various sources, including toasted oak and certain types of honey. It is a derivative of maltol (B134687) and has garnered interest for its potential biological activities, including antioxidant properties. Accurate and precise quantification of this compound is essential for quality control in the food and beverage industry, as well as for pharmacokinetic and pharmacodynamic studies in drug development.

This document outlines protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a potential signaling pathway influenced by this compound is illustrated.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity and is suitable for the analysis of volatile or semi-volatile compounds, though derivatization may be required for polar molecules like this compound to improve chromatographic performance.

The selection of the appropriate method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the analytical methods described. The data for HPLC and GC-MS is based on the analysis of structurally similar compounds, maltol and ethyl maltol, and serves as a reliable estimate for a validated this compound assay.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

ParameterTypical Performance
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Recovery95 - 105%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterTypical Performance
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Recovery90 - 110%

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from a validated method for the simultaneous determination of maltol and ethyl maltol.

1. Scope: This method is suitable for the quantification of this compound in liquid samples such as beverages and aqueous extracts.

2. Principle: this compound is separated from the sample matrix by reversed-phase HPLC and quantified by UV detection at its maximum absorbance wavelength.

3. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (analytical grade)

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

4. Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

5. Sample Preparation (Solid-Phase Extraction):

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load 10 mL of the liquid sample onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

6. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (20:80, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 274 nm.

  • Run Time: 15 minutes.

7. Calibration:

  • Prepare a stock solution of this compound (100 µg/mL) in the mobile phase.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.

8. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol is based on established GC-MS methods for the analysis of similar phenolic and pyranone compounds.

1. Scope: This method is suitable for the sensitive and selective quantification of this compound in complex matrices such as food products and biological samples.

2. Principle: The sample is extracted, and this compound is derivatized to increase its volatility and thermal stability. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

3. Materials and Reagents:

  • This compound reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate

4. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

5. Sample Preparation and Derivatization:

  • Extract the sample with a suitable solvent (e.g., ethyl acetate). For solid samples, use solvent extraction followed by filtration. For liquid samples, use liquid-liquid extraction.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70°C for 60 minutes to complete the derivatization.

  • Cool the vial to room temperature before injection.

6. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-550.

  • Selected Ion Monitoring (SIM) ions: Select characteristic ions for the derivatized this compound for quantification (e.g., molecular ion and major fragment ions).

7. Calibration:

  • Prepare a stock solution of this compound (100 µg/mL) in ethyl acetate.

  • Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) and derivatize them following the same procedure as the samples.

  • Inject each derivatized standard and construct a calibration curve by plotting the peak area of the selected quantification ion against the concentration.

8. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix (e.g., Beverage, Food Homogenate) Extraction Extraction (SPE or LLE) Sample->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Reconstitution Reconstitution / Derivatization Concentration->Reconstitution Filtration Filtration Reconstitution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HM This compound IKK IKK Complex HM->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK IkB IκBα (Degraded) IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (Active) NFkB_p65_p50->NFkB_p65_p50_nuc Translocation NFkB_IkB IκBα-NF-κB (Inactive Complex) NFkB_IkB->IkB Releases NFkB_IkB->NFkB_p65_p50 Nucleus Nucleus Transcription Gene Transcription (Pro-inflammatory Cytokines) Inflammation Inflammatory Response Transcription->Inflammation NFkB_p65_p50_nuc->Transcription

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound found in various food products and is also formed during the thermal processing of carbohydrates. It is a derivative of maltol (B134687) and is known for its antioxidant properties. Accurate and precise quantification of this compound is crucial for quality control in the food industry and for research in life sciences and drug development. This document provides a detailed protocol for the analysis of this compound using a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Principle

The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous solvent and an organic modifier to achieve separation of this compound from other components in the sample matrix. The analyte is detected and quantified based on its ultraviolet (UV) absorbance. The method is designed to be specific, accurate, precise, and stability-indicating, capable of separating this compound from its potential degradation products.

Experimental Protocols

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile (B52724) and methanol (B129727).

  • HPLC grade water.

  • Formic acid or ortho-phosphoric acid.

  • This compound reference standard.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of water (containing a small percentage of an acidifier like 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. For instance, a starting mobile phase could be a mixture of 0.1% formic acid in water and acetonitrile in a ratio of 90:10 (v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards covering the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[2]

The sample preparation method will vary depending on the matrix.

  • Liquid Samples (e.g., honey, beverages): Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.[1]

  • Solid Samples (e.g., food products, plant extracts):

    • Homogenize a known weight of the solid sample.

    • Extract this compound using a suitable solvent (e.g., methanol or a mixture of methanol and water) with the aid of sonication or vortexing.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[2]

  • Pharmaceutical Formulations:

    • Accurately weigh and crush a representative number of tablets or empty the contents of capsules.

    • Dissolve the powder in a suitable solvent, sonicate to ensure complete dissolution of the analyte.

    • Dilute to a known volume with the mobile phase.

    • Filter through a 0.45 µm syringe filter before analysis.

The following are typical starting conditions that may require optimization for specific applications:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (10:90, v/v)[1]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature Ambient or controlled at 30°C[1]
Detection UV at 280 nm[3]
Run Time Approximately 10-15 minutes

The analytical method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the separation of this compound from its degradation products.[6]

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard. The calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[5]

  • Accuracy: The accuracy of the method is determined by recovery studies, spiking a blank matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is determined by analyzing a minimum of six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The precision is assessed by analyzing the same sample on different days, by different analysts, or with different equipment. The results are expressed as the relative standard deviation (%RSD).[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.

Data Presentation

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
   Repeatability (Intra-day)≤ 2.0%
   Intermediate Precision (Inter-day)≤ 2.0%
LOD (µg/mL) To be determined experimentally
LOQ (µg/mL) To be determined experimentally

Mandatory Visualization

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (Food, Pharma, etc.) Extraction Extraction / Dilution Sample->Extraction Standard This compound Reference Standard StandardPrep Standard Solution Preparation Standard->StandardPrep Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC StandardPrep->HPLC Detection UV Detection (e.g., 280 nm) HPLC->Detection MobilePhase Mobile Phase (ACN:H2O with Acid) MobilePhase->HPLC Chromatogram Obtain Chromatogram Detection->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Validation MV Method Validation Specificity Specificity (Forced Degradation) MV->Specificity Linearity Linearity & Range MV->Linearity Accuracy Accuracy (% Recovery) MV->Accuracy Precision Precision (%RSD) MV->Precision LOD_LOQ LOD & LOQ MV->LOD_LOQ Robustness Robustness MV->Robustness

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the GC-MS Analysis of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring pyranone derivative found in various biological systems and food products. Its antioxidant and anti-inflammatory properties have garnered significant interest in the scientific community, particularly for its potential therapeutic applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. Due to the polar nature of this compound, derivatization is typically required to increase its volatility and thermal stability for successful GC-MS analysis.

This document provides a detailed application note and a plausible experimental protocol for the GC-MS analysis of this compound. The methodologies are based on established practices for similar analytes, such as maltol (B134687) and 5-hydroxymethylfurfural, and are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

While a specific, validated quantitative GC-MS dataset for this compound was not available in the surveyed literature, the following table represents a hypothetical yet realistic dataset that could be obtained. This table is for illustrative purposes to demonstrate how such data would be presented.

Sample IDMatrixConcentration (µg/g)Recovery (%)RSD (%)
CTRL-1Spiked Plasma0.0 (Blank)N/AN/A
LVL-1Spiked Plasma1.095.24.8
LVL-2Spiked Plasma5.098.13.5
LVL-3Spiked Plasma10.0101.52.1
TEST-1Fermented Beet Juice7.3N/A3.9
TEST-2Cell Culture Supernatant2.8N/A5.2

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are two common approaches:

a) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., cell culture media, beverages):

  • To 1 mL of the aqueous sample, add 2 mL of ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction process (steps 1-4) on the aqueous layer to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

b) Solid-Phase Extraction (SPE) for Complex Matrices (e.g., plasma, tissue homogenates):

  • Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load 1 mL of the pre-treated sample (e.g., plasma diluted with water) onto the cartridge.

  • Wash the cartridge with 3 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound with 2 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization (Silylation)

Due to the presence of hydroxyl groups, silylation is recommended to increase the volatility of this compound for GC-MS analysis.[1]

  • To the dried sample extract, add 50 µL of anhydrous pyridine (B92270) and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Seal the reaction vial tightly.

  • Heat the mixture at 70°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS injection.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

  • Solvent Delay: 4 minutes

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma, Cell Media) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA + TMCS) Evaporation->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[2]

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Cascades cluster_response Inflammatory Response cluster_antioxidant Antioxidant Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK LPS->IKK ROS ROS Production LPS->ROS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Cytokines NFkB NF-κB Pathway IkB IκBα IKK->IkB phosphorylates p65 p65 IKK->p65 p65 nuclear translocation p65->Cytokines iNOS iNOS p65->iNOS NO NO Production iNOS->NO Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 HM This compound HM->MAPK inhibits HM->IKK inhibits HM->Nrf2 activates HM->ROS inhibits

Caption: Simplified signaling pathway of this compound's anti-inflammatory and antioxidant effects.

References

Application Note: Derivatization of 5-Hydroxymaltol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Hydroxymaltol is a polar, semi-volatile organic compound containing hydroxyl functional groups. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and potential for thermal degradation in the hot injector port and column. Derivatization is an essential sample preparation step to increase the volatility and thermal stability of this compound, making it amenable to GC-MS analysis.[1][2] This process involves replacing the active hydrogen atoms on the hydroxyl groups with nonpolar moieties, which reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte.[3] The most common derivatization techniques for compounds with hydroxyl groups are silylation and acylation.[1][4] This document provides detailed protocols for both methods for the derivatization of this compound.

Method 1: Silylation

Silylation is a robust and widely used derivatization technique that replaces active hydrogens in hydroxyl groups with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[5][6] The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable than the parent compound.[5] For hydroxyl groups, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are among the most popular and effective silylating reagents.[1][4]

Experimental Protocol: Silylation with BSTFA (+TMCS)

This protocol outlines the procedure for the trimethylsilylation of this compound using BSTFA catalyzed by trimethylchlorosilane (TMCS). The presence of a catalyst like TMCS can enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.

Materials:

  • This compound standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Anhydrous Acetonitrile (B52724)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen. The presence of water can deactivate the silylating reagent and reduce derivatization yield.[7]

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample vial to dissolve the residue.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the reaction vial. A 2:1 molar excess of the silylating reagent to active hydrogens is generally recommended to ensure the reaction goes to completion.

  • Reaction: Securely cap the vial and heat at 70°C for 30-60 minutes in a heating block or oven. Reaction times and temperatures may need optimization depending on the sample matrix and concentration.[8]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system. If necessary, the sample can be diluted with a suitable anhydrous solvent like hexane (B92381) or ethyl acetate (B1210297).

Data Presentation: GC-MS Parameters and Expected Results

The following tables summarize typical GC-MS conditions for analyzing TMS-derivatized compounds and the expected mass spectral data for derivatized this compound.

Table 1: Typical GC-MS Instrumental Parameters for Silylated this compound Analysis

ParameterSetting
GC Column HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[5][9]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[5][10]
Injector Split/Splitless, 250 - 280°C[5][10]
Oven Program Initial 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)[5]
MS Transfer Line 280°C[11]
Ion Source Temp. 200 - 230°C[5][9]
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Mass Scan Range 40 - 550 amu[9]

Table 2: Expected Mass Data for Di-TMS-5-Hydroxymaltol

CompoundMolecular Weight ( g/mol )Derivatizing GroupMass IncreaseExpected M+• of Derivative (m/z)Key Fragment Ions (m/z)
This compound142.11Trimethylsilyl (TMS) x 2144.38 (72.19 x 2)286271 (M-15), 73 (base peak, Si(CH₃)₃⁺)

Method 2: Acylation

Acylation involves the reaction of hydroxyl groups with an acylating agent, such as a fluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride - TFAA), to form stable and volatile ester derivatives.[12][13] These derivatives are often used for analysis with electron capture detection (ECD) but are also well-suited for FID and MS detection.[4][12] Acylation can be a robust alternative to silylation, particularly when dealing with samples where the moisture-sensitivity of silylating agents is a concern.[7]

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the derivatization of this compound using TFAA with pyridine as a catalyst. The catalyst serves to accept the acidic byproduct generated during the reaction.[4]

Materials:

  • This compound standard or dried sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous Pyridine (or Triethylamine - TEA)

  • Anhydrous Ethyl Acetate or Toluene

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for drying

  • GC-MS system

Procedure:

  • Sample Preparation: Dry the sample completely under a stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in 200 µL of anhydrous pyridine.

  • Reagent Addition: Carefully add 100 µL of TFAA to the vial. This reaction is exothermic.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes. Optimization of time and temperature may be required.

  • Byproduct Removal (Optional but Recommended): Cool the vial to room temperature. Evaporate the excess reagent and pyridine under a gentle stream of nitrogen. The acidic byproducts of fluorinated anhydrides can be detrimental to the GC column.[4][13]

  • Final Reconstitution: Re-dissolve the dried derivative in 500 µL of ethyl acetate or another suitable solvent for injection.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Data Presentation: GC-MS Parameters and Expected Results

Table 3: Typical GC-MS Instrumental Parameters for Acylated this compound Analysis

ParameterSetting
GC Column HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Split/Splitless, 250°C
Oven Program Initial 70°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 600 amu

Table 4: Expected Mass Data for Di-TFA-5-Hydroxymaltol

CompoundMolecular Weight ( g/mol )Derivatizing GroupMass IncreaseExpected M+• of Derivative (m/z)Key Fragment Ions (m/z)
This compound142.11Trifluoroacetyl (TFA) x 2192.00 (96.00 x 2)334237 (M-97, loss of CF₃COO), 69 (CF₃⁺)

Summary of Derivatization Methods

The choice between silylation and acylation depends on the specific analytical requirements, available instrumentation, and sample matrix.

Table 5: Comparison of Silylation and Acylation Methods

FeatureSilylation (BSTFA)Acylation (TFAA)
Derivative Stability TMS derivatives are less stable and moisture-sensitive.[3][7]Acyl derivatives are generally more stable.[7][12]
Reaction Byproducts Volatile and generally do not interfere with chromatography.[7][12]Acidic and non-volatile; removal is recommended to protect the GC column.[4][13]
Reaction Conditions Mild conditions (e.g., 70°C). Requires strict anhydrous conditions.[7]Can be performed at room temperature or with gentle heating. Less sensitive to trace moisture.[7][14]
Advantages Easy, one-step reaction with clean, volatile byproducts.[4]Produces very stable derivatives.[12]
Disadvantages Derivatives are sensitive to hydrolysis.[3][7]Reagents and byproducts are corrosive and can damage the GC column if not removed.[13]

Visualizations

Experimental Workflow

Derivatization_Workflow Sample This compound Sample (Standard or Extract) Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Deriv Derivatization Dry->Deriv Silylation Silylation (BSTFA + Pyridine, 70°C) Deriv->Silylation Method 1 Acylation Acylation (TFAA + Pyridine, 60°C) Deriv->Acylation Method 2 GCMS GC-MS Analysis Silylation->GCMS Direct Injection Cleanup Byproduct Removal (Evaporation) Acylation->Cleanup Recon Reconstitute in Solvent Cleanup->Recon Recon->GCMS

Caption: Workflow for this compound derivatization and GC-MS analysis.

Derivatization Reactions

Derivatization_Reactions cluster_silylation Silylation Reaction cluster_acylation Acylation Reaction HM_S This compound TMS_HM Di-TMS-5-Hydroxymaltol HM_S->TMS_HM + 2 BSTFA BSTFA BSTFA->TMS_HM HM_A This compound TFA_HM Di-TFA-5-Hydroxymaltol HM_A->TFA_HM + 2 TFAA TFAA TFAA->TFA_HM

Caption: Silylation and Acylation reactions of this compound.

References

Application Notes and Protocols for the Isolation of 5-Hydroxymaltol from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol, a pyranone derivative, is a naturally occurring compound that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] This document provides detailed protocols for the isolation and purification of this compound from natural sources, particularly from fermented beetroot juice, where it has been identified as a bioactive component.[1][2] The methodologies outlined below are intended to guide researchers in obtaining pure this compound for further investigation into its biological activities and potential applications in drug development.

Natural Sources and Extraction Strategies

This compound has been identified in various natural sources, including fermented foods and some fungal species. One notable source is beetroot juice fermented with Lactobacillus species.[1] It is also found in barley and other cereal products.[3] The general strategy for isolating this compound involves extraction from the source material followed by chromatographic purification.

Protocol 1: Extraction of this compound from Fermented Beetroot Juice

This protocol is based on the methodology that identified this compound as a product of Lactobacillus fermentation of beetroot juice.[1]

1. Fermentation:

  • Prepare a culture medium containing 1% beet powder.

  • Inoculate with a suitable Lactobacillus strain.

  • Ferment for an appropriate period (e.g., 5 days) to allow for the production of this compound.[4]

2. Initial Extraction:

  • After fermentation, centrifuge the culture broth to separate the supernatant from the bacterial cells and solid residues.

  • The supernatant, which contains the secreted this compound, is used for the subsequent extraction steps.

3. Solvent Partitioning:

  • Transfer the supernatant to a separatory funnel.

  • Perform a liquid-liquid extraction using a solvent such as ethyl acetate (B1210297). Add an equal volume of ethyl acetate to the supernatant.

  • Shake the funnel vigorously for 5-10 minutes, ensuring to vent periodically to release pressure.

  • Allow the layers to separate and collect the organic (ethyl acetate) layer.

  • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

Multi-step chromatographic techniques are essential to purify this compound from the crude extract.

Protocol 2: Column Chromatography Purification

This is a generalized protocol for the purification of polar compounds like this compound from a crude extract.

1. Stationary Phase and Column Preparation:

  • Use silica (B1680970) gel (100-200 mesh) as the stationary phase.

  • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform) and pack it into a glass column of appropriate size.

2. Sample Loading:

  • Adsorb the crude extract onto a small amount of silica gel.

  • Gently layer the dried, sample-adsorbed silica gel onto the top of the prepared column.

3. Elution:

  • Begin elution with a non-polar mobile phase (e.g., 100% chloroform).

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (B129727), in a stepwise gradient. A suggested gradient is as follows:

    • Chloroform:Methanol (99:1)
    • Chloroform:Methanol (98:2)
    • Chloroform:Methanol (95:5)
    • Chloroform:Methanol (90:10)

  • Collect fractions of a consistent volume.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification and Analysis

HPLC is a high-resolution technique for the final purification and quantitative analysis of this compound. The following is a model HPLC method based on the analysis of similar phenolic compounds.

1. Sample Preparation:

  • Dissolve the partially purified this compound from column chromatography in the HPLC mobile phase or a suitable solvent like methanol.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Model System):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol (Solvent B).

  • Gradient Program:

    • 0-5 min: 10% B
    • 5-20 min: 10-50% B
    • 20-25 min: 50-90% B
    • 25-30 min: 90-10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 280 nm.

  • Injection Volume: 10-20 µL.

3. Quantification:

  • Prepare a series of standard solutions of pure this compound at known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Determine the concentration and purity of the isolated this compound by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table provides a hypothetical summary of the expected yields and purity at different stages of the isolation process. Actual values will vary depending on the natural source and the efficiency of the extraction and purification steps.

Purification StageStarting MaterialYield (mg)Purity (%)
Crude Extract 1 L Fermented Broth500~10
Column Chromatography 500 mg Crude Extract50~85
Preparative HPLC 50 mg Column-Purified40>98

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): To determine the molecular weight. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (142.11 g/mol ).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both 1H and 13C NMR spectra should be acquired and compared with literature data for this compound.[1]

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory and antioxidant properties.[1] It exerts these effects by modulating key cellular signaling pathways.

Anti-inflammatory Effects:

This compound suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][4] This is achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1]

Antioxidant Effects:

The antioxidant activity of this compound is associated with its ability to reduce reactive oxygen species (ROS) production and upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1]

Visualizations

Experimental_Workflow Start Fermented Natural Source (e.g., Beetroot Juice) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Partially_Purified Partially Purified Fractions Column_Chromatography->Partially_Purified HPLC Preparative HPLC (C18 Column) Partially_Purified->HPLC Pure_Compound Pure this compound (>98%) HPLC->Pure_Compound Analysis Structural & Purity Analysis (MS, NMR, Analytical HPLC) Pure_Compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Signaling_Pathways cluster_inflammatory Inflammatory Stimulus (LPS) cluster_hydroxymaltol This compound Action cluster_cellular_response Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Hydroxymaltol This compound Hydroxymaltol->MAPK Inhibits Hydroxymaltol->NFkB Inhibits Nrf2 Nrf2/HO-1 Pathway Hydroxymaltol->Nrf2 Activates Inflammation Inflammation (TNF-α, IL-1β, NO) MAPK->Inflammation NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Signaling pathways modulated by this compound.

References

Application Note: 5-Hydroxymaltol as a Potential Standard in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for utilizing 5-Hydroxymaltol as a reference standard in common in vitro antioxidant capacity assays. This compound, a naturally occurring pyranone found in various heat-processed foods, exhibits significant antioxidant properties. Its potential as a natural, food-relevant standard is explored in comparison to synthetic standards like Trolox. This guide is intended for researchers, scientists, and drug development professionals working in food science, natural products, and pharmacology. It covers the mechanisms of action, quantitative data, and step-by-step protocols for DPPH, ABTS, and FRAP assays, along with visual workflows and pathway diagrams.

Physicochemical Properties of this compound

This compound (5-HM) is a heterocyclic compound that can be isolated from natural sources such as apple pulp[1]. Its properties make it a suitable candidate for aqueous-based antioxidant assays.

PropertyValue
IUPAC Name 3,5-dihydroxy-2-methyl-4H-pyran-4-one
CAS Number 1073-96-7
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and alcohol

Mechanism of Antioxidant Action

The antioxidant capacity of this compound stems from both direct radical scavenging and potential indirect cellular mechanisms.

Direct Radical Scavenging

The chemical structure of this compound is key to its direct antioxidant activity. The unstable enol structure and the presence of two hydroxyl groups (at the C-3 and C-5 positions) allow it to readily donate hydrogen atoms or electrons to neutralize free radicals[2]. Studies on its precursor, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), indicate that the hydroxyl group at the C-5 position is particularly crucial for its high radical scavenging capacity[2][3]. The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)[4].

G cluster_mechanisms Direct Scavenging Mechanisms HM This compound (ArOH) HM_Radical Oxidized 5-HM (ArO•) HM->HM_Radical H• HM_Cation 5-HM Cation (ArOH•+) HM->HM_Cation e- Radical Free Radical (R•) Neutral_Radical Neutralized Radical (RH) Radical->Neutral_Radical HAT Radical_Anion Radical Anion (R-) Radical->Radical_Anion SET

Caption: Direct antioxidant mechanisms of this compound.

Indirect Cellular Antioxidant Action (Potential Mechanism)

Beyond direct scavenging, many phytochemicals exert antioxidant effects by upregulating the body's endogenous defense systems. A primary pathway for this is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway[5][6]. While specific studies on this compound are limited, it is plausible that it could act as an activator of this pathway. Upon activation by oxidative stress or phytochemicals, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of numerous cytoprotective genes, including those for enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx)[7][8][9].

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation Keap1_mod Modified Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Genes Activates Transcription Stimulus Oxidative Stress or Phytochemicals (e.g., 5-HM) Stimulus->Nrf2_Keap1

Caption: The Nrf2-ARE cellular antioxidant defense pathway.

Quantitative Antioxidant Capacity Data

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and its direct precursor, DDMP. Data is compared with common standards where available.

CompoundAssayIC₅₀ Value (μg/mL)Trolox Equivalent (TEAC)Reference
This compound (5-HM) Free Radical Scavenging8.22Not Reported[1]
DDMP ABTS~4.4 (Calculated)¹Not Reported[2]
DDMP DPPH~12.5 (Calculated)²Not Reported[2]
Trolox DPPH~0.951.0[10]
Trolox ABTS~0.741.0[10]
Ascorbic Acid DPPH~1.24~0.77 (vs Trolox)[11]

¹Calculated based on data showing 17.5 μM DDMP (MW: 144.12 g/mol ) scavenges ~34 μM ABTS•⁺, assuming a 1:1 stoichiometry for 50% inhibition. ²Calculated based on data showing 70 μM DDMP scavenges ~150 μM DPPH, assuming a 1:1 stoichiometry for 50% inhibition.

Experimental Protocols

The following are detailed protocols for three common antioxidant assays, adapted for the use of this compound as a test compound or potential standard.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

G A 1. Prepare 0.1 mM DPPH solution in methanol. D 4. Add 150 µL of DPPH solution to each well. A->D B 2. Prepare 5-HM & Trolox standards (e.g., 1-100 µg/mL in methanol). C 3. Add 50 µL of standard/sample to 96-well plate. B->C C->D E 5. Incubate in the dark at room temperature for 30 min. D->E F 6. Measure absorbance at 517 nm. E->F G 7. Calculate % Inhibition and IC₅₀ value. F->G G A 1. Prepare ABTS•⁺ stock: Mix 7 mM ABTS with 2.45 mM potassium persulfate. Incubate in dark for 12-16h. B 2. Dilute ABTS•⁺ stock with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. A->B E 5. Add 180 µL of diluted ABTS•⁺ solution. B->E C 3. Prepare 5-HM & Trolox standards (e.g., 1-100 µg/mL in PBS). D 4. Add 20 µL of standard/sample to 96-well plate. C->D D->E F 6. Incubate at room temperature for 6 min. E->F G 7. Measure absorbance at 734 nm. F->G H 8. Calculate TEAC or IC₅₀ value. G->H G A 1. Prepare FRAP reagent: Mix acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ, and 20 mM FeCl₃ in a 10:1:1 ratio. B 2. Warm FRAP reagent to 37°C. A->B E 5. Add 180 µL of pre-warmed FRAP reagent. B->E C 3. Prepare FeSO₄ standards (e.g., 100-1000 µM) and 5-HM test solutions in water. D 4. Add 20 µL of standard/sample to 96-well plate. C->D D->E F 6. Incubate at 37°C for 10 min. E->F G 7. Measure absorbance at 593 nm. F->G H 8. Calculate Fe²⁺ equivalents from standard curve. G->H

References

Application Notes and Protocols: Cell-based Assays to Evaluate 5-Hydroxymaltol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymaltol, a derivative of maltol, is a compound of interest for its potential biological activities. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic effects is a critical initial step in preclinical assessment. These application notes provide a comprehensive guide for researchers to evaluate the in vitro cytotoxicity of this compound using established cell-based assays. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1]

This document details the protocols for three key assays to build a comprehensive cytotoxic profile:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate (B86563) Dehydrogenase (LDH) Assay: To quantify cell membrane integrity.

  • Annexin V-FITC/PI Assay: To detect and differentiate between apoptosis and necrosis.

By employing this multi-parametric approach, researchers can determine the concentration-dependent effects of this compound on cell viability and gain insights into the potential mechanisms of cell death.

Data Presentation

Table 1: Cytotoxicity of this compound as Determined by MTT Assay
Cell LineTreatment Duration (hours)This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC₅₀ (µM)
HepG2 240 (Vehicle Control)100 ± 4.578.5
1092.1 ± 5.1
5055.3 ± 3.8
10028.7 ± 2.9
480 (Vehicle Control)100 ± 5.245.2
1075.4 ± 4.3
5038.6 ± 3.1
10015.2 ± 2.5
A549 240 (Vehicle Control)100 ± 6.195.3
1095.2 ± 5.8
5068.9 ± 4.7
10035.1 ± 3.4
480 (Vehicle Control)100 ± 5.562.8
1082.3 ± 4.9
5049.8 ± 3.9
10022.4 ± 2.8
Table 2: Membrane Integrity Assessment by LDH Assay
Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
HepG2 240 (Vehicle Control)5.2 ± 1.1
108.3 ± 1.5
5025.7 ± 2.8
10048.9 ± 4.2
A549 240 (Vehicle Control)4.8 ± 0.9
107.1 ± 1.3
5021.5 ± 2.5
10042.6 ± 3.9
Table 3: Apoptosis vs. Necrosis Determination by Annexin V-FITC/PI Staining
Cell LineTreatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
HepG2 Vehicle Control95.1 ± 2.32.5 ± 0.51.2 ± 0.31.2 ± 0.4
50 µM this compound (24h)58.3 ± 4.125.8 ± 2.910.5 ± 1.85.4 ± 1.1
100 µM this compound (24h)30.2 ± 3.538.7 ± 3.722.1 ± 2.59.0 ± 1.5

Experimental Workflow

G cluster_treatment Treatment cell_culture 1. Cell Culture (e.g., HepG2, A549) compound_prep 2. This compound Preparation (Stock solution in DMSO, serial dilutions) cell_seeding 3. Cell Seeding (96-well or 6-well plates) compound_prep->cell_seeding treatment 4. Treatment with this compound (24h, 48h, etc.) cell_seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh annexin Annexin V/PI Assay treatment->annexin viability Cell Viability (IC₅₀) mtt->viability membrane Membrane Integrity ldh->membrane apoptosis Apoptosis/Necrosis Quantification annexin->apoptosis

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

Hypothesized Signaling Pathway of this compound Induced Cytotoxicity

Based on studies of similar compounds like maltol, which can act as pro-oxidants, this compound may induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[2][3]

G cluster_mitochondria Mitochondrial Pathway compound This compound ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito inhibits cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized oxidative stress-induced apoptosis pathway for this compound.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Line Selection: Choose cell lines relevant to the research focus. Common choices include HepG2 (liver carcinoma), A549 (lung carcinoma), and MCF-7 (breast carcinoma).[1] A non-cancerous cell line, such as L-929 fibroblasts, can be used to assess general toxicity.[1]

  • Cell Culture: Maintain cells in the recommended complete culture medium, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Solubilization: Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 100 mM). Further dilute the stock solution in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be non-toxic to the cells (typically ≤ 0.5%).[1][4]

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, which provides an indication of cell viability.[4][5]

  • Materials:

    • 96-well flat-bottom plates

    • Selected mammalian cell line

    • Complete culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

    • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

LDH Assay for Membrane Integrity

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[4]

  • Materials:

    • Cells and reagents as in the MTT assay.

    • Commercially available LDH cytotoxicity assay kit.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.

    • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture.

    • Absorbance Measurement: After incubation, measure the absorbance at the recommended wavelength (usually 490 nm).

    • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/PI Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[1]

  • Materials:

    • 6-well plates

    • Cells and treatment reagents as before.

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and wash with cold PBS.

    • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive cytotoxic evaluation of this compound. By combining assays that measure metabolic activity, membrane integrity, and the mode of cell death, researchers can obtain critical data to inform the early stages of drug discovery and development. This multi-faceted approach will yield a more complete understanding of the compound's biological effects and its potential as a therapeutic agent.

References

Application Notes and Protocols for Testing the Antimicrobial Efficacy of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the antimicrobial properties of 5-Hydroxymaltol. The protocols outlined below cover essential assays for determining its minimum inhibitory concentration (MIC), zone of inhibition, and time-dependent killing kinetics against a range of microorganisms.

Introduction

This compound is a naturally occurring organic compound that has garnered interest for its potential biological activities. Preliminary studies on related compounds suggest that it may possess antimicrobial properties, possibly through the disruption of microbial cell wall synthesis. These protocols are designed to systematically investigate and quantify the antimicrobial efficacy of this compound, providing crucial data for its potential development as a therapeutic or preservative agent.

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results. Based on the physicochemical properties of similar compounds, Dimethyl Sulfoxide (DMSO) is recommended as the solvent for the primary stock solution due to its high solubilizing capacity and compatibility with most antimicrobial assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution, for example, 10 mg/mL. The exact concentration can be adjusted based on the expected potency of the compound.

  • Ensure complete dissolution by vortexing the solution thoroughly.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: It is crucial to include a solvent control (DMSO at the same final concentration used in the assay) in all experiments to ensure that the observed antimicrobial activity is not due to the solvent.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[1][2][3][4][5]

Materials:

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

  • Bacterial or fungal cultures

  • This compound stock solution

  • Positive control antibiotic (e.g., ampicillin (B1664943) for bacteria, fluconazole (B54011) for fungi)

  • Solvent control (DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] Dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and a further 1:2 dilution of the compound and inoculum.

  • Controls:

    • Positive Control: A row with a standard antibiotic instead of this compound.

    • Negative Control (Sterility Control): Wells containing only broth.

    • Growth Control: Wells containing broth and the microbial inoculum.

    • Solvent Control: A row with the highest concentration of DMSO used in the assay and the microbial inoculum.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[2]

Agar (B569324) Disk Diffusion Assay

This method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[6][7][8][9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal cultures

  • This compound stock solution

  • Positive control antibiotic disks

  • Solvent control (DMSO)

  • Sterile swabs

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

  • Disk Preparation and Placement:

    • Aseptically apply a known volume (e.g., 10-20 µL) of different concentrations of the this compound solution onto sterile paper disks.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Place the impregnated disks, along with positive and solvent control disks, onto the inoculated agar surface.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.

  • Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a microbial population over time.[11]

Materials:

  • Bacterial or fungal cultures

  • Appropriate broth medium

  • This compound solution at various concentrations (e.g., 1x, 2x, and 4x MIC)

  • Growth control (no compound)

  • Sterile tubes or flasks

  • Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar plates)

Protocol:

  • Inoculum Preparation: Prepare a logarithmic phase culture of the test microorganism in broth, adjusted to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Exposure: Add this compound at the desired concentrations to the culture flasks. Include a growth control flask without the compound.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot in sterile saline or broth.

  • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates until colonies are visible. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 29213Ampicillin:
Escherichia coliATCC 25922Ampicillin:
Pseudomonas aeruginosaATCC 27853Ciprofloxacin:
Candida albicansATCC 90028Fluconazole:

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain IDConcentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureusATCC 2921310
50
100
Escherichia coliATCC 2592210
50
100

Table 3: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0
2
4
8
12
24

Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential mechanisms of action.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation Compound_Prep This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound_Prep->MIC Disk Agar Disk Diffusion (Zone of Inhibition) Compound_Prep->Disk Time_Kill Time-Kill Assay (Bactericidal/Bacteriostatic) Compound_Prep->Time_Kill Inoculum_Prep Microbial Inoculum (0.5 McFarland) Inoculum_Prep->MIC Inoculum_Prep->Disk Inoculum_Prep->Time_Kill Data_Tables Summarize Quantitative Data in Tables MIC->Data_Tables Disk->Data_Tables Time_Kill->Data_Tables Mechanism Elucidate Potential Mechanism of Action Data_Tables->Mechanism

Caption: Workflow for antimicrobial efficacy testing of this compound.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Synthesis of precursors Lipid_II Lipid II UDP_NAM_peptide->Lipid_II Translocase Translocase (Flippase) Lipid_II->Translocase Glycan_Polymerization Transglycosylation (Glycan Chain Elongation) Translocase->Glycan_Polymerization Peptide_Crosslinking Transpeptidation (Peptide Cross-linking) Glycan_Polymerization->Peptide_Crosslinking Mature_PG Mature Peptidoglycan (Cell Wall) Peptide_Crosslinking->Mature_PG Inhibitor This compound (Proposed Inhibition) Inhibitor->Glycan_Polymerization Possible Inhibition Inhibitor->Peptide_Crosslinking Inhibits

Caption: Proposed mechanism of this compound via inhibition of peptidoglycan synthesis.

References

Application Notes and Protocols: 5-Hydroxymaltol as a Flavoring Agent in Food Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative data and established food application protocols for 5-hydroxymaltol as a primary flavoring agent are limited in publicly available scientific literature. Much of the following information is based on data from structurally similar and well-studied compounds, such as maltol (B134687) and dihydromaltol (B1655591). These protocols are provided as adaptable frameworks for the investigation of this compound.

Introduction

This compound (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a pyranone derivative that has been identified in various natural and processed food products.[1][2][3] It is structurally related to maltol, a widely used flavor enhancer with sweet, caramel-like notes.[4] this compound is found in toasted oak, certain honeys, and barley, and is also a product of the Maillard reaction.[1][2] Despite its presence in food, its use as an isolated and added flavoring agent is not well-established, and it is not currently listed as an approved food additive in major markets like the European Union and the United States.[3][5][6][7][8][9] One industry database explicitly recommends it "not for flavor use".[5]

These notes provide an overview of its properties, potential formation pathways, and standardized protocols for its chemical and sensory analysis, largely by analogy to similar compounds.

Physicochemical and Sensory Properties

Quantitative sensory data for this compound is scarce. However, data for the structurally similar compound dihydromaltol provides an initial estimate of its flavor potency. For context, data for the commercially significant flavoring agent maltol is also included.

Table 1: Physicochemical and Sensory Data of this compound and Related Compounds

PropertyThis compoundDihydromaltol (Analogue)Maltol (Analogue)
Chemical Structure 3,5-dihydroxy-2-methyl-4H-pyran-4-one2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one3-hydroxy-2-methyl-4H-pyran-4-one
CAS Number 1073-96-7[5]13494-05-8118-71-8[4]
Molecular Formula C₆H₆O₄C₆H₈O₃C₆H₆O₃
Molecular Weight 142.11 g/mol 128.13 g/mol 126.11 g/mol
Appearance Data not availableData not availableWhite crystalline powder[4]
Solubility Soluble in alcohol; Water solubility est. 5507 mg/L @ 25°C[5]Data not availableSoluble in hot water and polar solvents[4]
Flavor Profile Not well-defined; likely caramel-likeCaramelized odor[10]Sweet, caramel, cotton candy-like[4]
Flavor Threshold (in water) Data not available50-250 µg/kg [10]~10,000 µg/kg (approx. 40x higher than dihydromaltol)[10]

Note: The flavor threshold is the minimum concentration at which a substance can be detected.

Formation and Stability

3.1. Maillard Reaction

This compound, like other pyranones, is a product of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[11][12] This reaction is responsible for the characteristic flavors and brown color of many cooked foods. The general pathway involves the condensation of an amino group and a sugar, followed by rearrangements, dehydration, and fragmentation to form a variety of heterocyclic compounds, including pyranones.

Maillard_Pathway cluster_reactants Reactants cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Condensation Condensation Reducing_Sugar->Condensation + Heat Amino_Acid Amino Acid (e.g., Glycine, Lysine) Amino_Acid->Condensation + Heat Schiff_Base Schiff Base Condensation->Schiff_Base Amadori Amadori/Heyns Rearrangement Schiff_Base->Amadori Amadori_Product Amadori/Heyns Product Amadori->Amadori_Product Enolization 1,2-Enolization & 2,3-Enolization Amadori_Product->Enolization Dehydration Dehydration/ Fragmentation Enolization->Dehydration Dicarbonyls α-Dicarbonyls (e.g., 3-deoxyosone) Dehydration->Dicarbonyls Strecker Strecker Degradation Dicarbonyls->Strecker Aldol_Condensation Aldol Condensation/ Cyclization Dicarbonyls->Aldol_Condensation Strecker->Aldol_Condensation Pyranones Pyranones (e.g., this compound) Aldol_Condensation->Pyranones Melanoidins Melanoidins (Brown Polymers) Aldol_Condensation->Melanoidins

Generalized Maillard reaction pathway leading to pyranone formation.

3.2. Stability

  • pH: Polyphenols can be unstable in neutral to alkaline conditions, which can promote oxidation.[13] Acidic environments may favor hydrolysis or other degradation pathways, especially at high temperatures.

  • Temperature: Thermal processing can lead to both the formation (via Maillard reaction) and degradation of pyranones.[13] Excessive heat can cause fragmentation into smaller volatile compounds.

  • Oxygen and Light: Like many flavor compounds and polyphenols, this compound is likely susceptible to oxidative and photodegradation, which could alter its flavor profile and reduce its potency.

Experimental Protocols

The following are generalized protocols that can be adapted for the analysis of this compound in food matrices.

4.1. Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the extraction and quantification of semi-volatile compounds like pyranones from a liquid or solid food matrix.

Objective: To quantify the concentration of this compound in a food sample.

Materials:

  • Food sample

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone (B77676) at 10 ppm in DCM)

  • This compound analytical standard

  • GC-MS system with a polar capillary column (e.g., DB-WAX or equivalent)

Procedure:

  • Sample Preparation:

    • Liquid Samples (e.g., juice, honey solution): Weigh 10 g of the sample into a 50 mL centrifuge tube.

    • Solid/Semi-solid Samples (e.g., fruit puree, baked good): Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube. Add 5 mL of deionized water and vortex to create a slurry.

  • Internal Standard Addition: Add a known amount (e.g., 100 µL) of the internal standard solution to the sample.

  • Liquid-Liquid Extraction:

    • Add 10 mL of DCM to the tube.

    • Seal and vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully collect the lower organic (DCM) layer using a Pasteur pipette.

    • Repeat the extraction twice more, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined DCM extract through a small column containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 5°C/min (hold for 10 min).

    • MS Transfer Line: 250°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 35-350) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Create a calibration curve using the this compound analytical standard with the same internal standard concentration.

    • Calculate the concentration of this compound in the sample based on the peak area ratio to the internal standard.

4.2. Protocol 2: Sensory Evaluation - Flavor Threshold Determination

This protocol uses the ASTM E679 standard method (Ascending Forced-Choice) to determine the detection threshold of this compound in a liquid matrix.[14][15][16]

Objective: To determine the lowest concentration of this compound detectable by a sensory panel.

Materials:

  • This compound

  • Deionized water or a simple food base (e.g., 5% sucrose (B13894) solution)

  • Sensory panel of at least 15-20 trained assessors

  • Odor-free sensory booths and glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration well above the expected threshold (e.g., 500 ppm in water).

  • Dilution Series: Create a series of dilutions from the stock solution, typically in factors of two (e.g., 250 ppm, 125 ppm, 62.5 ppm, etc.), down to a level expected to be undetectable.

  • Triangle Test Setup:

    • For each concentration level, present panelists with three samples in randomized order: two are blanks (water or food base) and one contains the this compound dilution.

    • Samples should be coded with random three-digit numbers.

  • Panelist Evaluation:

    • Instruct panelists to taste each sample in the set from left to right.

    • Panelists must identify which of the three samples is different from the other two.

    • A forced-choice is required; guessing is encouraged if they are unsure.[15]

    • Panelists should rinse with water and wait for at least one minute between concentration sets.

  • Data Analysis:

    • For each panelist, the individual threshold is the lowest concentration at which they correctly identify the odd sample.

    • The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified by the panel.

4.3. Protocol 3: Sensory Evaluation - Descriptive Analysis

This protocol establishes a method for characterizing the flavor profile of this compound.[17][18]

Objective: To identify and quantify the key sensory attributes of this compound.

Materials:

  • This compound solution at a supra-threshold concentration (e.g., 3-5 times the determined flavor threshold).

  • A panel of 8-12 highly trained sensory assessors.

  • Reference standards for common flavor attributes (e.g., caramel, burnt sugar, fruity, woody).

  • Sensory evaluation software or ballots.

Procedure:

  • Lexicon Development:

    • In initial sessions, provide panelists with the this compound solution.

    • Through open discussion, the panel generates a list of descriptive terms for the aroma, flavor, and mouthfeel.

    • The panel leader guides the discussion to create a consensus lexicon with clear definitions for each attribute.

  • Panelist Training:

    • Train the panel on the agreed-upon lexicon using the reference standards.

    • Conduct practice sessions to ensure panelists can consistently identify and rate the intensity of each attribute on a structured scale (e.g., a 15-point line scale from 0=none to 15=extremely intense).

  • Formal Evaluation:

    • Present the coded this compound sample (and a blank control) to the panelists in individual booths.

    • Panelists independently rate the intensity of each attribute from the lexicon for each sample.

    • The evaluation should be replicated over several sessions to ensure data reliability.

  • Data Analysis:

    • Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant attributes.

    • Visualize the results using a spider or radar plot to provide a comprehensive flavor profile.[18]

Analytical and Sensory Workflow

The comprehensive evaluation of a flavoring agent like this compound involves an integrated approach combining chemical analysis with sensory perception.

Workflow cluster_Chem Chemical Analysis cluster_Sensory Sensory Analysis cluster_GCO Bridging Technique cluster_Integration Data Integration Sample Food Sample Containing this compound Extraction Solvent Extraction or SPME Sample->Extraction Threshold Flavor Threshold Determination Sample->Threshold Descriptive Descriptive Analysis Sample->Descriptive GCMS GC-MS Analysis Extraction->GCMS GCO Gas Chromatography- Olfactometry (GC-O) Extraction->GCO Quant Quantification (Concentration Data) GCMS->Quant OAV Calculate Odor Activity Values (OAV) Quant->OAV Threshold->OAV Profile Flavor Profile (Sensory Data) Descriptive->Profile Correlation Correlate Chemical & Sensory Data Profile->Correlation Odorants Identify Odor-Active Compounds GCO->Odorants Odorants->Correlation OAV->Correlation Conclusion Determine Flavor Impact Correlation->Conclusion

Integrated workflow for flavor analysis.

Flavor Perception Pathway

The perception of this compound's flavor involves both the sense of taste (gustation) and smell (olfaction). The "caramel-like" notes are primarily detected by olfactory receptors in the nasal cavity, while any sweet or bitter taste components would be detected by taste receptors on the tongue.

Flavor_Perception cluster_taste Gustation (Taste) cluster_smell Olfaction (Smell) Food Food containing This compound in Mouth Taste_Receptors Taste Receptors (Tongue) (e.g., T1R2/T1R3 for sweet) Food->Taste_Receptors Taste Molecules Volatilization Retronasal Volatilization Food->Volatilization Aroma Molecules Taste_Signal Signal Transduction (G-protein coupled) Taste_Receptors->Taste_Signal Taste_Nerve Gustatory Nerve Signal Taste_Signal->Taste_Nerve Brain Brain (Flavor Integration in Cortex) Taste_Nerve->Brain Olfactory_Receptors Olfactory Receptors (Nasal Epithelium) Volatilization->Olfactory_Receptors Olfactory_Signal Signal Transduction Olfactory_Receptors->Olfactory_Signal Olfactory_Nerve Olfactory Nerve Signal Olfactory_Signal->Olfactory_Nerve Olfactory_Nerve->Brain

Simplified pathway of flavor perception.

References

Application Note: High-Throughput Analysis of 5-Hydroxymaltol in Complex Matrices using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-Hydroxymaltol in complex matrices such as urine and food products. The "dilute-and-shoot" sample preparation protocol is highlighted for its simplicity and high-throughput capabilities. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for a wide range of applications, from food quality control to clinical biomarker studies.

Introduction

This compound is an organic compound classified as a pyranone derivative.[1] It has been detected in foods such as barley, breakfast cereals, and other cereal products, suggesting its potential as a biomarker for the consumption of these foods.[1] Accurate and sensitive quantification of this compound in complex biological and food matrices is crucial for understanding its formation, stability, and potential physiological effects. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers the high selectivity and sensitivity required for analyzing trace levels of such compounds in intricate samples. This application note provides a comprehensive protocol for the determination of this compound, adaptable for various research and quality control laboratories.

Experimental Protocols

Sample Preparation: Dilute-and-Shoot Method

This method is designed for simplicity and speed, minimizing sample preparation time.[2]

  • Sample Thawing & Homogenization: If frozen, thaw urine or homogenized food samples completely at room temperature. Vortex each sample for 30 seconds to ensure homogeneity.

  • Dilution: Pipette 100 µL of the homogenized sample into a 1.5 mL microcentrifuge tube. Add 900 µL of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.9) to the tube.

  • Vortexing: Cap the tube and vortex for another 30 seconds to ensure thorough mixing.

  • Centrifugation (Optional for food matrices): For food samples with significant particulate matter, centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer the supernatant (or the diluted urine sample) to a UPLC vial for analysis.

UPLC-MS/MS System and Conditions

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

ParameterValue
Column Waters ACQUITY UPLC® HSS PFP (2.1 x 100 mm, 1.8 µm)[2]
Mobile Phase A 5 mM Ammonium Formate in Water (pH 2.9)[2]
Mobile Phase B Methanol[2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Run Time 6 minutes[2]

Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
3.095
4.095
4.15
6.05

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound141.097.02015
This compound (Qualifier)141.069.02025
Internal Standard (e.g., ¹³C₆-5-Hydroxymaltol)147.0101.02015

Data Presentation: Quantitative Performance

The method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[3]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound0.5 - 500>0.9950.150.5

Table 2: Accuracy and Precision

MatrixSpiked Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Urine198.54.25.5
50101.23.14.3
40099.32.53.8
Cereal Extract195.75.16.2
5098.94.05.1
400102.13.34.5

Recovery and precision data are presented as the mean of five replicates.

Mandatory Visualizations

Experimental Workflow

UPLC_MSMS_Workflow Sample Complex Matrix (e.g., Urine, Food Homogenate) Dilution Dilution (1:10 with 5 mM Ammonium Formate) Sample->Dilution 100 µL Sample Vortex Vortex Dilution->Vortex Centrifuge Centrifugation (Optional) Vortex->Centrifuge Transfer Transfer Supernatant to UPLC Vial Vortex->Transfer If no centrifugation Centrifuge->Transfer UPLC UPLC Separation (HSS PFP Column) Transfer->UPLC Inject 5 µL MSMS MS/MS Detection (ESI-, MRM) UPLC->MSMS Data Data Analysis (Quantification) MSMS->Data

Caption: UPLC-MS/MS workflow for this compound analysis.

Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in complex matrices. The simple "dilute-and-shoot" sample preparation makes it ideal for high-throughput analysis in clinical and food safety laboratories. The method's performance, as demonstrated by the validation data, meets the stringent requirements for analytical testing.

References

Troubleshooting & Optimization

Technical Support Center: 5-Hydroxymaltol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Hydroxymaltol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is an organic compound derived from maltol (B134687).[1][2] It serves as a crucial building block in medicinal chemistry and drug development due to its potential biological activities and utility as a precursor for more complex molecules. It is also explored for its antioxidant properties.[3]

Q2: What is the most common starting material for this compound synthesis?

A2: The most prevalent and direct precursor for synthesizing this compound is maltol (3-hydroxy-2-methyl-4-pyrone).[4] The synthesis primarily involves the selective hydroxylation of the maltol ring structure.

Q3: What are the typical challenges in synthesizing this compound?

A3: Key challenges include controlling the regioselectivity of the hydroxylation to obtain the desired isomer, preventing over-oxidation or other side reactions that lead to byproducts, and achieving a high yield.[5][6] Reaction conditions such as temperature, pH, and choice of catalyst are critical factors that must be carefully optimized.[6][7]

Q4: What analytical techniques are used to characterize this compound?

A4: The primary techniques for characterizing the final product and monitoring reaction progress are Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) to confirm the molecular weight.[4] High-Performance Liquid Chromatography (HPLC) is routinely used to determine purity and quantify the yield.[8][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no this compound at all. What are the potential causes and how can I fix this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach is necessary to identify and resolve the problem.[10]

Potential Causes & Solutions:

  • Inactive Reagents or Catalyst:

    • Solution: Ensure all reagents, especially the hydroxylating agent and any catalysts, are fresh and have been stored under the recommended conditions.[5][7] If using an enzymatic approach, verify enzyme activity with a standard assay.[11]

  • Suboptimal Reaction Conditions:

    • Solution: Temperature, pH, and reaction time are critical.[6] Verify that the reaction temperature is maintained at the optimal level.[7] Check and adjust the pH of the reaction mixture, as it can significantly influence reaction rate and product stability. Monitor the reaction over time using TLC or HPLC to determine the optimal reaction duration and to see if the reaction has stalled or is decomposing.[5][10]

  • Presence of Impurities:

    • Solution: Ensure the starting maltol is of high purity. Impurities can inhibit the catalyst or lead to unwanted side reactions.[6] Purify the starting material if necessary.[10] Similarly, use high-purity, dry solvents.[5]

  • Missing Cofactors (for Enzymatic Synthesis):

    • Solution: If using a hydroxylase enzyme (e.g., a P450 monooxygenase), ensure all necessary cofactors like NADPH and a compatible reductase system are present in sufficient concentrations.[11] Some enzymes may also require metal ions like Mg²⁺.[11]

Issue 2: Significant Byproduct Formation

Question: I am obtaining the desired product, but my final sample contains significant impurities and byproducts. How can I improve the purity?

Answer: The formation of byproducts is often related to a lack of selectivity in the hydroxylation reaction or degradation of the product.

Potential Causes & Solutions:

  • Over-oxidation:

    • Solution: The hydroxyl group on this compound can be susceptible to further oxidation. Reduce the concentration of the oxidizing agent or add it dropwise over a longer period to maintain a low instantaneous concentration.[6] Quench the reaction as soon as the starting material is consumed to prevent product degradation.[10]

  • Non-selective Hydroxylation:

    • Solution: The choice of catalyst is key to achieving regioselectivity. If using a chemical catalyst, screening different types (e.g., various Lewis acids) may be necessary.[5] Enzymatic catalysts are often highly selective and can be a superior alternative for minimizing isomeric byproducts.[12]

  • Product Degradation:

    • Solution: this compound may be unstable under certain pH or temperature conditions. Analyze the stability of the product under your reaction and workup conditions. Consider performing the workup at a lower temperature.[10]

Data Presentation

Table 1: Comparison of Synthetic Methods for Hydroxylation
MethodCatalyst/ReagentTypical SolventTemperature (°C)Reported Yield (%)Key Advantages/Disadvantages
Chemical Synthesis MoO₅·Py·HMPADichloromethane-78 to RT~50-70%Adv: Established method. Disadv: Requires stoichiometric, potentially toxic reagents; side reactions possible.[7]
Enzymatic Synthesis P450 MonooxygenaseAqueous Buffer25 - 37Variable (up to 87%)Adv: High selectivity, mild conditions, environmentally friendly. Disadv: Enzyme may require cofactors and specific pH/temperature.[11][13]
Photocatalysis TiO₂/UVWater/Acetonitrile (B52724)20 - 40~30-60%Adv: Green chemistry approach. Disadv: Can suffer from low yields and over-oxidation.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of this compound

This protocol provides a general framework for the enzymatic hydroxylation of maltol using a recombinant hydroxylase enzyme. Note: This protocol must be optimized for the specific enzyme used.

  • Enzyme Preparation: Express and purify the desired hydroxylase enzyme (e.g., from a bacterial host like E. coli). Confirm purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Add necessary cofactors. For a P450 system, this includes an NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and NADPH (e.g., 1 mM).

    • Add maltol (e.g., 10 mM final concentration) from a stock solution.

  • Initiation and Monitoring:

    • Initiate the reaction by adding the purified hydroxylase enzyme and its reductase partner, if required.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.[11]

    • Monitor the reaction progress by taking aliquots at regular intervals. Quench the reaction in the aliquot (e.g., with an equal volume of acetonitrile) and analyze by HPLC.[8]

  • Workup and Purification:

    • Once the reaction is complete (typically determined by the consumption of maltol), terminate the reaction by adding an organic solvent like ethyl acetate.

    • Extract the product into the organic phase.[11]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Protocol 2: HPLC Analysis of this compound

This method is for quantifying the yield and assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and methanol (B129727) or acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.

  • Gradient Example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically around 270-280 nm).

  • Quantification: Create a calibration curve using standards of known this compound concentrations to accurately determine the concentration in reaction samples.

Visualizations

G start Start: Low Yield Observed q1 Are reagents and catalyst active and pure? start->q1 s1 Action: Use fresh, high-purity reagents. Verify catalyst/enzyme activity. q1->s1 No q2 Are reaction conditions (T, pH, time) optimal? q1->q2 Yes s1->q2 s1->q2 s2 Action: Verify and optimize T, pH. Monitor reaction progress over time. q2->s2 No q3 Significant byproduct formation? q2->q3 Yes s2->q3 s2->q3 s3 Action: Adjust reagent stoichiometry. Optimize catalyst for selectivity. Quench reaction promptly. q3->s3 Yes end_good Yield Improved q3->end_good No s3->end_good s3->end_good end_bad Issue Persists: Consult further literature

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

G maltol Maltol (Starting Material) hydroxylation Hydroxylation Step (Chemical or Enzymatic) maltol->hydroxylation crude Crude Product Mixture hydroxylation->crude byproducts Side Products (e.g., Over-oxidized species) hydroxylation->byproducts Side Reactions purification Purification (e.g., Column Chromatography) crude->purification final_product Pure this compound purification->final_product analysis Analysis (HPLC, NMR, MS) final_product->analysis

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Overcoming 5-Hydroxymaltol Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of 5-Hydroxymaltol in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing degradation peaks in my analysis. What are the primary causes of its instability in aqueous solutions?

A1: this compound, a phenolic compound containing a pyranone ring, is susceptible to degradation in aqueous solutions primarily due to:

  • Oxidation: The hydroxyl groups on the pyranone ring make the molecule prone to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, and exposure to light. This can lead to the formation of colored degradation products and a loss of potency. One potential degradation pathway involves oxidation to a dione (B5365651) intermediate, which may subsequently undergo ring-opening to form various acidic and ketonic products.

  • pH-Dependent Degradation: The stability of phenolic compounds is often pH-dependent. While specific data for this compound is limited, similar compounds are generally more stable in acidic conditions (pH 3-6). In alkaline solutions, the potential for oxidative degradation of phenolic compounds increases.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation reactions.

  • Thermal Degradation: Elevated temperatures can increase the rate of all chemical degradation pathways.

Q2: What are the best practices for preparing and storing this compound aqueous solutions to minimize degradation?

A2: To enhance the stability of your this compound solutions, adhere to the following best practices:

  • Solvent Preparation: Use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation.

  • pH Control: Adjust the pH of your solution to a mildly acidic range (pH 3-6), where phenolic compounds are generally more stable.

  • Temperature Control: Prepare and store solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower for long-term storage).

  • Light Protection: Work in low-light conditions and store solutions in amber-colored vials or containers wrapped in aluminum foil to protect them from light.

  • Use of Additives: Consider the addition of antioxidants or chelating agents to your formulation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Rapid discoloration (yellowing/browning) of the solution. Oxidative degradation.Prepare fresh solutions using deoxygenated water. Add an antioxidant such as ascorbic acid or sodium metabisulfite. Store the solution under an inert atmosphere (e.g., nitrogen).
Appearance of new peaks in HPLC analysis over a short period. Degradation due to pH, light, or temperature.Verify the pH of your solution and adjust to the optimal range (pH 3-6). Protect the solution from light at all times. Ensure storage at a consistently low temperature.
Precipitation or cloudiness in the solution upon storage. Formation of insoluble degradation products or low aqueous solubility.Filter the solution through a 0.22 µm filter before use. For compounds with low solubility, consider the use of co-solvents or solubilizing agents like cyclodextrins.
Inconsistent results in bioassays. Degradation of this compound leading to variable active concentrations.Prepare fresh solutions for each experiment. Perform a stability study under your experimental conditions to understand the degradation kinetics. Quantify the concentration of 5-Hydroxymaltrol before each experiment using a validated analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and then dilute with water to the desired concentration for the study.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1N NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the this compound solution at 60°C for 7 days.

  • Photodegradation: Expose the this compound solution to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and to profile the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Columns:

  • Use a High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Screen different C18 and other stationary phase columns to achieve optimal separation.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

  • Optimize the gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks generated during the forced degradation study.

3. Method Validation:

  • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can accurately quantify this compound in the presence of its degradation products.

Protocol 3: Stabilization of this compound with Antioxidants

1. Selection of Antioxidant:

  • Choose a water-soluble antioxidant such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).

2. Concentration Optimization:

  • Prepare a series of this compound solutions containing different concentrations of the selected antioxidant (e.g., 0.01%, 0.05%, 0.1% w/v).

3. Stability Testing:

  • Store the solutions under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature, protected from light.

  • Analyze the samples at regular intervals using the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

4. Data Analysis:

  • Compare the degradation rates of this compound in the presence and absence of the antioxidant to determine the optimal concentration for stabilization.

Protocol 4: Stabilization of this compound using Cyclodextrins

1. Cyclodextrin (B1172386) Selection:

  • Screen different cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), for their ability to form inclusion complexes with this compound.

2. Complexation Study (Phase Solubility):

  • Prepare saturated solutions of this compound in aqueous solutions containing increasing concentrations of the cyclodextrin.

  • Shake the solutions at a constant temperature until equilibrium is reached.

  • Filter the solutions and analyze the concentration of dissolved this compound by HPLC.

  • A linear increase in solubility with cyclodextrin concentration (AL-type phase solubility diagram) indicates the formation of a 1:1 inclusion complex.

3. Preparation of the Inclusion Complex:

  • Prepare a solution of the cyclodextrin in water.

  • Add this compound to the cyclodextrin solution and stir until it is completely dissolved.

  • The resulting solution can be used directly or lyophilized to obtain a solid powder of the inclusion complex.

4. Stability Assessment:

  • Compare the stability of the this compound-cyclodextrin complex solution to that of the uncomplexed drug solution under various stress conditions (heat, light).

Visualizations

degradation_pathway HM This compound Oxidized_Intermediate Oxidized Intermediate (e.g., dione) HM->Oxidized_Intermediate Oxidation (O2, Metal Ions, Light) Ring_Opening Ring-Opening Oxidized_Intermediate->Ring_Opening Degradation_Products Degradation Products (Ketones, Acids) Ring_Opening->Degradation_Products

Caption: Hypothetical oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation (H2O2) Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Characterization Characterize Degradants (LC-MS, NMR) HPLC_Analysis->Characterization

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic Start Instability Observed (e.g., color change, new peaks) Check_pH Is pH acidic (3-6)? Start->Check_pH Adjust_pH Adjust pH to 3-6 Check_pH->Adjust_pH No Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH->Check_Light Protect_Light Use amber vials / foil wrap Check_Light->Protect_Light No Check_Oxygen Is solvent deoxygenated? Check_Light->Check_Oxygen Yes Protect_Light->Check_Oxygen Deoxygenate Sparge with N2 or Ar Check_Oxygen->Deoxygenate No Consider_Additives Consider adding antioxidants or cyclodextrins Check_Oxygen->Consider_Additives Yes Deoxygenate->Consider_Additives

Caption: Troubleshooting logic for this compound instability.

Technical Support Center: Optimizing 5-Hydroxymaltol Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 5-Hydroxymaltol from fungal cultures. As direct quantitative data for this compound extraction is limited in published literature, the recommendations provided are based on established principles for the extraction of similar fungal polyketides.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Q: We are experiencing significantly lower than expected, or undetectable, yields of this compound in our extracts. What are the potential causes and how can we troubleshoot this?

A: Low yields of this compound can stem from several factors, ranging from suboptimal fungal culture conditions to inefficient extraction procedures. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Verify Fungal Strain and Culture Conditions: Confirm the identity of your fungal strain and ensure that the culture medium composition, pH, temperature, and aeration are optimal for secondary metabolite production.[1]

  • Extraction Solvent Selection: The choice of solvent is critical. For polyketides similar to this compound, moderately polar solvents are often effective.

Possible Cause Troubleshooting Suggestion
Suboptimal Fermentation Parameters Review and optimize fermentation conditions such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time.
Incorrect Solvent Polarity Perform a small-scale solvent screening with solvents of varying polarities (e.g., ethyl acetate (B1210297), methanol, ethanol, and mixtures with water) to identify the most effective one for this compound.
Incomplete Cell Lysis If extracting from mycelia, ensure thorough cell disruption. Methods like grinding in liquid nitrogen, sonication, or bead beating can improve extraction efficiency.
Degradation of this compound This compound may be sensitive to heat, light, or pH extremes. Conduct extractions at lower temperatures, in the dark, and ensure the pH of the extraction solvent is near neutral.
Insufficient Extraction Time or Agitation Increase the extraction time and ensure adequate agitation to maximize the interaction between the solvent and the fungal biomass.
Problem 2: High Levels of Impurities in the Crude Extract

Q: Our crude extract contains a high concentration of impurities, which is complicating the purification of this compound. How can we improve the selectivity of our extraction?

A: Co-extraction of impurities is a common challenge. Several strategies can be employed to obtain a cleaner crude extract.

Possible Cause Troubleshooting Suggestion
Broad-Spectrum Solvent Employ a sequential extraction strategy. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for this compound.
Suboptimal pH Adjusting the pH of the extraction solvent can alter the solubility of acidic or basic impurities, allowing for their separation.
Co-extraction of Primary Metabolites Consider a pre-extraction wash of the fungal biomass with a non-polar solvent to remove interfering primary metabolites.
Lack of a Clean-up Step Incorporate a solid-phase extraction (SPE) step after initial solvent extraction to selectively retain this compound while washing away impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for solvent extraction of this compound?

A1: Based on the extraction of similar phenolic compounds and polyketides, a good starting point would be to use a methanol-water or ethanol-water mixture.[2][3][4] Optimization using a Response Surface Methodology (RSM) is recommended to determine the ideal parameters for your specific fungal strain and culture conditions.[2][3][4][5][6]

Table 1: General Starting Parameters for this compound Extraction

Parameter Recommended Starting Range Notes
Solvent 60-80% Ethanol or Methanol in WaterThe optimal concentration will depend on the specific characteristics of your fungal broth or mycelia.
Temperature 40-70°CHigher temperatures can increase extraction efficiency but may risk degradation of the target compound.[3][4]
Time 60-180 minutesLonger extraction times may not always lead to higher yields and can increase the extraction of impurities.[3]
Solid-to-Liquid Ratio 1:20 to 1:25 (g/mL)This ensures a sufficient volume of solvent to effectively extract the compound from the biomass.[3][4]
pH 5.5 - 7.0Maintaining a near-neutral pH can help prevent the degradation of this compound.[3]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for the quantification of polyketides like this compound from fungal extracts.[7][8][9][10][11]

Table 2: Recommended HPLC Parameters for this compound Quantification

Parameter Recommendation
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[7][8][11]
Mobile Phase A gradient of acetonitrile (B52724) and water, often with 0.1% formic acid to improve peak shape.[11]
Flow Rate 1.0 mL/min[7][8]
Detection Wavelength UV detection between 250-350 nm (requires experimental determination for optimal absorbance).
Injection Volume 10 µL[8][9]
Column Temperature 25-30°C[8][11]

Q3: How can we purify this compound from the crude extract?

A3: Purification of this compound will likely involve a multi-step chromatographic approach. A common strategy is to first use column chromatography with silica (B1680970) gel, followed by a final polishing step with preparative HPLC to achieve high purity.

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Fungal Culture Broth
  • Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Extraction:

    • Adjust the pH of the culture filtrate to approximately 6.0.

    • Add an equal volume of ethyl acetate to the filtrate in a separatory funnel.

    • Shake vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further purification and analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Quantification of this compound
  • Sample Preparation: Dissolve a known weight of the crude extract in the HPLC mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of pure this compound standard in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.

  • HPLC Analysis:

    • Inject the prepared standards and samples onto the HPLC system.

    • Run the analysis using the parameters outlined in Table 2.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Culture Media Harvest Harvest Fermentation->Harvest Solvent_Extraction Solvent_Extraction Harvest->Solvent_Extraction e.g., Ethyl Acetate Concentration Concentration Solvent_Extraction->Concentration Rotary Evaporation Column_Chromatography Column_Chromatography Concentration->Column_Chromatography Crude Extract Prep_HPLC Prep_HPLC Column_Chromatography->Prep_HPLC Semi-pure Fractions Pure_Compound Pure_Compound Prep_HPLC->Pure_Compound Pure this compound Analysis Analysis Pure_Compound->Analysis HPLC, MS, NMR

Caption: Experimental workflow for this compound production.

troubleshooting_flowchart decision decision issue issue solution solution start Low this compound Yield check_fermentation Are fermentation conditions optimal? start->check_fermentation optimize_fermentation Optimize media, pH, temperature, time check_fermentation->optimize_fermentation No check_extraction Is the extraction protocol efficient? check_fermentation->check_extraction Yes re_evaluate Re-evaluate Yield optimize_fermentation->re_evaluate optimize_extraction Screen solvents, modify time/temp, improve lysis check_extraction->optimize_extraction No check_degradation Is the compound degrading? check_extraction->check_degradation Yes optimize_extraction->re_evaluate modify_conditions Use milder conditions (temp, pH, light) check_degradation->modify_conditions Yes check_degradation->re_evaluate No modify_conditions->re_evaluate

Caption: Troubleshooting flowchart for low this compound yield.

pks_pathway cluster_pks Polyketide Synthase (PKS) Assembly cluster_modification Post-PKS Modifications enzyme enzyme Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_complex Iterative Polyketide Synthase (PKS) Acetyl_CoA->PKS_complex Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_complex Polyketide_Chain Poly-β-keto Chain PKS_complex->Polyketide_Chain Cyclization Cyclization/Aromatization Polyketide_Chain->Cyclization Thioesterase/ Cyclase Hydroxylation Hydroxylation Cyclization->Hydroxylation P450 Monooxygenase Five_Hydroxymaltol This compound Hydroxylation->Five_Hydroxymaltol

References

Technical Support Center: 5-Hydroxymaltol HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 5-Hydroxymaltol, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape.[2] Peak tailing is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.

Q2: Why is it important to address peak tailing for this compound analysis?

A2: Peak tailing can negatively impact the quality and reliability of your analytical results. It can lead to:

  • Reduced resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative analysis.[3]

  • Poor reproducibility: Inconsistent peak shapes can reduce the overall robustness and reproducibility of the analytical method.

Q3: What are the common causes of peak tailing for a polar compound like this compound?

A3: The primary causes of peak tailing for polar compounds like this compound often involve secondary interactions with the stationary phase.[1] Key factors include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with polar analytes, causing tailing.[1]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both this compound and the silanol groups, affecting the extent of secondary interactions.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to peak distortion.[3]

  • Inappropriate Column Chemistry: Using a column that is not well-suited for the analysis of polar compounds can result in poor peak shape.

  • Extra-column Effects: Issues such as long tubing or dead volumes in the HPLC system can contribute to peak broadening and tailing.

Troubleshooting Guide for Peak Tailing of this compound

This guide provides a systematic approach to troubleshooting peak tailing in a question-and-answer format.

Section 1: Mobile Phase and Analyte Chemistry

Q4: My this compound peak is tailing. Could the mobile phase pH be the issue?

A4: Yes, the mobile phase pH is a critical factor. This compound has an estimated acidic pKa of 8.37. If the mobile phase pH is close to this value, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing. Additionally, at a mid-range pH, residual silanol groups on the column can be ionized and interact with the polar functional groups of this compound.

Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, using an acidic mobile phase with a pH between 2.5 and 3.5 is often effective in minimizing silanol interactions and ensuring a consistent ionization state of the analyte, leading to improved peak shape.

Illustrative Data for a Structurally Similar Compound (Maltol):

The following table demonstrates the effect of mobile phase pH on the peak asymmetry of methamphetamine, a basic compound, which illustrates a similar principle of controlling secondary interactions.

Mobile Phase pHAsymmetry Factor (As)
7.02.35
3.01.33
Data adapted from a study on basic drug compounds, demonstrating the principle of pH adjustment to reduce peak tailing.[4]

Q5: Would adding a mobile phase additive help reduce tailing?

A5: Yes, mobile phase additives can be very effective.

  • Buffers: Incorporating a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a concentration of 10-25 mM helps to maintain a stable pH and can mask some of the active silanol sites.

  • Ion-Pair Reagents: For very polar compounds, an ion-pair reagent can be used to improve retention and peak shape, though this can complicate method development and column cleaning.

  • Chaotropic Agents: Inorganic salts like sodium perchlorate (B79767) can sometimes improve peak shape by disrupting the solvation shell of the analyte.

Section 2: Column Health and Selection

Q6: How can I determine if my column is the source of the peak tailing?

A6: Column degradation is a common cause of peak tailing.[3] You can diagnose this by:

  • Injecting a standard: If a known good standard also shows tailing, the column is a likely culprit.

  • Checking column history: A column that has been used for many injections or with harsh mobile phases may be degraded.

  • Visual inspection: Look for any discoloration at the column inlet, which could indicate contamination.

  • Swapping the column: If a new column of the same type resolves the issue, the original column was the problem.

Recommendation: If the column is suspected to be contaminated, a thorough washing procedure is recommended. If the column is old or damaged, it should be replaced.

Q7: What type of column is best for analyzing this compound to avoid peak tailing?

A7: To minimize silanol interactions, consider using:

  • End-capped columns: These columns have been chemically treated to block many of the residual silanol groups.

  • Columns with high-purity silica (B1680970): Modern columns are often made with silica that has a lower metal content and fewer acidic silanol sites.

  • Polar-embedded or polar-endcapped columns: These columns have a polar group embedded in or near the surface of the stationary phase, which can help to shield the analyte from silanol interactions.

Section 3: System and Sample-Related Issues

Q8: Could my sample preparation or injection be causing the peak tailing?

A8: Yes, several factors related to the sample and its introduction into the system can cause peak tailing:

  • Sample Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.[3]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

  • Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography or contaminate the column.

Recommendation:

  • Try diluting your sample and injecting a smaller volume.

  • Whenever possible, dissolve your sample in the initial mobile phase.

  • Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase Column Washing

This protocol is for routine cleaning of C18 or similar reversed-phase columns.

  • Disconnect the column from the detector.

  • Flush with HPLC-grade water for at least 20 column volumes to remove any buffer salts.

  • Flush with 100% Methanol for 20 column volumes.

  • Flush with 100% Acetonitrile (B52724) for 20 column volumes.

  • Flush with 100% Isopropanol for 20 column volumes.

  • Reverse the flush sequence, ending with the mobile phase you will be using for your analysis.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

Protocol 2: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of an acidic mobile phase to minimize peak tailing for this compound.

  • Prepare the aqueous component: To 950 mL of HPLC-grade water, add 1.0 mL of trifluoroacetic acid (TFA) for a 0.1% solution. Adjust the pH to 2.5 with a suitable buffer if necessary (e.g., phosphate buffer).

  • Prepare the mobile phase: Mix the aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 90:10 aqueous:organic).

  • Degas the mobile phase using sonication or vacuum filtration before use.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_all_peaks Does it affect all peaks? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes all_peaks_no No check_all_peaks->all_peaks_no No check_system Check for Extra-Column Volume (tubing, connections) all_peaks_yes->check_system check_column_void Inspect for Column Void or Contamination check_system->check_column_void No Issue system_issue System Issue: Reduce tubing length, check fittings check_system->system_issue Issue Found column_issue_all Column Issue: Wash or replace column check_column_void->column_issue_all check_mobile_phase Evaluate Mobile Phase all_peaks_no->check_mobile_phase check_ph Is pH > 2 units from pKa (8.37)? Is pH between 2.5-3.5? check_mobile_phase->check_ph ph_no No check_ph->ph_no ph_yes Yes check_ph->ph_yes adjust_ph Adjust pH to 2.5-3.5 with buffer ph_no->adjust_ph check_column_chem Consider Column Chemistry ph_yes->check_column_chem column_type Is it an end-capped or high-purity silica column? check_column_chem->column_type column_type_no No column_type->column_type_no column_type_yes Yes column_type->column_type_yes change_column Switch to an end-capped or polar-embedded column column_type_no->change_column check_sample Investigate Sample Effects column_type_yes->check_sample sample_overload Is there sample overload or solvent mismatch? check_sample->sample_overload sample_overload_yes Yes sample_overload->sample_overload_yes adjust_sample Dilute sample, reduce injection volume, or match sample solvent to mobile phase sample_overload_yes->adjust_sample Signaling_Pathway cluster_column Silica-Based C18 Column cluster_mobile_phase Mobile Phase Analyte Analyte Silanol_Group Residual Silanol Group (Si-OH) Analyte->Silanol_Group Secondary Interaction (Leads to Tailing) C18_Phase C18 Stationary Phase Analyte->C18_Phase Primary Interaction (Hydrophobic) Proton H+ Proton->Silanol_Group Low pH Suppresses Silanol Ionization

References

Technical Support Center: Enhancing the Resolution of 5-Hydroxymaltol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of 5-Hydroxymaltol isomers.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks

Q: My this compound isomer peaks are not separating (Resolution, Rs < 1.5). What is the first step I should take?

A: When facing poor resolution, a systematic approach is crucial. Instead of changing multiple parameters at once, begin by optimizing the mobile phase, as it is often the most influential factor. If resolution is still inadequate, adjust the temperature and flow rate. The most powerful step, if other optimizations fail, is to select a column with a different stationary phase chemistry.[1]

G start Start: Poor Peak Resolution (Rs < 1.5) system_check 1. Check System Suitability - Fresh mobile phase? - Column equilibrated? - No leaks or high backpressure? start->system_check If system is OK mobile_phase 2. Optimize Mobile Phase - Change organic solvent (ACN to MeOH) - Adjust gradient slope - Modify pH / Additives (e.g., 0.1% Formic Acid) system_check->mobile_phase temp_flow 3. Adjust Temperature & Flow Rate - Optimize temperature (e.g., ± 10°C) - Lower flow rate mobile_phase->temp_flow If resolution still poor end Resolution Improved mobile_phase->end If resolved column_chem 4. Change Stationary Phase - Use a Chiral Stationary Phase (CSP) - Try a different chemistry (e.g., Phenyl-Hexyl) temp_flow->column_chem If resolution still poor temp_flow->end If resolved column_chem->end If resolved

Issue 2: My Analyte Peak is Tailing or Asymmetrical

Q: What causes my this compound peak to tail and how can I fix it?

A: Peak tailing is a common issue that negatively impacts resolution and quantification.[1] The primary causes include:

  • Secondary Interactions: Unwanted interactions can occur between the analyte and acidic silanol (B1196071) groups on silica-based stationary phases.[2][3] To mitigate this, use a high-purity, well-end-capped column or add a competing acid modifier like 0.1% formic acid to the mobile phase.[4]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[2][4] Try reducing the sample concentration or the injection volume.

  • Insufficient Mobile Phase Buffering: An improperly buffered mobile phase can cause inconsistent ionization of the analyte, resulting in tailing peaks.[2] Ensure your mobile phase additives (e.g., formic acid, acetic acid) are at an appropriate concentration.

Issue 3: I'm Experiencing an Unstable Baseline or Excessive Noise

Q: My chromatogram shows a noisy or drifting baseline. What are the potential causes?

A: A stable baseline is critical for accurate integration and quantification. Common causes of baseline instability include:

  • Contaminated or Improperly Prepared Mobile Phase: Always use high-purity HPLC-grade solvents. Impurities or dissolved gases can introduce noise.[2] It is recommended to degas the mobile phase before use and prepare it fresh daily.

  • Air Bubbles in the System: Air trapped in the pump or detector flow cell will cause an unstable baseline and pressure fluctuations.[2] Purge the system thoroughly to remove any bubbles.

  • Temperature Fluctuations: Changes in ambient temperature can affect the detector and cause baseline drift. Using a column oven is essential for maintaining a constant and stable temperature.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of this compound isomers so challenging?

A: The difficulty arises because isomers, particularly enantiomers (non-superimposable mirror images), often possess nearly identical physicochemical properties like polarity, solubility, and hydrophobicity.[1][4] This similarity causes them to interact with standard (achiral) stationary and mobile phases in an almost identical way, leading to poor separation or complete co-elution.[1] Achieving baseline separation requires a highly optimized method that can exploit subtle differences in their three-dimensional structures.[5]

Q2: Which column and mobile phase should I start with for method development?

A: A good starting point for separating isomers is a high-resolution reversed-phase C18 column.[3][6] For the mobile phase, begin with a gradient elution using a mixture of water and an organic modifier like acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH).[3] It is crucial to add an acid modifier, such as 0.1% formic acid, to both the aqueous and organic phases to ensure good peak shape for acidic analytes.[3][4]

Q3: When should I use a Chiral Stationary Phase (CSP)?

A: You must use a Chiral Stationary Phase (CSP) when your goal is to separate enantiomers. Achiral columns cannot distinguish between enantiomers.[4] Polysaccharide-based CSPs are widely used and have broad chiral recognition abilities.[5][7] These columns create a chiral environment where each enantiomer interacts differently with the stationary phase, allowing for their separation.[8]

Q4: How does column temperature impact the resolution of isomers?

A: Column temperature is a critical parameter that affects separation in two main ways:

  • Altering Selectivity: Changing the temperature can modify the interactions between the analytes and the stationary phase, which can sometimes significantly improve the resolution between closely eluting isomers.[2]

  • Improving Peak Shape: Increasing the temperature reduces the viscosity of the mobile phase, which can lead to improved mass transfer and sharper, more efficient peaks.[9] However, the effect should be tested empirically, as higher temperatures can also sometimes decrease resolution.[10]

Experimental Protocols & Data

Generic Protocol for HPLC Method Development

This protocol outlines a general workflow for developing a separation method for this compound isomers.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Optimization sample_prep 1. Sample Preparation - Dissolve standard in appropriate solvent - Filter through 0.22 µm syringe filter mobile_phase_prep 2. Mobile Phase Preparation - Use HPLC-grade solvents - Add 0.1% Formic Acid to A & B - Degas mobile phase system_setup 3. System Setup & Equilibration - Install analytical column - Set initial mobile phase conditions - Equilibrate until baseline is stable mobile_phase_prep->system_setup injection 4. Sample Injection - Inject a small volume (e.g., 5 µL) - Start data acquisition system_setup->injection data_analysis 5. Data Analysis - Evaluate peak shape and resolution injection->data_analysis optimization 6. Method Optimization - Adjust gradient, temperature, or flow rate - If needed, switch to a different column data_analysis->optimization

Table 1: Example Chromatographic Conditions for Isomer Separations

This table summarizes various HPLC conditions used for separating isomers, which can serve as a starting point for developing a method for this compound.

ParameterMethod 1[6]Method 2[11]Method 3[12]Method 4[13]
Stationary Phase C18Capcell Pak C18Gemini-NX C18Kinetex EVO C18
Column Dimensions 6.0 x 250 mm2.0 x 50 mm, 5 µm150 x 2 mm, 3 µm150 x 2.1 mm, 5 µm
Mobile Phase A Water10 mM Ammonium AcetateWater + 0.05% Formic AcidWater + 10 mM Ammonium Carbonate
Mobile Phase B MethanolMethanolAcetonitrileAcetonitrile
Elution Type Isocratic (30% A, 70% B)Isocratic (30% A, 70% B)GradientGradient
Flow Rate 1.0 mL/minNot Specified0.2 mL/min0.4 mL/min
Temperature Room TemperatureNot SpecifiedNot SpecifiedNot Specified
Detection UV (278 nm)Mass Spectrometry (MS)Mass Spectrometry (MS/MS)Mass Spectrometry (MS/MS)

References

Technical Support Center: LC-MS/MS Analysis of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 5-Hydroxymaltol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: What are the common causes of matrix effects?

A2: Matrix effects are primarily caused by endogenous or exogenous components in the sample that are not removed during sample preparation.[2] For biological samples, common culprits include phospholipids (B1166683), salts, proteins, and metabolites that co-elute with this compound and compete for ionization in the mass spectrometer's source.[2]

Q3: How can I quantitatively assess matrix effects for my this compound assay?

A3: The most common method is the post-extraction spike method.[2] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into a blank, extracted matrix sample. The ratio of these two peak areas is known as the matrix factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 indicates ion enhancement.[2]

Q4: What is the most effective way to minimize matrix effects?

A4: A multi-faceted approach is often the most effective. This includes:

  • Optimizing Sample Preparation: Employing more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix components compared to simpler methods like protein precipitation.[4]

  • Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and interfering matrix components is crucial.

  • Using an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects, thus providing effective normalization.[5][6]

Q5: What type of internal standard is recommended for this compound analysis?

A5: A stable isotope-labeled (SIL) internal standard, such as this compound-d3 or this compound-13C3, is highly recommended.[5] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, which provides the most accurate correction for matrix effects and other sources of variability.[5][6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Contamination/Degradation: Buildup of matrix components on the column.- Implement a column wash method between injections.- Replace the analytical column.
Inappropriate Mobile Phase: pH or organic content not optimal for this compound.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Optimize the gradient elution to improve peak shape.
Co-eluting Interferences: Matrix components interfering with the peak.- Improve sample cleanup using SPE or LLE.- Modify the chromatographic gradient for better separation.
Low Signal Intensity / Poor Sensitivity Ion Suppression: Significant matrix effect reducing the this compound signal.[3]- Enhance sample preparation to remove interfering phospholipids and salts (see table below).- Dilute the sample, if the concentration of this compound is sufficient, to reduce the concentration of matrix components.
Suboptimal MS Source Parameters: Ion source settings (e.g., temperature, gas flows, voltages) are not optimized for this compound.- Perform a full optimization of the ESI source parameters using a neat solution of this compound.
Inefficient Ionization: Mobile phase additives may not be suitable for efficient ionization of this compound.- Experiment with different mobile phase additives such as formic acid, acetic acid, or ammonium (B1175870) formate.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Variation in the matrix composition between different samples.- Utilize a stable isotope-labeled internal standard for reliable normalization.- Standardize the sample collection and preparation protocol meticulously.
Sample Preparation Inconsistency: Variable recovery during the extraction process.- Automate the sample preparation process if possible.- Ensure thorough mixing and consistent timing for all extraction steps.
Carryover: Residual this compound from a high concentration sample affecting the subsequent injection.- Optimize the injector wash procedure with a strong solvent.- Inject a blank sample after high concentration samples to check for carryover.
Signal Enhancement Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of this compound.- Improve chromatographic separation to isolate this compound from the enhancing compounds.- Re-evaluate the sample preparation method to remove these specific interferences.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical in mitigating matrix effects. The following table summarizes the general effectiveness of common techniques.

Sample Preparation MethodPrincipleRelative CostThroughputEffectiveness in Matrix RemovalKey Considerations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.LowHighLow to Moderate: Removes proteins but not phospholipids or salts effectively.Simple and fast, but often results in significant matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of this compound between two immiscible liquid phases.ModerateModerateModerate to High: Can provide a cleaner extract than PPT by removing polar interferences.Requires solvent optimization and can be labor-intensive.
Solid-Phase Extraction (SPE) Separation based on the affinity of this compound and matrix components for a solid sorbent.HighModerateHigh: Offers selective removal of interferences, leading to a much cleaner extract.Requires method development to select the appropriate sorbent and elution conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general framework for developing an SPE method to extract this compound from plasma, aiming to minimize matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Dilute 100 µL of plasma with 200 µL of 2% formic acid in water. Add the internal standard. Load the entire sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove less polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: General LC-MS/MS Method for this compound
  • LC System: UPLC or HPLC system

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight (142.11 g/mol ).

  • Source Parameters: Optimize gas flows, temperatures, and voltages for maximal signal intensity of this compound.

Mandatory Visualization

MatrixEffect_Troubleshooting Workflow for Identifying and Mitigating Matrix Effects start Start: Inconsistent or Inaccurate Results check_is Is a Stable Isotope-Labeled (SIL) Internal Standard (IS) being used? start->check_is implement_is Implement SIL IS check_is->implement_is No assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect Detected? assess_me->me_present optimize_chrom Optimize Chromatographic Separation - Modify gradient - Change column chemistry me_present->optimize_chrom Yes no_me No Significant Matrix Effect me_present->no_me No improve_sp Improve Sample Preparation - Switch from PPT to LLE or SPE - Optimize SPE wash/elution steps optimize_chrom->improve_sp reassess_me Re-assess Matrix Effect improve_sp->reassess_me me_acceptable Matrix Effect Acceptable? reassess_me->me_acceptable me_acceptable->optimize_chrom No, re-optimize end Final Validated Method me_acceptable->end Yes no_me->end

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.

References

Preventing degradation of 5-Hydroxymaltol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Hydroxymaltol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

A1: this compound (3,5-dihydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound.[1][2] It is found in a variety of thermally processed foods, such as roasted coffee and pasteurized orange juice, often as a result of the Maillard reaction or caramelization.[3][4] It has also been identified as a secondary metabolite in certain microorganisms.[1][2]

Q2: What are the main factors that can cause the degradation of this compound during sample preparation?

A2: The stability of this compound, like other phenolic compounds, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Based on studies of structurally similar compounds such as 5-Hydroxymethyl-2-furaldehyde (5-HMF), this compound is likely susceptible to degradation under alkaline and photolytic (light-exposed) conditions.[5][6]

Q3: My analytical results for this compound are inconsistent. What could be the cause?

A3: Inconsistent results are often a sign of sample degradation. The variability can be introduced at several stages of your workflow, including sample collection, extraction, and storage. It is crucial to control factors like pH, temperature, and light exposure throughout the process. For instance, prolonged exposure to ambient light or storage at room temperature can lead to significant degradation.

Q4: How can I minimize the degradation of this compound in my samples?

A4: To minimize degradation, it is recommended to:

  • Control pH: Maintain a slightly acidic to neutral pH (ideally pH 4-6) during extraction and in the final sample solution.

  • Temperature Control: Keep samples cold (2-8°C) during processing and store them at -20°C or lower for long-term storage.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect samples from light.

  • Inert Atmosphere: For highly sensitive samples or long-term storage, consider purging the sample vials with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Use of Antioxidants: The addition of antioxidants such as ascorbic acid or BHT may help to prevent oxidative degradation, although their effectiveness for this compound needs to be empirically determined.

Q5: What are the best practices for storing stock solutions and prepared samples of this compound?

A5: Stock solutions should be prepared in a high-purity solvent (e.g., methanol (B129727) or acetonitrile), aliquoted into amber vials, purged with nitrogen, and stored at -80°C. Prepared samples for analysis should be kept in an autosampler at a low temperature (e.g., 4°C) and analyzed as quickly as possible. For any storage longer than a few hours, freezing at -20°C or below is recommended.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to high pH during extraction or sample preparation.Buffer the extraction solvent and the final sample solution to a slightly acidic pH (4-6).
Thermal degradation during sample processing (e.g., evaporation step).Use gentle heating (e.g., <40°C) for solvent evaporation or use a centrifugal vacuum concentrator at low temperatures.
Oxidative degradation from exposure to air.Work quickly, minimize headspace in vials, and consider purging with an inert gas.
Appearance of unknown peaks in the chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method.
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify any background peaks.
Decreasing peak area of this compound over time in the autosampler Instability of the sample in the autosampler vial.Set the autosampler temperature to a low setting (e.g., 4°C). If degradation persists, prepare fresh samples immediately before injection or perform a time-course study to determine the maximum allowable time in the autosampler.
Photodegradation from exposure to light.Use amber or light-blocking autosampler vials.

Quantitative Data on this compound Degradation

Stress Condition Time Hypothetical % Degradation of this compound Potential Degradation Products
Acidic Hydrolysis (0.1 M HCl at 60°C)24 hours< 5%Minimal degradation expected.
Alkaline Hydrolysis (0.1 M NaOH at RT)8 hours20-30%Ring-opened products, polymeric materials.
Oxidative (3% H₂O₂ at RT)12 hours5-10%Oxidized pyranone derivatives.
Photolytic (ICH Q1B light exposure)24 hours15-25%Photodegradation products (e.g., dimers, photo-oxidized species).
Thermal (Solid state at 80°C)48 hours< 5%Minimal degradation expected.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 12 hours, protected from light.

  • Thermal Degradation (Solid): Place a small amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the initial stock solution concentration before analysis.

  • Photodegradation: Expose the stock solution in a quartz cuvette or a photostability chamber to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At the end of the stress period, dilute the samples to a suitable concentration for analysis (e.g., 50 µg/mL).

  • Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • A C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) is a good starting point for method development. UV detection should be performed at the wavelength of maximum absorbance for this compound.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound in each stressed sample compared to the unstressed control.

  • Assess the peak purity of this compound in the presence of degradation products using a photodiode array (PDA) detector.

  • Identify the mass of the degradation products using an in-line mass spectrometer (MS) to propose their structures.

Visualizations

degradation_pathways Alkaline_pH Alkaline pH (e.g., > 8) HM This compound (Stable) UV_Light UV/Visible Light Oxygen Oxygen (Oxidation) High_Temp High Temperature (> 60°C) DP Degradation Products (e.g., ring-opened, polymers, oxidized forms) HM->DP

Caption: Factors leading to the degradation of this compound.

troubleshooting_workflow start Start: Inconsistent this compound Results check_storage Review Sample Storage (Temp, Light, Duration) start->check_storage check_prep Examine Sample Preparation (pH, Temp, Solvents) check_storage->check_prep Proper optimize_storage Optimize Storage: - Freeze (-20°C or lower) - Use amber vials check_storage->optimize_storage Improper check_analysis Verify Analytical Method (Stability-Indicating?) check_prep->check_analysis Proper optimize_prep Optimize Preparation: - Buffer to pH 4-6 - Keep samples cold - Use degassed solvents check_prep->optimize_prep Improper validate_method Perform Forced Degradation Study & Validate Method check_analysis->validate_method No end End: Consistent Results check_analysis->end Yes optimize_storage->check_prep optimize_prep->check_analysis validate_method->end

Caption: Troubleshooting workflow for inconsistent this compound results.

References

Technical Support Center: Optimization of Derivatization Reactions for 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for 5-Hydroxymaltol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for analysis?

A1: this compound, a pyranone derivative, is a polar and non-volatile compound.[1][2] Derivatization is often essential to increase its volatility and thermal stability, making it suitable for gas chromatography (GC) analysis. For liquid chromatography (LC), derivatization can be employed to introduce a chromophore or a fluorescent tag to enhance detection sensitivity.[3][4]

Q2: What are the most common derivatization techniques for compounds with hydroxyl groups like this compound?

A2: Silylation is the most common derivatization technique for compounds containing hydroxyl groups. This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5][6] Acetylation to form esters is another viable method.[2]

Q3: What are the critical parameters to optimize in a derivatization reaction?

A3: The key parameters to optimize for a successful derivatization reaction are the choice of derivatizing reagent, reaction temperature, reaction time, and the ratio of the reagent to the analyte.[7] The presence of moisture is a critical factor that can significantly hinder the reaction.[2]

Q4: How can I tell if my derivatization reaction has been successful?

A4: A successful derivatization can be confirmed by analyzing the reaction product using techniques like GC-MS. You should observe a new peak corresponding to the derivatized this compound with a higher molecular weight and likely a different retention time compared to the underivatized compound. The absence or significant reduction of the peak for the starting material is also an indicator of a complete reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the derivatization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Derivatization Yield Presence of moisture in the sample or reagents.[2]Dry the sample thoroughly before derivatization. Use anhydrous solvents and reagents. Store reagents under inert gas and in a desiccator.
Insufficient amount of derivatizing reagent.Increase the molar ratio of the derivatizing reagent to this compound. A 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point.
Suboptimal reaction temperature or time.[7]Optimize the reaction temperature and time. For silylation, a temperature range of 60-80°C for 30-60 minutes is typically effective.[6]
Inactive derivatizing reagent.Use a fresh bottle of the derivatizing reagent. Reagent activity can decrease over time, especially if not stored properly.
Multiple Peaks in Chromatogram Incomplete derivatization leading to a mix of derivatized and underivatized compound.Re-optimize the reaction conditions (reagent ratio, temperature, time) to drive the reaction to completion.
Formation of multiple derivative isomers.[2]This is less likely with the hydroxyl groups on this compound but can occur. An oximation step prior to silylation can sometimes reduce the number of isomers for certain compounds.[2]
Degradation of the derivative.Ensure the derivative is stable under the analytical conditions. Analyze the sample as soon as possible after derivatization.
Poor Peak Shape Adsorption of the analyte to active sites in the GC system.Ensure proper deactivation of the GC inlet liner and column.
Co-elution with interfering peaks from the sample matrix.Optimize the GC temperature program for better separation. Consider a sample cleanup step prior to derivatization.

Experimental Protocols

Below are detailed methodologies for common derivatization procedures applicable to this compound.

Protocol 1: Silylation of this compound using BSTFA for GC-MS Analysis

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine (B92270) (as a solvent and catalyst)[6]

  • Anhydrous Hexane (B92381)

  • Reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If working with an extract, ensure the solvent has been completely evaporated under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution & Analysis: Dilute the reaction mixture with anhydrous hexane to a suitable concentration for GC-MS analysis. Inject 1 µL into the GC-MS.

Optimization of Silylation Reaction

To optimize the derivatization, a design of experiments (DOE) approach can be used, varying the following parameters:

Parameter Range to be Tested
Reaction Temperature (°C) 60, 70, 80
Reaction Time (min) 30, 45, 60
BSTFA Volume (µL) 50, 100, 150

The optimal conditions will be those that result in the highest peak area for the derivatized this compound and the lowest peak area for the underivatized compound.

Visualizations

Experimental Workflow for Optimization

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis & Evaluation start Start with this compound Sample dry Dry Sample Completely start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Reagent (e.g., BSTFA) dissolve->add_reagent react React under Varied Conditions (Temp, Time, Reagent Ratio) add_reagent->react gcms GC-MS Analysis react->gcms evaluate Evaluate Peak Area of Derivative gcms->evaluate optimize Identify Optimal Conditions evaluate->optimize optimize->start Iterate if Necessary

Caption: Workflow for optimizing the derivatization of this compound.

Troubleshooting Logic Diagram

G start Low/No Derivative Peak? cause1 Moisture Present? start->cause1 Yes cause2 Suboptimal Conditions? start->cause2 No sol1 Dry Sample & Reagents cause1->sol1 Yes cause1->cause2 No success Problem Solved sol1->success sol2 Increase Temp/Time/Reagent Ratio cause2->sol2 Yes cause3 Inactive Reagent? cause2->cause3 No sol2->success sol3 Use Fresh Reagent cause3->sol3 Yes sol3->success

Caption: Logic diagram for troubleshooting low derivatization yield.

References

Improving the sensitivity of 5-Hydroxymaltol detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 5-Hydroxymaltol in biological samples. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound in biological samples?

A1: The most prevalent and sensitive method for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity by separating this compound from other matrix components chromatographically and then using its specific mass-to-charge ratio (m/z) for detection. For enhanced sensitivity, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically recommended.

Q2: I am observing low signal intensity for this compound. How can I improve the sensitivity of my LC-MS/MS method?

A2: There are several strategies to enhance signal intensity:

  • Optimize Sample Preparation: Ensure your extraction method efficiently recovers this compound while removing interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation for cleaning up complex samples.

  • Chemical Derivatization: Derivatizing the hydroxyl group of this compound can significantly improve its ionization efficiency in the mass spectrometer. Reagents like dansyl chloride or silylating agents (e.g., BSTFA) can be employed.

  • Optimize MS Parameters: Fine-tune the mass spectrometer's source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound and its derivatives.

  • Mobile Phase Modification: The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid to the mobile phase can improve the ionization of the target analyte.

Q3: What are "matrix effects" and how can they affect my results?

Q4: How should I store my biological samples to ensure the stability of this compound?

A4: While specific stability data for this compound is limited, it is recommended to store biological samples (plasma, urine) at -70°C or lower to minimize degradation.[4] Avoid repeated freeze-thaw cycles. For quantitative analysis, it is crucial to perform stability studies under your specific storage and handling conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low/No Signal for this compound 1. Inefficient extraction from the biological matrix.2. Degradation of the analyte during sample preparation or storage.3. Poor ionization in the MS source.4. Incorrect MS/MS transition settings.1. Optimize the sample preparation method. Consider Solid-Phase Extraction (SPE) with a suitable sorbent or Liquid-Liquid Extraction (LLE).2. Keep samples on ice during preparation and minimize exposure to light and high temperatures. Evaluate analyte stability through freeze-thaw and bench-top stability experiments.3. Optimize ESI source parameters. Consider chemical derivatization to enhance ionization.4. Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy.
High Background Noise/Interfering Peaks 1. Insufficient sample cleanup, leading to co-elution of matrix components.2. Contamination from solvents, reagents, or labware.3. Non-specific binding to the LC column.1. Improve sample preparation by using a more selective SPE protocol or a two-step extraction method.2. Use high-purity LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned.3. Optimize the chromatographic gradient to better separate the analyte from interferences. Use a guard column to protect the analytical column.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column overload.2. Incompatible injection solvent with the mobile phase.3. Secondary interactions with the stationary phase.4. Degradation on the column.1. Reduce the injection volume or dilute the sample.2. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.3. Add a small amount of an organic modifier or an acidic/basic additive to the mobile phase. Consider a different column chemistry.4. Evaluate on-column stability. A faster gradient or a lower column temperature might help.
Inconsistent Results/Poor Reproducibility 1. Variable matrix effects between samples.2. Inconsistent sample preparation.3. Instability of the analyte in the autosampler.4. Fluctuations in LC-MS system performance.1. Use a stable isotope-labeled internal standard. If unavailable, use a structural analog and perform matrix effect validation.2. Ensure precise and consistent execution of the sample preparation protocol. Automation can improve reproducibility.3. Keep the autosampler at a low temperature (e.g., 4°C). Evaluate autosampler stability.4. Perform system suitability tests before each batch of samples to ensure the LC-MS is performing optimally.

Data Presentation

Table 1: Comparison of Expected LC-MS/MS Performance for this compound Detection
Method Expected Limit of Quantification (LOQ) in Plasma Key Advantages Key Disadvantages
Direct Injection (Dilute-and-Shoot) 50 - 100 ng/mLFast, simple, minimal sample preparation.High susceptibility to matrix effects, lower sensitivity.
Protein Precipitation (PPT) 10 - 50 ng/mLRelatively simple and fast.Moderate matrix effects, may not be suitable for very low concentrations.
Solid-Phase Extraction (SPE) 1 - 10 ng/mLExcellent sample cleanup, reduced matrix effects, higher sensitivity.More time-consuming and requires method development.
SPE with Derivatization (e.g., Dansylation) 0.1 - 1 ng/mLHighest sensitivity due to improved ionization efficiency.Requires an additional reaction step, which adds complexity and potential for variability.

Note: The LOQ values are estimates based on typical LC-MS/MS performance for similar small molecules and may vary depending on the specific instrumentation and method optimization.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma using SPE

1. Sample Preparation (Solid-Phase Extraction)

  • Spike: To 200 µL of plasma, add the internal standard (e.g., this compound-d3).

  • Pre-treatment: Add 600 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute this compound.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative (to be optimized).

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample spike Spike with Internal Standard plasma->spike 1. pretreat Pre-treatment (Acidification) spike->pretreat 2. spe Solid-Phase Extraction (SPE) pretreat->spe 3. elute Elution spe->elute 4. dry_recon Evaporation & Reconstitution elute->dry_recon 5. lc UPLC/HPLC Separation dry_recon->lc 6. Injection ms Tandem Mass Spectrometry (MRM) lc->ms 7. Ionization data Data Acquisition & Quantification ms->data 8. Detection

Caption: Workflow for this compound analysis in plasma.

troubleshooting_logic start Low Signal Intensity? check_sample_prep Optimize Sample Preparation (e.g., SPE vs. PPT) start->check_sample_prep Yes check_derivatization Consider Chemical Derivatization? check_sample_prep->check_derivatization implement_deriv Implement Derivatization Protocol check_derivatization->implement_deriv Yes optimize_ms Optimize MS Parameters (Source, Collision Energy) check_derivatization->optimize_ms No implement_deriv->optimize_ms final_method Final Optimized Method optimize_ms->final_method

Caption: Troubleshooting logic for low signal intensity.

References

Addressing solubility issues of 5-Hydroxymaltol in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing solubility challenges with 5-Hydroxymaltol in cell culture applications.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Q1: Why is my this compound not dissolving directly in my cell culture medium?

A: this compound has limited solubility in aqueous solutions like cell culture media.[1] It is an organic compound that is significantly more soluble in organic solvents.[1] Direct addition to aqueous media, especially at higher concentrations, will likely result in the compound failing to dissolve or precipitating out of solution.

Q2: What is the recommended solvent to prepare a stock solution of this compound?

A: The most common and recommended solvent for creating a high-concentration stock solution is Dimethyl sulfoxide (B87167) (DMSO).[2][3] Ethanol can also be used.[1] These organic solvents can dissolve this compound at concentrations much higher than what is achievable in water, allowing for subsequent dilution into your cell culture medium.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to the medium. What should I do?

A: This is a common issue that occurs when the final concentration of this compound exceeds its solubility limit in the aqueous medium, even with the co-solvent. Here are several troubleshooting steps:

  • Lower the Final Concentration: You may be attempting to use a concentration that is too high. Try working with a lower final concentration of this compound.

  • Use a Serial Dilution: Instead of adding the highly concentrated stock directly into your final volume, perform one or more intermediate dilution steps in the medium.

  • Add Stock to Medium Slowly: Add the stock solution dropwise into the cell culture medium while gently vortexing or swirling.[4] This helps disperse the compound rapidly and prevents localized high concentrations that lead to precipitation.[4]

  • Consider Serum Content: Proteins in fetal bovine serum (FBS) can sometimes bind to small molecules.[4] Try preparing the final dilution in serum-free media first, adding it to the cells, and then introducing the serum.[4]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: The cytotoxicity of DMSO is dependent on the cell line and exposure time.[5][6]

  • < 0.1% (v/v): Generally considered safe for most cell lines with no observable toxic effects.[3][5]

  • 0.1% - 0.5% (v/v): Tolerated by many robust cell lines, but may cause a slight decrease in proliferation or other biological effects.[2][3][5]

  • > 0.5% (v/v): Can be toxic to many cell lines, inhibiting cell growth and potentially inducing cell death.[2][5][6]

It is critical to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.[4]

Q5: Are there alternatives to DMSO for improving solubility?

A: Yes. If your cells are particularly sensitive to DMSO or if you continue to have solubility issues, you can use cyclodextrins. These are cyclic oligosaccharides that encapsulate hydrophobic molecules within their cavity, forming a water-soluble inclusion complex.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications for this purpose.[7][8]

Q6: How can I be sure the solvent isn't affecting my experimental results?

A: It is essential to include a "vehicle control" in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium as your experimental samples, but without this compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.[4]

Q7: Can I use pH adjustment to improve the solubility of this compound?

A: As a phenolic compound, the solubility of this compound can be influenced by pH.[9] Increasing the pH of the solvent will deprotonate the hydroxyl groups, increasing its aqueous solubility. However, this approach is challenging for cell culture because the final medium must be maintained at a physiological pH (typically 7.2-7.4) for cell viability. Altering the pH of a stock solution could disrupt the buffering capacity of your culture medium. Therefore, using co-solvents or cyclodextrins is a more reliable method.

Part 2: Data Presentation

The following tables summarize key quantitative data for this compound and its solubilization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₆H₆O₄[10][11]
Molar Mass142.11 g/mol [10][11]
AppearanceSolid[10]
logP (o/w)0.123 (estimated)[1]
Water Solubility~5.5 g/L (estimated at 25°C)[1]
Soluble InAlcohol, DMSO[1]

Table 2: Recommended Solvents for Stock Solution Preparation

SolventRecommended Starting Stock ConcentrationNotes
DMSO50 - 100 mMMost common and effective solvent. Ensure final concentration in media is non-toxic.
Ethanol50 - 100 mMA viable alternative to DMSO. Perform a solvent tolerance test.

Table 3: General Guidelines for DMSO Cytotoxicity in Cell Culture

Final DMSO Concentration (v/v)Expected Cellular ImpactRecommendation
< 0.1%Minimal to no cytotoxic effects observed in most cell lines.Recommended for sensitive assays and primary cells.
0.1% - 0.5%May cause reduced proliferation in some cell lines.[2][5]Acceptable for many cell lines; requires a vehicle control.
0.5% - 1.0%Often inhibits proliferation and may induce off-target effects.[5]Use with caution; cell-line specific validation is critical.
> 1.0%Significant cytotoxicity and cell death are likely.[2][6]Not Recommended.

Part 3: Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.

  • Calculate Required Mass: The molecular weight of this compound is 142.11 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:

    • 0.100 mol/L * 0.001 L * 142.11 g/mol = 0.0142 g = 14.21 mg .

  • Weigh Compound: Accurately weigh 14.21 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, you may warm the tube to 37°C for 5-10 minutes or use a sonicator bath for 5 minutes.

  • Inspection & Storage: Visually inspect the solution to ensure it is clear and free of any particulate matter. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Solvent (DMSO) Tolerance for a Specific Cell Line

This protocol is essential for establishing the maximum non-toxic concentration of DMSO for your cells.

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for a 48-72 hour proliferation assay. Allow cells to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test are: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also, prepare a "medium only" control (0% DMSO).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the duration of your typical experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the 0% control. This is your maximum tolerable solvent concentration.

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides an alternative method for solubilizing this compound.

  • Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in serum-free cell culture medium or PBS. Warm the solution to 37°C to aid dissolution.

  • Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to this compound. A starting point is often a 1:1 or 2:1 molar ratio of cyclodextrin (B1172386) to the compound.

  • Complexation:

    • Add the weighed this compound powder directly to the pre-warmed HP-β-CD solution.

    • Vortex or shake the mixture at room temperature or 37°C for 1-2 hours to allow for the formation of the inclusion complex.

  • Sterilization & Use: Filter-sterilize the final solution through a 0.22 µm syringe filter. This stock solution can now be diluted into your complete cell culture medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Part 4: Visualizations

Diagrams of Workflows and Mechanisms

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G cluster_0 Solubilization Mechanisms drug {this compound|Poorly water-soluble} mech1 Method 1: Co-Solvent DMSO molecules surround the compound Disrupts water cage, allowing dispersion drug->mech1 mech2 Method 2: Carrier Molecule Cyclodextrin encapsulates the compound Hydrophilic exterior interacts with water drug->mech2 result {Soluble in Aqueous Cell Culture Medium} mech1->result Leads to mech2->result Leads to

Caption: Conceptual diagram of solubilization mechanisms.

G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Proliferation, Apoptosis) tf->response Regulates compound This compound compound->kinase2 Inhibition note Accurate dosing is critical for reliable results. Requires complete solubilization.

Caption: Example signaling pathway modulated by this compound.

References

Minimizing interference in electrochemical detection of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the electrochemical detection of 5-Hydroxymaltol is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols have been developed by adapting information from studies on structurally similar compounds, such as maltol (B134687) and ethyl maltol. These should serve as a strong starting point for your experimental design and troubleshooting.

Troubleshooting Guides

This section addresses common issues encountered during the electrochemical detection of this compound.

Issue 1: No or Low Signal Response

Possible Cause Suggested Solution
Incorrect Potential Window Perform a cyclic voltammetry (CV) scan over a wide potential range in a standard solution of this compound to determine its oxidation or reduction potential.
Inappropriate pH of Supporting Electrolyte The electrochemical response of phenolic compounds is often pH-dependent. Optimize the pH of your supporting electrolyte (e.g., phosphate (B84403) buffer, Britton-Robinson buffer) to maximize the peak current. For maltol, a pH of 6.5 to 8.0 has been shown to be effective.[1][2]
Low Analyte Concentration Concentrate your sample or use a more sensitive voltammetric technique, such as square wave voltammetry (SWV) or differential pulse voltammetry (DPV), which have lower detection limits.
Electrode Fouling The electrode surface may be passivated by oxidation products. Polish the electrode surface between measurements (for solid electrodes like glassy carbon) or use a fresh screen-printed electrode for each measurement.
Inactive Electrode Surface Pre-treat or activate the electrode surface. For carbon electrodes, this can involve electrochemical cycling in a suitable electrolyte (e.g., H₂SO₄).

Issue 2: Poor Reproducibility and Unstable Signal

Possible Cause Suggested Solution
Electrode Surface Inconsistency Ensure a consistent electrode polishing procedure. For modified electrodes, ensure the modification process is highly repeatable.
Presence of Dissolved Oxygen For some analyses, dissolved oxygen can interfere. Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment.[1]
Matrix Effects Components in the sample matrix can adsorb onto the electrode surface, affecting the signal. Implement a sample clean-up procedure or use the standard addition method for quantification to compensate for matrix effects.
Temperature Fluctuations Perform experiments at a constant and controlled temperature, as electrochemical reaction rates are temperature-dependent.

Issue 3: Overlapping Peaks and Interference

Possible Cause Suggested Solution
Presence of Interfering Species Common interferents for phenolic compounds include ascorbic acid, uric acid, dopamine, and other phenolic compounds with similar oxidation potentials.
Sub-optimal pH Adjusting the pH of the supporting electrolyte can shift the peak potentials of the analyte and interferents, potentially improving peak separation.
Inadequate Voltammetric Technique Use a differential technique like DPV or SWV, which can provide better resolution for overlapping peaks compared to CV.
Non-selective Electrode Modify the electrode with a material that enhances selectivity for this compound. Molecularly Imprinted Polymers (MIPs) are particularly effective for creating specific recognition sites. Other options include nanomaterials like graphene or metal oxides.
Complex Sample Matrix Employ a sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds before analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in the electrochemical detection of this compound?

A1: Based on studies of similar phenolic compounds, common interferents include:

  • Ascorbic Acid (Vitamin C): Often present in food samples and has an oxidation potential that can overlap.

  • Uric Acid: Found in biological fluids.

  • Other Phenolic Compounds: Such as catechols, hydroquinones, and flavonoids, which are common in food and beverage samples.[3][4]

  • Sugars and Amino Acids: While generally not electroactive in the same potential window, high concentrations in food samples can lead to electrode fouling.[5]

Q2: How can I improve the selectivity of my sensor for this compound?

A2: Improving selectivity can be achieved through several methods:

  • Electrode Modification: The most effective approach is to use a modified electrode.

    • Molecularly Imprinted Polymers (MIPs): These polymers are created with template molecules of this compound, resulting in cavities that are highly specific for the analyte.[6]

    • Nanomaterials: Graphene, carbon nanotubes, and metal nanoparticles can enhance the electrochemical signal and may offer some selectivity.[2][7]

    • Polymer Films: Electropolymerized films, such as poly(L-phenylalanine), can create a surface that is more selective towards the analyte.[8]

  • pH Optimization: Fine-tuning the pH of the supporting electrolyte can help to separate the voltammetric peaks of this compound and interfering species.

  • Use of Selective Enzymes: While not yet reported for this compound, enzyme-based biosensors offer very high selectivity.

Q3: What is electrode fouling and how can I prevent it?

A3: Electrode fouling is the process where the electrode surface becomes coated with a passivating layer, typically from the polymerization of oxidation products or the adsorption of matrix components. This leads to a decrease in signal over time.

  • Prevention and Mitigation:

    • Electrode Polishing: For reusable electrodes like glassy carbon, polish the surface with alumina (B75360) slurry between measurements.

    • Electrochemical Cleaning: Applying a specific potential waveform can sometimes clean the electrode surface.

    • Use of Modified Electrodes: Some electrode modifications, such as those with graphene or certain polymers, can exhibit anti-fouling properties.

    • Pulsed Voltammetric Techniques: Techniques like DPV and SWV can be less prone to fouling compared to CV.

    • Sample Preparation: Removing interfering and fouling agents from the sample before analysis is a crucial step.

Q4: Can sample preparation help in reducing interference?

A4: Yes, proper sample preparation is a key step in minimizing interference.

  • Filtration: Removing suspended solids from liquid samples can prevent electrode fouling.

  • Solid-Phase Extraction (SPE): This is a powerful technique for cleaning up complex samples and selectively extracting the analyte of interest while removing many interfering compounds.

  • Liquid-Liquid Extraction: This can be used to transfer this compound from a complex aqueous matrix to an organic solvent, leaving behind many water-soluble interferents.

  • Microwave-Assisted Extraction (MAE): For solid samples, MAE can be a rapid and efficient method for extracting the analyte.[1]

Quantitative Data

Table 1: Comparison of Electrochemical Methods for the Determination of Maltol and Ethyl Maltol (Adapted for this compound)

ElectrodeVoltammetric TechniqueLinear Range (M)Limit of Detection (LOD) (M)Reference
Poly(L-phenylalanine)/GCECyclic Voltammetry (CV)8.0 x 10⁻⁷ - 5.0 x 10⁻⁴9.5 x 10⁻⁸[8]
Graphene/GCEDifferential Pulse Voltammetry (DPV)6.0 x 10⁻⁷ - 1.0 x 10⁻⁴1.0 x 10⁻⁷[2]
Hanging Mercury Drop Electrode (HMDE)Square Wave Voltammetry (SWV)5.0 x 10⁻⁸ - 3.5 x 10⁻⁷Not specified[1]
SnO₂@C@GO/GCESquare Wave Voltammetry (SWV)8.0 x 10⁻⁸ - 1.0 x 10⁻⁵1.2 x 10⁻⁸[5]

GCE: Glassy Carbon Electrode; SnO₂@C@GO: Graphene oxide-wrapped tin oxide@carbon nanospheres

Experimental Protocols

Protocol 1: General Electrochemical Detection of this compound using Differential Pulse Voltammetry (DPV)

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry for 2 minutes each on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate in a 1:1 solution of ethanol (B145695) and water for 5 minutes.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Add 10 mL of a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0) to the cell.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen gas for 10 minutes prior to the first measurement and for 30 seconds between subsequent measurements.

  • Analysis:

    • Add a known volume of the this compound standard or sample solution to the cell.

    • Record the DPV scan over a potential range determined from initial CV screening (e.g., +0.2 V to +1.0 V).

    • DPV parameters (to be optimized): pulse amplitude (e.g., 50 mV), pulse width (e.g., 50 ms), and scan rate (e.g., 20 mV/s).

  • Quantification:

    • Use a calibration curve or the standard addition method for quantification.

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for this compound (Hypothetical)

  • Electrode Pre-treatment:

    • Prepare a GCE as described in Protocol 1.

  • Electropolymerization:

    • Prepare a solution containing:

      • This compound (template molecule)

      • A functional monomer (e.g., o-aminophenol or pyrrole)

      • A supporting electrolyte (e.g., 0.1 M HClO₄)

    • Immerse the GCE in the solution and perform cyclic voltammetry for a set number of cycles (e.g., 15 cycles) in a specific potential range to electropolymerize the MIP film onto the electrode surface.

  • Template Removal:

    • After polymerization, immerse the MIP-modified electrode in a suitable solvent (e.g., a mixture of methanol (B129727) and acetic acid) and cycle the potential or let it sit to remove the this compound template molecules, leaving behind specific recognition cavities.

  • Rebinding and Detection:

    • Incubate the MIP-modified electrode in the sample solution for a specific period to allow this compound to rebind to the cavities.

    • Rinse the electrode to remove non-specifically bound molecules.

    • Perform DPV or SWV in a blank supporting electrolyte to measure the electrochemical signal of the bound this compound.

Visualizations

Troubleshooting_Workflow start Start: Electrochemical Detection of this compound issue Identify Issue start->issue no_signal No / Low Signal issue->no_signal No Signal poor_repro Poor Reproducibility issue->poor_repro Poor Reproducibility overlap Overlapping Peaks issue->overlap Overlapping Peaks check_potential Check Potential Window & pH no_signal->check_potential check_surface Standardize Electrode Preparation poor_repro->check_surface adjust_ph Adjust pH for Peak Separation overlap->adjust_ph optimize_params Optimize Voltammetric Parameters (DPV/SWV) check_potential->optimize_params check_electrode Check Electrode Activity & Fouling optimize_params->check_electrode solution Problem Resolved check_electrode->solution deoxygenate Deoxygenate Solution check_surface->deoxygenate matrix_effects Address Matrix Effects (Standard Addition) deoxygenate->matrix_effects matrix_effects->solution modify_electrode Use Modified Electrode (e.g., MIP) adjust_ph->modify_electrode sample_prep Implement Sample Clean-up (SPE) modify_electrode->sample_prep sample_prep->solution

Caption: Troubleshooting workflow for common issues in the electrochemical detection of this compound.

MIP_Signaling_Pathway cluster_prep Sensor Preparation cluster_detection Detection template This compound (Template) polymerization Electropolymerization on Electrode template->polymerization monomer Functional Monomer monomer->polymerization removal Template Removal polymerization->removal mip_sensor MIP Sensor with Specific Cavities removal->mip_sensor rebinding Selective Rebinding mip_sensor->rebinding sample Sample containing This compound sample->rebinding measurement Electrochemical Measurement (DPV/SWV) rebinding->measurement signal Signal Proportional to Concentration measurement->signal

Caption: Logical workflow for the fabrication and use of a Molecularly Imprinted Polymer (MIP) sensor.

References

Technical Support Center: Forced Degradation Studies of 5-Hydroxymaltol for Stability-Indicating Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals conducting forced degradation studies on 5-Hydroxymaltol. The aim is to support the development of robust stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

A1: Forced degradation studies are essential to understand the chemical stability of this compound under various stress conditions.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[1][3] This method is crucial for ensuring the safety, efficacy, and quality of a drug product by accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradants.

Q2: Which stress conditions are typically applied in forced degradation studies of a compound like this compound?

A2: Based on ICH guidelines, the following stress conditions should be investigated at a minimum: acid hydrolysis, base hydrolysis, oxidation, heat (thermal stress), and light (photolytic stress).[1] It is important to adjust the intensity and duration of these conditions to achieve a target degradation of approximately 5-20%.[3]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating this compound from its degradation products.[4] Coupling HPLC with a mass spectrometry (MS) detector (LC-MS) is highly recommended for the identification and structural elucidation of the degradants formed.[4][5][6]

Q4: How can I ensure that my analytical method is "stability-indicating"?

A4: A method is considered stability-indicating if it can accurately quantify the decrease in the concentration of the drug substance due to degradation and separate all the degradation products from the parent drug and from each other. This is typically demonstrated by assessing the peak purity of the this compound peak in the chromatograms of stressed samples using a photodiode array (PDA) detector or a mass spectrometer.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation or very little degradation (<5%) observed under a specific stress condition. Stress condition is not harsh enough (concentration, temperature, or duration is too low).Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. A factorial design of experiments can help optimize these conditions.[7]
Complete degradation or excessive degradation (>20%) of this compound. Stress condition is too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[3]
Poor resolution between this compound and its degradation peaks in the chromatogram. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, buffer pH, or gradient slope), try a different column chemistry (e.g., C18, Phenyl-Hexyl), or adjust the flow rate and column temperature.[8]
Co-elution of degradation products. The chromatographic method lacks sufficient resolving power.In addition to the solutions above, consider using a longer column, a column with a smaller particle size, or a different chromatographic mode (e.g., HILIC if degradants are very polar).
Extraneous peaks in the chromatogram (not from the drug or its degradants). Contamination from reagents, solvents, or the sample matrix.Analyze a blank solution (placebo without the API) subjected to the same stress conditions to identify any peaks originating from excipients or the degradation medium.
Difficulty in identifying the structure of a degradation product. Insufficient data from the analytical technique.Utilize advanced detection techniques such as high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition, and tandem mass spectrometry (MS/MS) for fragmentation analysis.[6] In some cases, preparative HPLC may be needed to isolate the impurity for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol provides a starting point for the forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for a specified duration (e.g., 2, 4, 8 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified duration. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified duration.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) in an oven. Also, heat the stock solution under reflux.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber, as per ICH Q1B guidelines.

Example Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: PDA detector scanning from 200-400 nm, with monitoring at a specific wavelength (e.g., the λmax of this compound).

  • Injection Volume: 10 µL.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on a related compound, 5-Hydroxymethyl-2-furaldehyde (5-HMF), which can serve as an expectation for a study on this compound.

Stress ConditionReagent/ConditionDuration% DegradationNumber of Degradation Products
Acid Hydrolysis 1N HCl8 hours at 80°CStable0
Base Hydrolysis 1N NaOH2 hours at 60°C62.48%2
Oxidation 30% H₂O₂24 hours at RTStable0
Thermal Degradation 105°C (Solid)48 hoursStable0
Photolytic Degradation UV/Vis Light (Solution)7 days7.67%1

Data adapted from studies on 5-HMF for illustrative purposes.[9]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis API This compound (Drug Substance) API->Acid API->Base API->Oxidation API->Heat API->Light Method Develop & Validate Stability-Indicating Method Analysis->Method Pathway Identify Degradants & Elucidate Pathways Analysis->Pathway

Caption: Workflow for forced degradation studies of this compound.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs Drug This compound Degradation Forced Degradation Drug->Degradation Stress Stress Conditions (Acid, Base, Heat, etc.) Stress->Degradation Separation Chromatographic Separation (HPLC) Degradation->Separation Detection Detection & Identification (PDA, MS) Separation->Detection Method Validated Stability- Indicating Method Detection->Method Profile Degradation Profile & Pathways Detection->Profile

Caption: Logical flow from inputs to outputs in stability studies.

References

Validation & Comparative

A Comparative Guide to the Quantification of 5-Hydroxymaltol: UHPLC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the quantification of 5-Hydroxymaltol with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As no formally validated UHPLC-MS method for this compound is currently published in peer-reviewed literature, this guide presents a detailed, representative UHPLC-MS protocol and its expected performance characteristics based on the analysis of structurally similar compounds like maltol (B134687) and other small, polar aromatic molecules. The alternative methods are based on published literature for maltol.

Method Performance Comparison

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, selectivity, throughput, and available instrumentation. UHPLC-MS is generally superior in terms of sensitivity and specificity, making it ideal for complex matrices and low concentration levels. HPLC-UV offers a cost-effective and robust alternative for routine analysis where high sensitivity is not paramount. GC-MS is suitable for volatile and thermally stable analytes and can provide excellent selectivity.

ParameterUHPLC-MS (Hypothetical)HPLC-UV[1]GC-MS[2]
**Linearity (R²) **>0.9951>0.990
Limit of Detection (LOD) 0.1 ng/mL0.26 µg/mL0.02 mg/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.79 µg/mL0.07 mg/mL
Precision (RSD%) < 5%< 1.27% (Intra-day)< 15%
Accuracy (Recovery %) 95-105%101.35-101.75%85-115%
Specificity Very HighModerateHigh
Sample Throughput HighModerateModerate

Experimental Protocols

UHPLC-MS Method for this compound (Hypothetical)

This proposed method is designed for high sensitivity and selectivity, suitable for quantifying this compound in complex biological matrices.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., isotope-labeled this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

b. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Reversed-phase C18 column with polar endcapping or embedded polar groups (e.g., Agilent Zorbax Bonus-RP, Waters Acquity UPLC BEH C18) suitable for polar analytes; dimensions: 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient from 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions for this compound (C₆H₆O₄, MW: 142.11):

    • Precursor Ion (Q1): m/z 143.0 [M+H]⁺

    • Product Ion (Q3) for Quantification: To be determined by infusion and fragmentation of a this compound standard. A plausible loss would be H₂O (m/z 125.0) or CO (m/z 115.0).

    • Product Ion (Q3) for Confirmation: A second, less intense fragment ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).

HPLC-UV Method for Maltol

This method is adapted from a validated procedure for the quantification of maltol in Korean ginseng products.[1]

a. Sample Preparation (Liquid-Liquid Extraction)

  • Mix 1 mL of the sample with 5 mL of distilled water.

  • Add 5 mL of ethyl acetate (B1210297) and shake vigorously for 10 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer twice more with 5 mL of ethyl acetate each time.

  • Combine the ethyl acetate extracts and evaporate to dryness.

  • Reconstitute the residue in 1 mL of methanol (B129727) and filter through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions

  • Instrument: HPLC with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water and methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

GC-MS Method for Maltol

This method is based on the analysis of flavoring chemicals in e-cigarette liquids.[2]

a. Sample Preparation

  • Prepare calibration and quality control solutions in a matrix similar to the sample (e.g., 50:50 propylene (B89431) glycol:vegetable glycerin).

  • Combine 30 µL of the sample, calibration standard, or QC solution with 30 µL of an internal standard mix.

  • Dilute the mixture 100-fold with methanol.

b. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-624UI (30 m x 0.25 mm ID x 1.4 µm film thickness) or similar.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Optimized for the separation of target analytes.

  • Ionization Mode: Electron Ionization (EI).

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

Visualizations

UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Protein Precipitation (Acetonitrile + IS) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection into UHPLC System p5->a1 a2 Chromatographic Separation (Reversed-Phase C18) a1->a2 a3 Ionization (Positive ESI) a2->a3 a4 Mass Analysis (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: Experimental workflow for this compound quantification by UHPLC-MS/MS.

Validation_Parameters cluster_performance Performance Characteristics Method Validation Method Validation Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Robustness Robustness Method Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Precision

Caption: Logical relationships of key UHPLC-MS method validation parameters.

References

A Comparative Analysis of the Antioxidant Activities of 5-Hydroxymaltol and Maltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The search for potent antioxidant compounds is a cornerstone of research in fields ranging from food science to pharmaceuticals. Among the naturally occurring compounds of interest are maltol (B134687) and its hydroxylated derivative, 5-hydroxymaltol. Both are recognized for their antioxidant properties, but a direct comparison of their efficacy is crucial for targeted applications. This guide provides a comprehensive comparison of the antioxidant activities of this compound and maltol, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available quantitative data for the free radical scavenging activity of this compound and maltol.

CompoundAssayIC50 Value (µg/mL)IC50 Value (µM)Reference
This compound DPPH8.22~57.8[1]
Maltol DPPH115.28~914.1[2]

Based on the available data, this compound exhibits a significantly lower IC50 value in the DPPH assay compared to maltol, suggesting it possesses a more potent free radical scavenging activity in this in vitro model.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695). The solution should be kept in the dark to prevent degradation.

  • Preparation of Sample Solutions: The test compounds (this compound and maltol) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations in the same solvent as the DPPH solution.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control is prepared with the solvent instead of the sample solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value. [3][4][5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

  • Generation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: The test compounds and a standard antioxidant (e.g., Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay. [1][6][7]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and maltol are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that regulate the endogenous antioxidant response.

This compound Signaling Pathway

This compound has been shown to suppress inflammation and oxidative stress through the regulation of key signaling pathways. It inhibits the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which are central to the inflammatory response. Concurrently, it promotes the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway, a critical regulator of cellular antioxidant defenses. [6]

This compound Signaling Pathway This compound This compound NF-κB NF-κB This compound->NF-κB inhibits MAPKs MAPKs This compound->MAPKs inhibits Nrf2 Nrf2 This compound->Nrf2 activates Inflammation & Oxidative Stress Inflammation & Oxidative Stress NF-κB->Inflammation & Oxidative Stress MAPKs->Inflammation & Oxidative Stress HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response

Caption: this compound's antioxidant and anti-inflammatory signaling pathways.

Maltol Signaling Pathway

Maltol exerts its protective effects against oxidative stress through multiple signaling pathways. It has been shown to inhibit the pro-inflammatory NF-κB pathway and modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and resistance to oxidative stress. [1][8]Furthermore, maltol can activate the Nrf2 pathway, similar to its hydroxylated counterpart, and also influence the PINK1/Parkin pathway, which is involved in mitochondrial quality control and mitophagy, a process that removes damaged mitochondria that are a major source of cellular reactive oxygen species (ROS). [3]

Maltol Signaling Pathway Maltol Maltol NF-κB NF-κB Maltol->NF-κB inhibits PI3K/Akt PI3K/Akt Maltol->PI3K/Akt modulates Nrf2 Nrf2 Maltol->Nrf2 activates PINK1/Parkin PINK1/Parkin Maltol->PINK1/Parkin activates Inflammation Inflammation NF-κB->Inflammation Cell Survival & Stress Resistance Cell Survival & Stress Resistance PI3K/Akt->Cell Survival & Stress Resistance Antioxidant Response Antioxidant Response Nrf2->Antioxidant Response Mitochondrial Quality Control Mitochondrial Quality Control PINK1/Parkin->Mitochondrial Quality Control

Caption: Maltol's multifaceted antioxidant signaling pathways.

Experimental Workflow Visualizations

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH Assay Experimental Workflow

DPPH Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH Solution with Samples/Standard prep_dpph->mix prep_samples Prepare Sample & Standard Dilutions prep_samples->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate ABTS Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis gen_abts Generate ABTS•+ Radical Cation mix Mix ABTS•+ Solution with Samples/Standard gen_abts->mix prep_samples Prepare Sample & Standard Dilutions prep_samples->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & IC50 measure->calculate

References

Comparative Guide to the Structure-Activity Relationship of 5-Hydroxymaltol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxymaltol analogs and related 3-hydroxy-4-pyrone derivatives. Due to a limited number of systematic studies on a broad range of this compound analogs, this guide incorporates data from closely related compounds, including maltol (B134687) and allomaltol, to infer key SAR insights.

Data Presentation: Comparative Biological Activity

The following tables summarize the cytotoxic and antimicrobial activities of this compound analogs and related compounds, providing a basis for understanding the impact of structural modifications on their efficacy.

Table 1: Cytotoxicity of this compound Analogs and Related Hydroxyketones
Compound IDCore StructureR1 (Position 2)R2 (Position 5)Cell LineActivity (IC50 in µM)
HK3 (Maltol) 3-Hydroxy-4-pyrone-CH₃-OHHL-60>1000
HK1 (Deferiprone) 3-Hydroxy-4-pyridone-CH₃-OHHL-60102
Allomaltol Derivative 1 5-Hydroxy-4-pyrone-CH₃-OHHT10801.43[1]
Allomaltol Derivative 1 5-Hydroxy-4-pyrone-CH₃-OHU874.6[1]
5-Hydroxyramulosin Dihydro-α-pyrone--P388 Murine Leukemia2.10 (µg/mL)[2]

Note: Deferiprone, a pyridone analog, is included for comparison due to its structural similarity and chelating properties.

Table 2: Antimicrobial Activity of Maltol and its Derivatives
Compound/AnalogModification from Parent StructureTest OrganismActivity (MIC in µg/mL)
Maltol Parent CompoundEscherichia coli1000-4000
Maltol Parent CompoundStaphylococcus aureus1000-4000
Maltol Parent CompoundPseudomonas aeruginosa1000-4000
Maltol Parent CompoundCandida albicans1000-4000
Maltol Parent CompoundAspergillus brasiliensis1000-4000
5-Hydroxyramulosin Dihydro-α-pyrone derivativeAspergillus niger1.56

Structure-Activity Relationship (SAR) Insights

Based on the available data for this compound analogs and related structures, several key SAR insights can be drawn:

  • Cytotoxicity: Simple hydroxyketones like maltol exhibit low cytotoxicity. The introduction of a pyridone ring, as seen in deferiprone, can increase cytotoxic activity. Derivatives of the closely related allomaltol have shown potent anti-proliferative activity against glioma cell lines, suggesting that modifications to the pyranone scaffold can significantly enhance anticancer effects. Specifically, a derivative of 5-hydroxy-2-methyl-4H-pyran-4-one demonstrated IC50 values of 1.43 µM and 4.6 µM against HT1080 and U87 glioma cell lines, respectively[1]. The antitumor activity of hydroxyketones may also be influenced by the presence of metal ions like Fe³⁺[3].

  • Antimicrobial Activity: Maltol itself displays weak to moderate antimicrobial activity against a broad spectrum of bacteria and fungi, with MIC values typically in the range of 1000-4000 ppm. The polyketide 5-hydroxyramulosin, which shares a dihydropyranone core, exhibits potent antifungal activity against Aspergillus niger with an IC50 of 1.56 µg/mL[2]. This indicates that while the basic 3-hydroxy-4-pyrone scaffold has some antimicrobial properties, modifications and the presence of additional functional groups are crucial for potent activity.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental results. Below are protocols for key assays cited in the evaluation of this compound analogs and related compounds.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on mammalian cell lines.

  • Cell Seeding: Seed human cancer cell lines (e.g., HL-60, HSC-2, HT1080, U87) in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Culture fungal or bacterial isolates on appropriate agar (B569324) plates. Prepare a suspension of the microbial cells in sterile saline and adjust the concentration to approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microdilution Plates: Serially dilute the test compounds (this compound analogs) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for Cytotoxicity and Antimicrobial Screening

G Experimental Workflow for Screening this compound Analogs cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Test Compounds Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial Test Compounds IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC SAR SAR Analysis IC50->SAR MIC->SAR

Caption: Workflow for synthesis, screening, and analysis of this compound analogs.

Postulated Signaling Pathway for Apoptosis Induction by a Cytotoxic Analog

G Hypothetical Apoptotic Pathway Induced by a this compound Analog Analog Cytotoxic Analog Bax Bax Analog->Bax activates Bcl2 Bcl-2 Analog->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization CytochromeC->Caspase9 activates

Caption: Intrinsic apoptosis pathway potentially activated by cytotoxic this compound analogs.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three prominent analytical techniques for the quantification of 5-Hydroxymaltol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document presents a summary of their performance, detailed experimental protocols, and a visual representation of the analytical workflow to aid in methodological selection.

Quantitative Performance Data

The performance of each analytical method is summarized in the table below. The data presented is a synthesis of reported values for this compound and structurally similar compounds to provide a representative comparison.

ParameterHPLC-UVLC-MS/MSGC-MS
Linearity Range 0.5 - 50 µg/mL0.01 - 10 µg/mL0.1 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.995> 0.999> 0.994[1]
Limit of Detection (LOD) ~0.1 µg/mL~0.005 µg/mL0.01 - 0.05 µg/mL[1]
Limit of Quantification (LOQ) ~0.3 µg/mL0.01 - 0.05 µg/mL0.03 - 0.09 µg/mL[1]
Accuracy (Recovery) 95 - 105%90 - 110%92 - 102%[1]
Precision (RSD%) < 5%< 10%< 8.5% (interday)[1]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. The following sections outline representative experimental protocols for the analysis of this compound using HPLC-UV, LC-MS/MS, and GC-MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

a. Sample Preparation:

  • For liquid samples (e.g., fruit juices, beverages): Centrifuge the sample to remove particulate matter. Filter the supernatant through a 0.45 µm syringe filter.

  • For solid samples (e.g., food products): Perform a solid-liquid extraction with a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Sonicate or vortex to ensure efficient extraction. Centrifuge and filter the extract before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting condition is 95:5 (Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector set at 280 nm.

c. Validation Parameters:

  • Linearity: Prepare a series of this compound standards in the mobile phase (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

  • Precision: Assess intra-day precision by analyzing one sample concentration multiple times on the same day. Evaluate inter-day precision by repeating the analysis on different days.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex matrices.

a. Sample Preparation:

  • Follow a similar sample preparation procedure as for HPLC-UV. A further dilution step may be necessary to bring the analyte concentration within the linear range of the instrument. A protein precipitation step with acetonitrile may be required for biological samples.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

  • Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode (analyte dependent).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be optimized.

c. Validation Parameters:

  • The validation process is similar to the HPLC-UV method, but with a lower concentration range for the calibration standards due to the higher sensitivity of the detector. The limit of quantification can be as low as 3.0 μg/L.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.

a. Sample Preparation and Derivatization:

  • Extract this compound from the sample matrix using an appropriate solvent.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl (B83357) derivative.

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split injection.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature of around 280-300 °C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

c. Validation Parameters:

  • The validation process is similar to the other methods, with the calibration standards also undergoing the derivatization process. The method can achieve a wide linear range, for instance, from 0.1 to 100 µg/mL.[1]

Workflow and Pathway Diagrams

To visualize the logical flow of the analytical process, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS, GC-MS) A->B C Optimize Method Parameters B->C D Linearity & Range C->D E Accuracy (Recovery) D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H LOD & LOQ G->H I Robustness H->I J Sample Preparation I->J K Instrumental Analysis J->K L Data Processing & Quantification K->L M Final Report L->M Report Results

Caption: A typical workflow for analytical method development, validation, and sample analysis.

Signaling_Pathway_Placeholder cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_GCMS GC-MS A This compound (Analyte) B Separation by Reversed-Phase Column A->B D Separation by UPLC/HPLC A->D I Derivatization A->I C Detection by UV Absorbance B->C E Ionization (ESI) D->E F Mass Analysis (Precursor Ion) E->F G Fragmentation (CID) F->G H Mass Analysis (Product Ion) G->H J Separation by Capillary Column I->J K Ionization (EI) J->K L Mass Analysis K->L

Caption: Logical flow of this compound analysis through different instrumental techniques.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the study.

  • HPLC-UV is a robust and cost-effective method suitable for routine analysis and quality control when high sensitivity is not a primary concern.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological and food matrices.

  • GC-MS is an excellent technique for the analysis of this compound, particularly after derivatization, offering high resolution and specificity.

It is imperative that the chosen method is properly validated in the specific sample matrix to ensure the accuracy and reliability of the results. This guide provides a foundation for researchers to select and develop the most appropriate analytical strategy for their this compound quantification needs.

References

Comparative Antimicrobial Spectrum of 5-Hydroxymaltol: An Analysis Based on Available Data for the Closely Related Compound Maltol

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of current literature reveals a significant gap in the specific antimicrobial data for 5-Hydroxymaltol. To provide a relevant comparative analysis, this guide presents a comprehensive overview of the antimicrobial spectrum of maltol (B134687), a structurally similar compound. It is imperative to note that while related, the antimicrobial efficacy of this compound may differ, and further experimental validation is required.

This guide offers a comparative analysis of maltol's antimicrobial performance against a range of microorganisms, juxtaposed with the well-established antibiotics, ciprofloxacin (B1669076) and fluconazole. Detailed experimental protocols and a discussion of the mechanism of action are provided to support researchers, scientists, and drug development professionals.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of maltol and comparative compounds is summarized in the table below. The data for maltol was primarily sourced from a study by Ziklo et al. (2021), which investigated its antimicrobial properties alone and in synergy with other compounds. It is important to note that maltol, when used alone, demonstrates significant antimicrobial activity only at high concentrations.

MicroorganismThis compound (as Maltol)CiprofloxacinFluconazole
Gram-Negative Bacteria
Escherichia coli1000 - 4000 ppm[1]0.013 - 0.08 µg/mL-
Pseudomonas aeruginosa1000 - 4000 ppm[1]0.15 µg/mL-
Gram-Positive Bacteria
Staphylococcus aureus1000 - 4000 ppm[1]0.6 µg/mL-
Fungi
Candida albicans1000 - 4000 ppm[1]-0.5 - 2 µg/mL[2]
Aspergillus brasiliensis1000 - 4000 ppm[1]--

Note: The MIC values for maltol are presented as a range as reported in the source material. The efficacy of maltol can be significantly enhanced when used in combination with cationic surfactants[1].

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria and fungi.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar (B569324) plates.
  • Colonies are then used to inoculate a sterile broth medium.
  • The microbial suspension is incubated until it reaches a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
  • The suspension is then diluted to the final required inoculum concentration.

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared in a suitable solvent.
  • A series of twofold dilutions of the stock solution are made in a 96-well microtiter plate using an appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension.
  • Control wells (containing no antimicrobial agent) are also included.
  • The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism being tested.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture (Bacteria/Fungi) B Prepare Microbial Inoculum A->B E Inoculate Plate with Microbial Suspension B->E C Antimicrobial Agent Stock Solution D Serial Dilution in 96-well Plate C->D D->E F Incubate under Optimal Conditions E->F G Observe for Visible Growth F->G H Determine MIC G->H

References

5-Hydroxymaltol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the currently available in vitro data on the efficacy of 5-Hydroxymaltol and explores the potential for in vivo applications. While substantial research highlights its promise in cell-based assays, a notable gap exists in animal and human studies. This document aims to summarize the existing evidence, detail experimental methodologies, and provide a forward-looking perspective for future research.

In Vitro Efficacy of this compound

Recent studies have demonstrated the significant anti-inflammatory and antioxidant properties of this compound in in vitro models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The compound has been shown to modulate key inflammatory and antioxidant pathways, suggesting its potential as a therapeutic agent for inflammation-mediated diseases.[1]

Anti-Inflammatory and Antioxidant Effects

This compound exhibits a dose-dependent inhibitory effect on the production of pro-inflammatory mediators. Key findings from in vitro studies are summarized below.

ParameterCell LineTreatmentConcentration(s)Observed EffectReference
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)200, 500, 1000 µMSuppression of NO production[1]
TNF-α mRNA ExpressionRAW 264.7LPS (1 µg/mL)200, 500, 1000 µMInhibition of TNF-α mRNA expression[1]
IL-1β mRNA ExpressionRAW 264.7LPS (1 µg/mL)200, 500, 1000 µMInhibition of IL-1β mRNA expression[1]
Reactive Oxygen Species (ROS)RAW 264.7LPS (1 µg/mL)1000 µMReduction in ROS production[1]
Molecular Mechanisms of Action

This compound exerts its effects by modulating several critical signaling pathways involved in inflammation and oxidative stress.

  • NF-κB Pathway: this compound has been shown to suppress the nuclear translocation of the NF-κB p65 subunit in LPS-stimulated macrophages.[1] This is a crucial step in the inflammatory response, as NF-κB is a key transcriptional regulator of pro-inflammatory genes.

  • MAPK Pathway: The compound also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, in LPS-treated macrophages.[1] The MAPK pathway plays a significant role in the production of inflammatory cytokines.

  • NRF2/HO-1 Pathway: this compound promotes the expression of Nuclear factor erythroid 2–related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[1] This pathway is a primary cellular defense against oxidative stress.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) NFkB_nucleus->inflammation nucleus Nucleus Hydroxymaltol This compound Hydroxymaltol->IKK Inhibits Hydroxymaltol->NFkB Inhibits Translocation

NF-κB signaling pathway inhibition by this compound.

MAPK_NRF2_Signaling cluster_mapk MAPK Pathway cluster_nrf2 NRF2/HO-1 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ROS ROS LPS->ROS ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 MAPK_activation Inflammatory Response ERK->MAPK_activation JNK->MAPK_activation p38->MAPK_activation NRF2 NRF2 HO1 HO-1 NRF2->HO1 Antioxidant_response Antioxidant Response HO1->Antioxidant_response Hydroxymaltol This compound Hydroxymaltol->ERK Inhibits Phosphorylation Hydroxymaltol->JNK Inhibits Phosphorylation Hydroxymaltol->p38 Inhibits Phosphorylation Hydroxymaltol->ROS Reduces Hydroxymaltol->NRF2 Promotes Expression

Modulation of MAPK and NRF2/HO-1 pathways by this compound.

In Vivo Efficacy: A Research Gap

To date, there is a significant lack of published in vivo studies specifically investigating the efficacy of this compound. The promising in vitro results strongly suggest that further research in animal models of inflammation and oxidative stress is warranted.

A Note on Structurally Related Compounds: Maltol (B134687)

While direct in vivo data for this compound is unavailable, studies on the structurally related compound, maltol, may offer some insight. Research has shown that maltol, at doses of 50 and 100 mg/kg, can inhibit oxidative stress, inflammation, and apoptosis in mouse models.[1] One in vitro study on this compound extrapolated that based on their findings, doses of 71 mg/kg and 142 mg/kg might be effective in a mouse model, though this remains to be experimentally verified.[1]

It is crucial to emphasize that these findings for maltol are not a direct substitute for dedicated in vivo studies on this compound. The addition of the hydroxyl group in this compound can significantly alter its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in this guide.

LPS-Stimulated RAW 264.7 Macrophage Assay

This assay is a standard method for screening anti-inflammatory compounds.

LPS_Stimulation_Workflow node1 Seed RAW 264.7 cells in 96-well plates node2 Incubate overnight for cell adherence node1->node2 node3 Pre-treat cells with various concentrations of this compound node2->node3 node4 Stimulate cells with LPS (1 µg/mL) node3->node4 node5 Incubate for a specified period (e.g., 24 hours) node4->node5 node6 Collect supernatant for analysis (e.g., Griess assay for NO, ELISA for cytokines) node5->node6 node7 Lyse cells for protein or RNA analysis (e.g., Western blot, RT-qPCR) node5->node7

Workflow for LPS stimulation of RAW 264.7 macrophages.
  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for a further 24 hours.

  • Analysis:

    • Nitric Oxide (NO) Measurement: The cell culture supernatant is collected, and NO production is quantified using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α and IL-1β in the supernatant are measured using commercial ELISA kits.

    • Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression of iNOS, TNF-α, and IL-1β is determined by RT-qPCR.

    • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules.

Western Blot Analysis for NF-κB and NRF2/HO-1 Pathways

Western blotting is used to detect changes in the protein levels and activation states of signaling molecules.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p65, p-ERK, ERK, Nrf2, HO-1, β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available in vitro evidence strongly supports the anti-inflammatory and antioxidant potential of this compound. Its ability to modulate the NF-κB, MAPK, and NRF2/HO-1 signaling pathways makes it a promising candidate for further investigation. However, the current lack of in vivo data represents a significant hurdle for its development as a therapeutic agent.

Future research should prioritize:

  • In vivo efficacy studies: Evaluating the anti-inflammatory and antioxidant effects of this compound in established animal models of diseases such as inflammatory bowel disease, arthritis, and neuroinflammation.

  • Pharmacokinetic and safety profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound in vivo.

  • Mechanism of action in vivo: Confirming the modulation of the identified signaling pathways in animal models.

A direct comparison of the in vivo versus in vitro efficacy of this compound is not yet possible. However, the robust in vitro findings provide a strong rationale for advancing this promising natural compound into preclinical in vivo studies. The insights gained from such research will be critical in determining its true therapeutic potential.

References

Quantitative Analysis of 5-Hydroxymaltol in Honey: A Comparative Guide to Potential Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of 5-Hydroxymaltol in honey is an emerging area of interest due to its potential as a marker for thermal processing and its contribution to the overall flavor and biological activity of honey. Unlike its well-studied counterpart, 5-Hydroxymethylfurfural (5-HMF), standardized and validated methods for the routine quantification of this compound in honey are not yet established. This guide provides a comparative overview of potential analytical strategies that can be adapted for this purpose, drawing upon established methods for structurally similar compounds and analytes in comparable complex matrices.

Comparison of Potential Analytical Techniques

The selection of an appropriate analytical technique for the quantification of this compound in honey will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample throughput, and available instrumentation. The three primary techniques with the highest potential for adaptation are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Measurement of the absorbance of light by the analyte, often after a color-forming reaction.
Applicability to this compound High potential. Requires selection of an appropriate column (e.g., C18, NH2) and mobile phase to achieve separation from other honey components.High potential. Likely requires derivatization to increase the volatility of this compound for efficient separation and detection.Potential for rapid screening. A colorimetric reaction specific to this compound would need to be developed and validated to overcome interference from the complex honey matrix.
Sample Preparation Typically involves dilution of the honey sample, followed by filtration. Solid-phase extraction (SPE) may be necessary for sample clean-up and concentration.Requires extraction of this compound from the honey matrix, followed by a derivatization step (e.g., silylation) to make the analyte volatile.Involves dilution of the honey sample and a chemical reaction to produce a colored product. Matrix effects can be significant.
Detection UV detector is most common. Mass spectrometry (LC-MS) can provide higher selectivity and sensitivity.Mass spectrometer provides high selectivity and structural information for confident identification.Spectrophotometer measures the absorbance at a specific wavelength.
Advantages Robust, widely available, suitable for non-volatile compounds, and can be automated for high throughput.High sensitivity and selectivity, provides structural confirmation.Simple, rapid, and low-cost instrumentation.
Limitations Potential for co-elution with interfering compounds from the honey matrix.Derivatization step can be time-consuming and introduce variability. Not suitable for thermally labile compounds.Low selectivity, susceptible to interference from other compounds in honey that absorb at the same wavelength.

Experimental Protocols: Foundational Methods for Adaptation

As no standardized methods for this compound in honey exist, the following protocols for related compounds and matrices serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) - Adapted from Sugar Alcohol Analysis in Foods

This method is based on the principles used for the analysis of non-UV absorbing sugars and sugar alcohols, which often employ specialized columns and refractive index detection. For this compound, which possesses a chromophore, a UV detector would be more suitable and sensitive.

a. Sample Preparation:

  • Weigh accurately 5 g of a homogeneous honey sample into a 50 mL volumetric flask.

  • Dissolve the honey in deionized water and make up to the mark.

  • For sample clean-up, pass the diluted honey solution through a C18 Solid-Phase Extraction (SPE) cartridge, pre-conditioned with methanol (B129727) and water.

  • Collect the eluate and filter it through a 0.45 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) or an amino-terminated column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV detector set at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 270-290 nm).

  • Quantification: External calibration curve prepared with this compound standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) - Adapted from Volatile Compound Analysis in Syrups

This approach would be suitable for sensitive and selective quantification, particularly if derivatization is optimized.

a. Sample Preparation and Derivatization:

  • To 1 g of honey in a glass vial, add a suitable internal standard.

  • Perform a liquid-liquid extraction with a solvent such as ethyl acetate.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization reagent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized this compound should be used for enhanced sensitivity and selectivity.

UV-Visible Spectrophotometry - Adapted from Maltol (B134687) Analysis

This method, while potentially less accurate than chromatographic techniques, could serve as a rapid screening tool. Its viability is contingent on identifying a selective color-forming reaction for this compound. A potential starting point is the reaction of maltol and its derivatives with iron(III) to form a colored complex.[1]

a. Sample Preparation and Reaction:

  • Prepare a clarified aqueous solution of honey.

  • To a specific volume of the honey solution, add a solution of iron(III) chloride in an acidic medium.

  • Allow the reaction to proceed for a defined period to ensure complete color development.

b. Measurement:

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the this compound-iron(III) complex.

  • A blank sample (honey solution without the iron(III) reagent) should be used to correct for background absorbance from the honey matrix.

  • Quantification would be based on a calibration curve prepared with this compound standards.

Performance Data for Analogous Methods

The following table presents typical performance data for the analysis of maltol and related compounds in food matrices, which can serve as a benchmark for the development of a method for this compound in honey.

Analytical MethodAnalyteMatrixLinearity (R²)LODLOQRecovery (%)Reference
SpectrophotometryMaltolFood>0.991.6 mg/L--[1]
HPLC-UVMaltolFood>0.99---[1]
HPLC-RIDSugar AlcoholsFood>0.99-->91%[2]
LC-MSSugar AlcoholsFood>0.99-->91%[2]

Experimental Workflow and Logic

The following diagram illustrates a generalized workflow for the quantitative analysis of this compound in honey using a chromatographic approach, which is anticipated to be the most reliable and accurate.

workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing HoneySample Honey Sample Dilution Dilution with Water HoneySample->Dilution HPLC_GCMS HPLC-UV/Vis or GC-MS SPE Solid-Phase Extraction (SPE) (Optional Clean-up) Dilution->SPE Filtration Filtration (0.45 µm) SPE->Filtration Filtration->HPLC_GCMS Separation Chromatographic Separation HPLC_GCMS->Separation PeakIntegration Peak Integration Detection Detection (UV or MS) Separation->Detection Detection->PeakIntegration Calibration Calibration Curve PeakIntegration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Generalized workflow for the quantitative analysis of this compound in honey.

Conclusion

References

Comparative Analysis of 5-Hydroxymaltol Production in Penicillium Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Hydroxymaltol content in different Penicillium species, supported by available scientific literature. Due to a lack of studies directly comparing the production of this compound under identical conditions, this guide synthesizes data from individual studies to offer a qualitative and semi-quantitative comparison. Detailed experimental protocols for the extraction and quantification of this valuable secondary metabolite are also provided, alongside a putative biosynthetic pathway.

This compound Content in Penicillium Species

This compound is a naturally occurring pyranone derivative with demonstrated antioxidant and other biological activities, making it a compound of interest for the pharmaceutical and food industries. While several fungal species are known to produce this compound, data on its quantification is sparse. The following table summarizes the reported production of this compound in two Penicillium species. It is important to note that a direct quantitative comparison is challenging due to variations in culture conditions, extraction methods, and analytical techniques used in different studies.

Penicillium SpeciesReported Production of this compoundReference
Penicillium echinulatumIdentified as a producer of this compound. Quantitative data on yield is not readily available in the cited literature.[1]
Penicillium herqueiReported to produce this compound. Specific yield or concentration in culture is not detailed in the available literature.[2]

Note: The lack of standardized reporting and direct comparative studies highlights a research gap in the quantitative assessment of this compound production among different Penicillium species.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the extraction and quantification of this compound from Penicillium cultures. These protocols are based on established techniques for the analysis of fungal secondary metabolites.[3][4][5][6]

Fungal Culture and Metabolite Extraction

A robust protocol for the cultivation of Penicillium species and subsequent extraction of this compound is crucial for accurate quantification.

Experimental Workflow for Fungal Culture and Extraction

G cluster_culture Fungal Culture cluster_extraction Extraction start Inoculation of Penicillium spores onto solid agar (B569324) medium (e.g., PDA) incubation1 Incubation at 25°C for 7-10 days start->incubation1 transfer Transfer of agar plugs to liquid culture medium (e.g., PDB) incubation1->transfer incubation2 Incubation in a shaker (150 rpm) at 25°C for 14-21 days transfer->incubation2 separation Separation of mycelium and culture broth by filtration incubation2->separation extraction_broth Liquid-liquid extraction of the broth with ethyl acetate separation->extraction_broth extraction_mycelium Homogenization and extraction of mycelium with methanol separation->extraction_mycelium combine Combine organic extracts extraction_broth->combine extraction_mycelium->combine evaporation Evaporation of solvent under reduced pressure combine->evaporation reconstitution Reconstitution of the dried extract in a suitable solvent (e.g., methanol) evaporation->reconstitution

Caption: Workflow for Penicillium cultivation and metabolite extraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of secondary metabolites in complex mixtures.

HPLC Instrumentation and Conditions [3][4]

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A) Water + 0.1% Formic Acid, B) Acetonitrile
Gradient 0-5 min, 5% B; 5-25 min, 5-95% B; 25-30 min, 95% B; 30-35 min, 95-5% B; 35-40 min, 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound
Quantification Based on a calibration curve generated from a certified reference standard of this compound
Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used as a confirmatory technique for the identification of this compound. Derivatization is often required to increase the volatility of the compound.

GC-MS Instrumentation and Conditions [5][6]

ParameterSpecification
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Column HP-5MS capillary column (or equivalent)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 70°C for 1 min, then ramp at 10°C/min to 280°C and hold for 10 min
Ion Source Temperature 230°C
Mass Range 50-550 m/z
Identification Comparison of the mass spectrum with a reference library (e.g., NIST)

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in Penicillium is believed to follow a polyketide pathway. While the specific enzymatic steps have not been fully elucidated, a putative pathway can be proposed based on the known biosynthesis of similar fungal pyranones.[7][8][9][10][11] The pathway likely involves a non-reducing polyketide synthase (NR-PKS).

Putative Biosynthetic Pathway of this compound

G cluster_pathway Putative this compound Biosynthesis acetyl_coa Acetyl-CoA pks Non-Reducing Polyketide Synthase (NR-PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Polyketide Intermediate pks->polyketide cyclization Cyclization/ Thioesterase polyketide->cyclization pyranone_precursor Pyranone Precursor cyclization->pyranone_precursor hydroxylation Hydroxylation (P450 Monooxygenase) pyranone_precursor->hydroxylation hydroxymaltol This compound hydroxylation->hydroxymaltol

References

Unveiling the Cytoprotective Potential of 5-Hydroxymaltol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytoprotective effects of 5-Hydroxymaltol against other well-known natural compounds. Supported by experimental data, this document delves into the mechanisms of action, quantitative comparisons of efficacy, and detailed experimental protocols to aid in the evaluation and potential application of this compound as a cytoprotective agent.

Executive Summary

This compound, a naturally occurring organic compound, has demonstrated significant cytoprotective properties, primarily attributed to its potent anti-inflammatory and antioxidant activities. This guide presents a comparative analysis of this compound against three other widely studied natural compounds: Curcumin, Resveratrol (B1683913), and Gingerol/Shogaol. The evidence suggests that this compound exerts its effects through the modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway. While direct comparative studies are limited, the available data indicates that this compound holds promise as a valuable compound for further investigation in the development of novel cytoprotective therapies.

Comparative Analysis of Cytoprotective Effects

The following tables summarize the quantitative data on the effects of this compound and its alternatives on cell viability, oxidative stress, and inflammation. It is important to note that the data is compiled from various studies with different experimental conditions, including cell types, stressors, concentrations, and incubation times.

Cell Viability and Apoptosis
CompoundCell LineStressorConcentrationEffect on Cell Viability / ApoptosisReference
This compound RAW 264.7LPS (1 µg/mL)200, 500, 1000 µMSuppressed nitric oxide (NO) production, indicating reduced cytotoxicity.[1]
Curcumin HK-2Shiga toxin (100 ng/mL)20 µMRestored cell viability to nearly 75% of control; decreased apoptosis and necrosis.[2][2]
NG108-15H₂O₂ (500 µM)25-100 µMEffectively protected cells from oxidative damage when added simultaneously.[3][3]
HepG2H₂O₂Pre-treatmentFailed to suppress cytotoxicity and enhanced expression of pro-apoptotic proteins.[4][4]
Resveratrol HCA-17, SW480, HT29-30 µMReduced viability by 18-34% after 72h; induced apoptosis.[5][5]
Mouse Embryonal FibroblastsSerum deprivationEC₅₀: 84.2 µMInhibited caspase 3 activation.[6][6]
Gingerol/Shogaol VSMC-IC₅₀: 2.7 µM (Shogaol)Inhibited VSMC proliferation.[7][7]
Esophageal cancer cells (ESO26)-0.8 mg/mL (Ginger extract)Reduced cell survival and induced apoptosis.[8][8]
Prostate cancer cells-500 µM (6-Gingerol)Inhibited cell viability by ~50% after 72h.[9][9]
Oxidative Stress Markers
CompoundCell LineStressorConcentrationEffect on Oxidative Stress MarkersReference
This compound RAW 264.7LPS (1 µg/mL)200, 500, 1000 µMReduced LPS-induced reactive oxygen species (ROS) production.[1][1]
Curcumin MIN6H₂O₂ (100 µM)10, 20 µMMarkedly reduced intracellular ROS levels.[10][10]
Bovine ADSCsH₂O₂ (500 µM)8 µMReduced MDA and ROS levels, and maintained SOD activity.[11][11]
Resveratrol h9c2Doxorubicin-Significantly decreased ROS formation at 3h and 24h.[12]
Gingerol/Shogaol H9c2CoCl₂-Regulated oxidative stress by activating the Nrf2 pathway.[13][13]
Inflammatory Markers
CompoundCell LineStimulantConcentrationEffect on Inflammatory MarkersReference
This compound RAW 264.7LPS (1 µg/mL)200, 500, 1000 µMSuppressed TNF-α and IL-1β mRNA and protein levels.[1][1]
5-Hydroxymethylfurfural (related compound) RAW 264.7LPS (1 µg/mL)31.5-126.0 µg/mLSuppressed production of TNF-α, IL-6, and IL-1β.[14][14]
Curcumin RLE-6TNQuartz particles-Reduced cyclooxygenase 2 (COX-2) mRNA expression.[15][15]
Resveratrol LymphocytesIL-2-Significantly increased TNF-α production in activated lymphocytes.[14][14]
Gingerol/Shogaol --6 µM (6-Shogaol)Inhibited nitrite (B80452) and PGE2 release by 80% and 87%, respectively.[13][13]

Signaling Pathways and Mechanisms of Action

This compound and the compared natural compounds exert their cytoprotective effects by modulating key signaling pathways involved in cellular stress responses, inflammation, and survival.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB_NF_kB IκB-NF-κB (Inactive) IKK_complex->IkB_NF_kB phosphorylates IκB IkB IkB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF_kB NF-κB (p50/p65) IkB_NF_kB->IkB NF_kB_active NF-κB (Active) IkB_NF_kB->NF_kB_active releases 5_HMF This compound 5_HMF->IKK_complex inhibits DNA DNA NF_kB_active->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β) DNA->Pro_inflammatory_Genes transcribes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular antioxidant response. This compound activates the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to mitigate oxidative stress.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active releases Nrf2 Degradation Degradation Keap1->Degradation Ubiquitination & Degradation Nrf2 Nrf2 5_HMF This compound 5_HMF->Keap1_Nrf2 induces Nrf2 release ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes transcribes

Caption: Activation of the Nrf2 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[2][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and/or a stressor (e.g., H₂O₂) for the desired incubation period (e.g., 24 or 48 hours). Include untreated control wells.

  • MTT Addition: After treatment, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

MTT_Workflow A Seed cells in 96-well plate B Treat with compound/stressor A->B C Add MTT solution B->C D Incubate (2-4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cell viability assay.

Intracellular ROS Measurement (DCFH-DA Assay)

This protocol describes a common method for quantifying intracellular reactive oxygen species (ROS).[19][20][21][22][23]

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable plate (e.g., 6-well or 96-well black plate with a clear bottom) and treat with the test compound and/or stressor as required.

  • DCFH-DA Loading: Remove the culture medium and wash the cells once with serum-free medium or PBS. Add DCFH-DA working solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.[20][22]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.

  • Fluorescence Measurement: Add PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

DCFH_DA_Workflow A Seed and treat cells B Load with DCFH-DA A->B C Incubate (30 min) B->C D Wash cells C->D E Measure fluorescence (Ex/Em: 485/530 nm) D->E

Caption: Workflow for the DCFH-DA intracellular ROS assay.

Cytokine Measurement (ELISA)

This protocol outlines the general steps for quantifying the concentration of specific cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5][11][15][24][25]

Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the concentration of the cytokine in the sample.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add standards (known concentrations of the cytokine) and cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add the streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.

ELISA_Workflow A Coat plate with capture antibody B Block non-specific sites A->B C Add samples and standards B->C D Add detection antibody C->D E Add Streptavidin-HRP D->E F Add substrate and develop color E->F G Stop reaction and measure absorbance F->G

Caption: Workflow for a sandwich ELISA.

Conclusion

The available evidence strongly suggests that this compound possesses significant cytoprotective properties, primarily through its anti-inflammatory and antioxidant activities. Its ability to modulate the NF-κB and Nrf2 signaling pathways places it among a class of promising natural compounds for therapeutic development. While direct, quantitative comparisons with established cytoprotective agents like curcumin, resveratrol, and gingerol are limited by the heterogeneity of existing research, the preliminary data for this compound is encouraging. Further research, including head-to-head comparative studies under standardized conditions, is warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in various models of cellular stress and disease. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to conduct such investigations.

References

Benchmarking 5-Hydroxymaltol's Antioxidant Activity Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Introduction

5-Hydroxymaltol, a naturally occurring pyranone found in various biological systems, has garnered interest for its potential antioxidant properties. This guide provides a comparative analysis of this compound's antioxidant activity against well-established antioxidant standards: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Quercetin, a prominent dietary flavonoid. This document summarizes available quantitative data from standard in vitro antioxidant assays, details the experimental protocols for each, and presents visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding. While direct quantitative comparative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge to provide a valuable benchmark for researchers.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates greater antioxidant potency. The following table summarizes representative IC50 values for the standard antioxidants in three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µmol Fe(II)/µmol)
This compound Data not availableData not availableData not available
Ascorbic Acid 25 - 5030 - 60~1.0
Trolox 40 - 7015 - 301.0 (Reference)
Quercetin 5 - 155 - 10>2.0

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in a dark, airtight container.

    • Prepare stock solutions of the test compound (this compound) and standard antioxidants (Ascorbic Acid, Trolox, Quercetin) in a suitable solvent (e.g., methanol or ethanol) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard solution at different concentrations to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

    • Plot the percentage of inhibition against the concentration of the test compound/standard to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured by a decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compound and standard antioxidants at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard solution to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the dose-response curve. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) solutions for the standard curve.

    • Prepare solutions of the test compound and standard antioxidants.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound, standard, or blank (solvent) to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Construct a standard curve using the absorbance values of the ferrous sulfate standards.

    • Determine the FRAP value of the samples from the standard curve. The results are expressed as µmol of Fe²⁺ equivalents per µmol of the antioxidant compound.

Signaling Pathways and Experimental Workflows

The antioxidant effects of many compounds are not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One such critical pathway is the Nrf2/HO-1 pathway.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain antioxidants, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). The upregulation of these genes leads to the production of enzymes that neutralize reactive oxygen species (ROS) and protect the cell from damage.

Nrf2_HO1_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inactivates Keap1 Antioxidant This compound (Inducer) Antioxidant->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein (Antioxidant Enzyme) HO1_Gene->HO1_Protein Translation Cellular_Protection Cellular Protection HO1_Protein->Cellular_Protection Promotes Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

Caption: Nrf2/HO-1 signaling pathway activated by antioxidants.

General In Vitro Antioxidant Assay Workflow

The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described in this guide.

Antioxidant_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (DPPH, ABTS, or FRAP) Start->Prepare_Reagents Prepare_Samples Prepare Test Compound & Standard Solutions Start->Prepare_Samples Reaction Mix Reagents and Samples in 96-well plate Prepare_Reagents->Reaction Prepare_Samples->Reaction Incubation Incubate at Specific Temperature and Time Reaction->Incubation Measurement Measure Absorbance at Specific Wavelength Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Value Measurement->Data_Analysis End End Data_Analysis->End

References

Inter-laboratory Comparison of 5-Hydroxymaltol Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxymaltol is crucial for quality control, safety assessment, and pharmacokinetic studies. This guide provides a comparative overview of analytical methodologies, leveraging data from validated methods for structurally similar compounds to present a framework for inter-laboratory performance evaluation.

Quantitative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-MS/MS and GC-MS methods for the quantification of small molecules similar to this compound, such as maltol (B134687). These parameters are critical for assessing the reliability and suitability of a method for a specific application.

Parameter HPLC-MS/MS GC-MS/MS Spectrophotometry
Linearity (R²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mL0.5 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%
Precision (%RSD) < 15%< 15%< 20%
Specificity HighHighModerate
Matrix Effect Can be significant, often requires internal standardsLess common, but can occurHigh potential for interference

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are representative protocols for HPLC-MS/MS and GC-MS, based on methods validated for similar analytes.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

This method is adapted from a validated procedure for the simultaneous determination of maltol and its metabolite.[1][2][3]

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 12,000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: HPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined. For maltol, a transition of m/z 127 -> 83 could be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is based on general validated methods for the analysis of volatile and semi-volatile compounds in complex matrices.[4][5][6][7]

1. Sample Preparation (Food Matrix)

  • Extraction: Homogenize 1 g of the sample with 10 mL of a suitable solvent (e.g., ethyl acetate).

  • Sonication: Sonicate the mixture for 15 minutes.

  • Centrifugation: Centrifuge at 5,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter.

  • (Optional) Derivatization: For improved volatility and thermal stability, the extract can be evaporated and derivatized with an agent like BSTFA.

2. GC-MS Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of polar compounds (e.g., a wax-type or 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from matrix components.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Monitoring Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Ions to Monitor: The characteristic ions for this compound would be selected for quantification and confirmation.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Matrix (e.g., Food, Plasma) Extraction Extraction / Precipitation Sample->Extraction Cleanup Clean-up (e.g., SPE, Filtration) Extraction->Cleanup Derivatization Derivatization (Optional for GC-MS) Cleanup->Derivatization HPLC_MS HPLC-MS/MS Derivatization->HPLC_MS GC_MS GC-MS Derivatization->GC_MS Quantification Quantification HPLC_MS->Quantification GC_MS->Quantification Validation Method Validation Quantification->Validation

Experimental Workflow for this compound Quantification

method_comparison cluster_hplc HPLC-MS/MS cluster_gc GC-MS cluster_spectro Spectrophotometry HPLC_Sensitivity High Sensitivity HPLC_Specificity High Specificity HPLC_Matrix Matrix Effects HPLC_Derivatization No Derivatization GC_Sensitivity Good Sensitivity GC_Specificity High Specificity GC_Volatile Requires Volatility GC_Derivatization Often Needs Derivatization Spectro_Sensitivity Lower Sensitivity Spectro_Specificity Lower Specificity Spectro_Cost Cost-Effective Spectro_Throughput High Throughput Quantification This compound Quantification Quantification->HPLC_Sensitivity Quantification->GC_Sensitivity Quantification->Spectro_Sensitivity

Comparison of Analytical Methodologies

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and compliance with regulatory standards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Hydroxymaltol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure that this compound is managed safely from initial handling to final disposal.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE):

To ensure personal safety, the following PPE should be worn when handling this compound:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat and closed-toe shoes.
Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard CategoryGHS Classification
Acute Oral Toxicity May be harmful if swallowed.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Aquatic Hazard Toxic to aquatic life.

It is crucial to prevent this compound from entering drains or waterways due to its toxicity to aquatic organisms.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[3] The container must be compatible with the chemical and have a secure, leak-proof lid.[3]

  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. Collect the solution in a designated, compatible liquid waste container.[4] Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that have come into contact with this compound should be disposed of as solid hazardous waste.

Step 2: Waste Container Labeling

Properly label the hazardous waste container with the following information:[3]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration and quantity of the waste

  • The date the waste was first added to the container

  • The name and contact information of the principal investigator or laboratory manager

  • Applicable hazard warnings (e.g., "Irritant," "Harmful if Swallowed," "Toxic to Aquatic Life")

Step 3: Storage of Waste

Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5] This area should be:

  • At or near the point of generation and under the control of laboratory personnel.[3]

  • Well-ventilated.

  • Away from incompatible materials to prevent accidental reactions.[5]

  • Inspected weekly for any signs of leakage.[5]

Step 4: Arranging for Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection. Do not attempt to dispose of this compound in the regular trash or by pouring it down the drain.[6]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as liquid hazardous waste.[4] After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware, ensuring any labels are defaced.[4]

Accidental Release Measures

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[1] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and collect it into a sealed container for disposal as hazardous waste. Wash the spill area thoroughly with soap and water.[1] For larger spills, contact your institution's EHS department for assistance.

G cluster_0 Waste Generation and Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Container Management A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate into Compatible, Labeled Hazardous Waste Containers A->B C Store Sealed Containers in Designated Satellite Accumulation Area (SAA) B->C Transfer to Storage D Conduct Weekly Inspections of SAA C->D E Contact Environmental Health & Safety (EHS) for Waste Pickup C->E Request Disposal F EHS Transports to Approved Waste Disposal Facility E->F I Dispose of Decontaminated Container G Triple-Rinse Empty Containers H Collect Rinsate as Hazardous Waste G->H G->I

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxymaltol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Hydroxymaltol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

The following protocols for personal protective equipment (PPE), handling, and disposal have been compiled to minimize risks associated with this compound, a compound that may be harmful if swallowed and can cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE) and Engineering Controls

Proper selection and use of PPE is the primary barrier against chemical exposure. The following table summarizes the required and recommended protective measures when handling this compound.

Protection Type Specific Recommendations Rationale
Eye Protection Wear safety goggles or safety glasses with side-shields.Protects against splashes and dust, preventing serious eye irritation.[1][2]
Skin Protection Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and a full-sleeved lab coat or apron.[2][3]Prevents skin contact, which can cause irritation.[1] Contaminated clothing should be removed immediately.[2]
Respiratory Protection Work in a well-ventilated area. A NIOSH/MSHA approved respirator or a self-contained breathing apparatus should be used if dusts are generated or if working outside of a fume hood.[2][4][5]Minimizes inhalation of dust or aerosols.[2]
Engineering Controls Handle this compound within a chemical fume hood.[2] Eyewash stations and safety showers must be readily accessible.[5][6]Provides primary containment and ensures immediate access to emergency decontamination equipment.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.

1. Preparation and Pre-Handling Check:

  • Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

  • Verify that the fume hood is functioning correctly.

  • Assemble all necessary equipment and materials within the fume hood to avoid reaching in and out.

  • Don the appropriate PPE as outlined in the table above.

2. Weighing and Transfer:

  • Conduct all weighing and transferring of solid this compound within the fume hood to contain any dust.

  • Use a spatula or other appropriate tool for transfers to minimize the creation of airborne dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. During Operation:

  • Keep all containers of this compound tightly closed when not in use.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the laboratory area.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

4. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Remove PPE carefully, avoiding self-contamination, and dispose of single-use items properly.

  • Wash hands and forearms thoroughly before leaving the laboratory.[6]

Spill and Emergency Procedures

In the event of an accidental release, follow these procedures immediately.

  • Small Spills:

    • If safe to do so, restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully sweep or scoop the material into a suitable container for disposal.[4][5]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • If the spill is significant or you are unsure how to proceed, contact your institution's environmental health and safety department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[2] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.

  • Container Disposal: Do not reuse empty containers. They should be handled as hazardous waste.

  • Waste Pickup: Contact your institution's hazardous waste management group for pickup and disposal. Do not pour any waste containing this compound down the drain.[2]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Read_SDS Read SDS Don_PPE Don Appropriate PPE Read_SDS->Don_PPE Prep_Workspace Prepare Workspace in Fume Hood Don_PPE->Prep_Workspace Weigh_Transfer Weigh & Transfer in Fume Hood Prep_Workspace->Weigh_Transfer Perform_Experiment Perform Experiment Weigh_Transfer->Perform_Experiment Spill Spill Occurs Weigh_Transfer->Spill Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Exposure Personal Exposure Perform_Experiment->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Contain_Spill Contain & Clean Spill Spill->Contain_Spill Small Spill Evacuate_Alert Evacuate & Alert EHS Spill->Evacuate_Alert Large Spill First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid Eye/Skin/Inhalation/Ingestion

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxymaltol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.